Product packaging for Ramipril(Cat. No.:CAS No. 87333-19-5)

Ramipril

Katalognummer: B1678797
CAS-Nummer: 87333-19-5
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HDACQVRGBOVJII-JBDAPHQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ramipril is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used extensively in biomedical research. Its primary mechanism of action involves blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a decrease in aldosterone secretion . This action makes it a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) in various experimental models. Research into this compound spans several key areas. It is widely utilized in preclinical studies focused on hypertension and cardiovascular diseases, where it helps elucidate pathways involved in vasodilation, blood pressure regulation, and vascular remodeling . Furthermore, its application in models of congestive heart failure and post-myocardial infarction provides insights into cardiac protection and the reduction of mortality following cardiac events . The compound is also significant in renal research, particularly in investigating glomerular nephropathy and the progression of microalbuminuria, both in diabetic and non-diabetic contexts . Its role in major cardiovascular outcome studies has established its relevance for researching the prevention of heart attack, stroke, and death in high-risk models, including those with diabetes or established vascular disease . Researchers should note that common effects observed in studies include dry cough and hypotension, which are class effects of ACE inhibition . This product is provided for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O5 B1678797 Ramipril CAS No. 87333-19-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023551
Record name Ramipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L
Record name SID49664947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Felty needles from ether, White crystalline solid

CAS No.

87333-19-5
Record name Ramipril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87333-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ramipril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ramipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramipril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109 °C, MP: 105-112 °C
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ramipril's Multifaceted Mechanism of Action in Reversing Endothelial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial dysfunction, a harbinger of atherosclerosis and subsequent cardiovascular events, is characterized by a reduction in the bioavailability of nitric oxide (NO), a pivotal signaling molecule in vascular health. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated profound efficacy in mitigating endothelial dysfunction, extending beyond its primary blood pressure-lowering effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its protective effects on the endothelium, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound's therapeutic impact on endothelial dysfunction is not monolithic but rather a confluence of several interconnected mechanisms that collectively restore vascular homeostasis.

Inhibition of the Renin-Angiotensin System (RAS)

The primary mechanism of this compound is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II (Ang II)[1]. By reducing Ang II levels, this compound mitigates its detrimental downstream effects on the endothelium.

  • Reduced Vasoconstriction: Ang II binds to the angiotensin II type 1 (AT1) receptor on endothelial and vascular smooth muscle cells, triggering a cascade of events that lead to vasoconstriction and increased blood pressure[1][2]. This compound, by lowering Ang II, promotes vasodilation[1].

  • Decreased Oxidative Stress: Ang II is a potent activator of NADPH oxidase, a major source of superoxide anions (O₂⁻) in the vasculature[3]. Superoxide rapidly reacts with and inactivates NO, thereby reducing its bioavailability. This compound's inhibition of Ang II production leads to a downstream reduction in NADPH oxidase activity and, consequently, oxidative stress[3][4].

  • Anti-inflammatory Effects: Ang II promotes vascular inflammation by stimulating the expression of adhesion molecules and pro-inflammatory cytokines[2][5]. By suppressing Ang II, this compound attenuates these inflammatory responses.

Potentiation of the Bradykinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator[1]. By inhibiting ACE, this compound increases the local concentration and prolongs the half-life of bradykinin[6][7].

  • Enhanced Nitric Oxide Production: Bradykinin binds to B2 receptors on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS) and subsequent NO production[7][8][9]. This leads to vasodilation and other protective endothelial effects. Studies have shown that the beneficial effects of this compound on endothelial function are at least partially bradykinin-dependent[9][10][11]. Ramiprilat, the active metabolite of this compound, has been shown to interfere with the sequestration of the B2 kinin receptor, potentially enhancing its signaling[12].

  • Release of Other Vasodilators: Bradykinin also stimulates the release of other endothelium-derived vasodilators, such as prostacyclin and endothelium-derived hyperpolarizing factor (EDHF)[6][11][13][14].

Attenuation of Oxidative Stress

As mentioned, a key consequence of this compound's action is the reduction of oxidative stress. This occurs through both Ang II-dependent and potentially independent mechanisms.

  • Reduced Superoxide Production: By downregulating Ang II-mediated NADPH oxidase activation, this compound decreases the production of superoxide radicals[15][16].

  • Increased Superoxide Dismutase (SOD) Activity: Some evidence suggests that ACE inhibitors can increase the activity of SOD, an enzyme that scavenges superoxide anions, further enhancing NO bioavailability[8].

  • Decreased Peroxynitrite Formation: The reaction of superoxide with NO forms the highly reactive and damaging molecule peroxynitrite. By reducing superoxide levels, this compound indirectly decreases the formation of peroxynitrite, which can uncouple eNOS and further exacerbate endothelial dysfunction[15][16].

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of endothelial dysfunction. This compound has been shown to modulate several inflammatory pathways.

  • Reduction of Pro-inflammatory Cytokines and Adhesion Molecules: Clinical studies have demonstrated that this compound treatment can significantly reduce levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and soluble vascular cell adhesion molecule-1 (sVCAM-1)[17][18][19][20]. These effects appear to be, at least in part, independent of blood pressure reduction[17][18][19].

Quantitative Data from Key Studies

The following tables summarize quantitative data from selected studies investigating the effects of this compound on markers of endothelial dysfunction.

Table 1: Effects of this compound on Inflammatory and Endothelial Dysfunction Biomarkers in Hypertensive Children on Hemodialysis [17][18][20]

BiomarkerThis compound (2.5 mg/day for 16 weeks)Placebop-value
Asymmetrical Dimethylarginine (ADMA)-79.6%No significant change<0.001
High-sensitivity C-reactive protein (hs-CRP)-46.5%No significant change<0.001
Interleukin-6 (IL-6)-27.1%Significant increase<0.001
Tumor Necrosis Factor-alpha (TNF-α)-51.7%Significant increase<0.001

Table 2: Effect of this compound on Endothelium-Dependent Vasodilation in Various Patient Populations

Study PopulationThis compound DosageDurationOutcome MeasureResultReference
Patients with essential hypertension5 mg and 10 mg/day3 monthsRadial artery Flow-Mediated Dilation (FMD)Significant increase in FMD with both doses. The 10 mg dose showed a greater improvement in NO-dependent FMD.[21]
Normotensive subjects with repaired coarctation of the aorta5 mg/day4 weeksForearm blood flow response to acetylcholineSignificant improvement in endothelial function.[19]
Patients with coronary heart disease (TREND study)Not specified6 monthsCoronary artery response to acetylcholineReduced vasoconstrictor response and restored vasodilator response.[8]

Table 3: Effects of this compound on Oxidative Stress Markers in Animal Models

Animal ModelThis compound DosageDurationOxidative Stress MarkerResultReference
Type 2 diabetic (db/db) mice10 mg/kg/day6 weeksPlasma 8-isoprostaneSignificantly reduced.[22][23][24]
Spontaneously hypertensive rats (SHR) with heart failure1 mg/kg/day6 weeksAortic Superoxide (O₂⁻) ProductionSignificantly reduced.[15][16]
Spontaneously hypertensive rats (SHR) with heart failure1 mg/kg/day6 weeksEndothelial Peroxynitrite ConcentrationDramatically attenuated.[15][16]

Detailed Experimental Protocols

Assessment of Endothelium-Dependent Vasodilation using Flow-Mediated Dilation (FMD)
  • Objective: To non-invasively assess endothelial function by measuring the dilation of a conduit artery in response to an increase in shear stress.

  • Methodology (as described in Ghiadoni et al.[5][21]):

    • Patient Preparation: Patients are instructed to fast for at least 8 hours and abstain from caffeine and smoking.

    • Imaging: The brachial or radial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline diameter of the artery is recorded.

    • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.

    • Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) and shear stress on the endothelium. The diameter of the artery is continuously monitored for several minutes post-deflation.

    • Data Analysis: FMD is calculated as the percentage change in the artery diameter from baseline to the maximum diameter recorded after cuff release.

    • Assessment of NO-dependency: To determine the contribution of nitric oxide, the procedure can be repeated after intra-arterial infusion of an eNOS inhibitor, such as N(G)-monomethyl-L-arginine (L-NMMA). The difference in FMD before and after L-NMMA infusion represents the NO-dependent component of vasodilation.

Measurement of Oxidative Stress Markers
  • Objective: To quantify the level of oxidative stress in biological samples.

  • Methodology for 8-isoprostane (as described in a study on db/db mice[22][23][24]):

    • Sample Collection: Blood samples are collected from animals.

    • Plasma Separation: Plasma is separated by centrifugation.

    • Quantification: Plasma concentrations of 8-isoprostane, a stable marker of lipid peroxidation, are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Methodology for Superoxide Production in Aortic Homogenates (as described in a study on eNOS-/- mice[4]):

    • Tissue Preparation: Aortas are dissected and homogenized in a buffer solution.

    • Chemiluminescence Assay: Superoxide production is assessed using lucigenin-enhanced chemiluminescence. Lucigenin emits light upon reaction with superoxide.

    • Measurement: The light emission is measured using a luminometer. The results are often expressed as a percentage of control.

Quantification of Inflammatory Cytokines
  • Objective: To measure the concentration of pro-inflammatory cytokines in serum or plasma.

  • Methodology (as described in Brili et al.[19]):

    • Sample Collection: Venous blood samples are collected.

    • Serum/Plasma Separation: Serum or plasma is separated by centrifugation.

    • ELISA: Serum levels of cytokines such as IL-1b, IL-6, soluble CD40 ligand (sCD40L), and adhesion molecules like sVCAM-1 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Ramipril_Mechanism_of_Action This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates NADPH_Oxidase NADPH Oxidase AT1_Receptor->NADPH_Oxidase Activates Inflammation Inflammation AT1_Receptor->Inflammation Promotes B2_Receptor B2 Receptor Bradykinin->B2_Receptor Activates eNOS eNOS B2_Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Endothelial_Dysfunction Endothelial Dysfunction NO->Endothelial_Dysfunction Prevents Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide Produces Superoxide->NO Inactivates Superoxide->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction

Caption: this compound's dual mechanism on the endothelium.

FMD_Workflow Start Patient Preparation (Fasting, No Stimulants) Baseline_Imaging Baseline Ultrasound Imaging of Brachial/Radial Artery Start->Baseline_Imaging Occlusion Forearm Cuff Inflation (Suprasystolic Pressure for 5 min) Baseline_Imaging->Occlusion Deflation Rapid Cuff Deflation Occlusion->Deflation Post_Occlusion_Imaging Continuous Ultrasound Imaging (Post-Deflation) Deflation->Post_Occlusion_Imaging Data_Analysis Calculate % Change in Artery Diameter (FMD) Post_Occlusion_Imaging->Data_Analysis End Endothelial Function Assessed Data_Analysis->End

Caption: Experimental workflow for Flow-Mediated Dilation.

Oxidative_Stress_Signaling Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates p47phox p47phox subunit AT1_Receptor->p47phox Activates NADPH_Oxidase NADPH Oxidase Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide Produces p47phox->NADPH_Oxidase Activates NO Nitric Oxide (NO) Superoxide->NO Reacts with Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite eNOS_uncoupling eNOS Uncoupling Peroxynitrite->eNOS_uncoupling Causes This compound This compound ACE ACE This compound->ACE Inhibits ACE->Angiotensin_II Produces

Caption: this compound's impact on oxidative stress pathways.

Conclusion

This compound's mechanism of action in ameliorating endothelial dysfunction is a compelling example of multi-target pharmacology. By simultaneously inhibiting the detrimental effects of the renin-angiotensin system and potentiating the protective actions of the bradykinin system, this compound restores the delicate balance of vasoactive substances, reduces oxidative stress, and attenuates inflammation. This comprehensive approach not only improves endothelial function but also contributes to the overall cardiovascular protective effects observed with ACE inhibitor therapy. The quantitative data and experimental methodologies presented herein provide a solid foundation for further research and development in the pursuit of novel therapies targeting endothelial dysfunction.

References

Ramipril Pharmacokinetics and Renal Excretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ramipril, with a specific focus on its renal excretion pathways. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes using Graphviz diagrams.

Introduction

This compound is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[2][3] The therapeutic efficacy and safety profile of this compound are intrinsically linked to the pharmacokinetic properties of both the parent drug and its active metabolite, particularly their routes of elimination. The kidneys play a crucial role in the excretion of ramiprilat, making an understanding of its renal handling critical, especially in patient populations with impaired renal function.[4][5]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its rapid absorption, extensive metabolism to ramiprilat, and a multiphasic elimination pattern of the active metabolite.

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached within approximately one hour.[1] The bioavailability of oral this compound is estimated to be between 50% and 60%.[1] Ingestion of food does not significantly affect the extent of absorption but may slow the rate.[1] this compound is widely distributed throughout the body, with both this compound and ramiprilat exhibiting significant plasma protein binding.[1]

Metabolism

This compound undergoes extensive first-pass metabolism in the liver, where it is de-esterified to form its active diacid metabolite, ramiprilat.[2][3] Ramiprilat is a more potent ACE inhibitor than the parent drug. Further metabolism of both this compound and ramiprilat leads to the formation of inactive glucuronide conjugates and diketopiperazine derivatives.[2]

Excretion

The elimination of this compound and its metabolites occurs via both renal and fecal routes. Approximately 60% of an oral dose is excreted in the urine, while about 40% is eliminated in the feces.[4] The elimination of ramiprilat from plasma is characterized by a triphasic pattern: an initial rapid decline representing distribution, an apparent elimination phase, and a prolonged terminal elimination phase with a half-life exceeding 50 hours, which is attributed to its slow dissociation from ACE.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and ramiprilat.

Table 1: Pharmacokinetic Parameters of this compound and Ramiprilat in Healthy Adults

ParameterThis compoundRamiprilatReference(s)
Time to Peak Plasma Concentration (Tmax)~1 hour2-4 hours[1]
Plasma Protein Binding~73%~56%[1]
Bioavailability (oral)50-60%-[1]
Elimination Half-life (initial phase)2-4 hours9-18 hours[1]
Elimination Half-life (terminal phase)->50 hours[1]
Renal Clearance-Significantly correlated with creatinine clearance[5]

Table 2: Impact of Renal Impairment on Ramiprilat Pharmacokinetics

Creatinine ClearancePeak Plasma Concentration (Cmax)Area Under the Curve (AUC)Elimination Half-lifeReference(s)
<40 mL/min/1.73 m²Increased (up to 2-fold)Increased (3- to 4-fold)Prolonged[4]
Severe Renal InsufficiencyHigher peak levels, longer TmaxMarkedly increasedSlower decline[6]

Renal Excretion Pathways

The renal excretion of ramiprilat is a critical determinant of its systemic exposure. This process involves glomerular filtration and active tubular secretion.

Glomerular Filtration and Tubular Secretion

Ramiprilat is eliminated from the body primarily through the kidneys.[5] Its renal clearance is significantly correlated with creatinine clearance, indicating that glomerular filtration is a major pathway of its excretion.[5] In addition to filtration, evidence suggests that active tubular secretion also contributes to the renal elimination of ramiprilat. This is supported by the fact that the renal clearance of some ACE inhibitors can be reduced by co-administration of probenecid, a known inhibitor of organic anion transporters (OATs).

Role of Renal Transporters (Inferred)

While direct studies on ramiprilat are limited, research on the structurally similar active metabolite of enalapril, enalaprilat, provides strong evidence for the involvement of specific renal transporters. Studies have shown that enalaprilat is a substrate for Organic Anion Transporter 3 (OAT3), a key transporter in the basolateral membrane of renal proximal tubule cells responsible for the uptake of organic anions from the blood into the tubular cells.

Given the structural similarities between ramiprilat and enalaprilat, it is highly probable that ramiprilat is also a substrate for OAT3. Once inside the proximal tubule cells, ramiprilat would then be secreted into the tubular lumen for excretion in the urine. This apical extrusion is likely mediated by multidrug resistance-associated proteins such as MRP2 and MRP4, which are known to transport a wide range of organic anions.

Experimental Protocols

Quantification of this compound and Ramiprilat in Biological Matrices

A common and robust method for the simultaneous quantification of this compound and ramiprilat in human plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the plasma/serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute this compound and ramiprilat from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and ramiprilat.

Clinical Pharmacokinetic Study Design

A representative experimental design for a clinical pharmacokinetic study of this compound would be an open-label, single-dose, crossover study in healthy volunteers or patients with varying degrees of renal function.

  • Subject Recruitment: Recruit a cohort of subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, renal function).

  • Drug Administration: Administer a single oral dose of this compound to each subject.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Urine Collection: Collect urine in fractions over a specified period (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the urinary excretion of this compound and its metabolites.

  • Sample Analysis: Analyze the plasma and urine samples for concentrations of this compound and ramiprilat using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and renal clearance using non-compartmental or compartmental analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound pharmacokinetics.

Ramipril_Metabolism_and_Excretion cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver cluster_kidney Kidney cluster_elimination Elimination Oral this compound Oral this compound Ramipril_Plasma This compound (in Plasma) Oral this compound->Ramipril_Plasma Absorption Metabolism Hepatic Metabolism (De-esterification) Ramipril_Plasma->Metabolism First-Pass Metabolism Renal_Excretion Renal Excretion Ramipril_Plasma->Renal_Excretion Feces Feces Ramipril_Plasma->Feces Biliary Excretion Ramiprilat_Plasma Ramiprilat (in Plasma) Ramiprilat_Plasma->Renal_Excretion Primary Route Metabolism->Ramiprilat_Plasma Formation of Active Metabolite Urine Urine Renal_Excretion->Urine

Caption: Overview of this compound Absorption, Metabolism, and Excretion.

Renal_Excretion_Pathway cluster_blood Peritubular Capillary cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen Ramiprilat_Blood Ramiprilat (in blood) OAT3 OAT3 Ramiprilat_Blood->OAT3 Basolateral Uptake Glomerulus Glomerular Filtration Ramiprilat_Blood->Glomerulus Ramiprilat_Cell Ramiprilat (intracellular) MRP MRP2/4 Ramiprilat_Cell->MRP Apical Efflux OAT3->Ramiprilat_Cell Ramiprilat_Urine Ramiprilat (in urine) MRP->Ramiprilat_Urine Glomerulus->Ramiprilat_Urine Filtration

Caption: Inferred Renal Tubular Secretion Pathway of Ramiprilat.

Experimental_Workflow start Start: Clinical Study dosing Oral Administration of this compound start->dosing sampling Serial Blood and Urine Collection dosing->sampling preparation Sample Preparation (Solid-Phase Extraction) sampling->preparation analysis LC-MS/MS Analysis preparation->analysis data Pharmacokinetic Data Analysis analysis->data end End: Determine PK Parameters data->end

References

discovery and synthesis of ramipril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Ramipril

Introduction

This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and diabetic kidney disease.[1][2] It is also prescribed as a preventive medication in patients over 55 to mitigate the risk of heart attack, stroke, or cardiovascular death in high-risk individuals.[1] As a prodrug, this compound is metabolized in the liver to its active form, ramiprilat, which exerts its therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey to the development of this compound is rooted in the broader discovery of ACE inhibitors, which was pioneered by the investigation of snake venom. The first ACE inhibitor, captopril, was developed from a peptide found in the venom of the Brazilian viper, Bothrops jararaca.[5] This groundbreaking discovery established the therapeutic potential of inhibiting the angiotensin-converting enzyme to regulate blood pressure.[6]

This compound was synthesized by chemists at the German pharmaceutical company Hoechst AG.[7] It was patented in 1981 and received approval for medical use in 1989.[1] In the United States, the New Drug Application (NDA) was filed in November 1988, and it was approved on January 29, 1991, for the treatment of hypertension, to be marketed under the brand name Altace.[8]

Mechanism of Action

This compound's therapeutic effect is achieved through the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS):

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the release of renin from the kidneys in response to reduced renal blood pressure or sympathetic stimulation.[3][9] Renin cleaves angiotensinogen, a circulating protein produced by the liver, to form angiotensin I.[10] ACE then converts the relatively inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[10]

Angiotensin II exerts its effects through several mechanisms:

  • Vasoconstriction: It directly constricts blood vessels, leading to an increase in blood pressure.[10]

  • Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.[10]

  • Antidiuretic Hormone (ADH) Secretion: It triggers the release of ADH from the pituitary gland, which enhances water retention.[10]

  • Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

Inhibition by Ramiprilat:

This compound is a prodrug that is hydrolyzed by esterases in the liver to its active metabolite, ramiprilat.[1][11] Ramiprilat is a potent, competitive inhibitor of ACE.[3] By binding to and inhibiting ACE, ramiprilat blocks the conversion of angiotensin I to angiotensin II.[3][9] This leads to:

  • Decreased Angiotensin II Levels: Reduced levels of angiotensin II result in vasodilation (relaxation of blood vessels), leading to a decrease in total peripheral resistance and a lowering of blood pressure.[1][10]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone production, resulting in reduced sodium and water retention.[10]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] Inhibition of ACE by ramiprilat leads to an accumulation of bradykinin, which further contributes to the blood-pressure-lowering effect.[10] The effect on bradykinin is also associated with the common side effect of a dry cough.[1]

The following diagram illustrates the RAAS pathway and the point of intervention by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Renin Renin (from Kidney) ACE Angiotensin Converting Enzyme (ACE) Bradykinin Bradykinin This compound This compound (Prodrug) Ramiprilat Ramiprilat (Active) This compound->Ramiprilat Ramiprilat->ACE Inhibition Ramiprilat->Bradykinin Inhibition of Degradation Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidneys Kidneys Aldosterone->Kidneys Na_H2O_Retention Na+ and H2O Retention Kidneys->Na_H2O_Retention Increased_BP Increased Blood Pressure Na_H2O_Retention->Increased_BP Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Vasoconstriction->Increased_BP Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments

Caption: this compound's Mechanism of Action within the RAAS Pathway.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the coupling of two key chiral intermediates. While several synthetic routes have been patented, a widely used approach involves the condensation of an activated derivative of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine with an ester of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, followed by deprotection.

A representative synthetic workflow is outlined below.

Ramipril_Synthesis Intermediate_A N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine Activated_A N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanoyl chloride hydrochloride Intermediate_A->Activated_A Activation Benzyl_this compound Benzyl this compound Activated_A->Benzyl_this compound Intermediate_B (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester Intermediate_B->Benzyl_this compound This compound This compound Benzyl_this compound->this compound Deprotection PCl5 PCl5, Dry HCl Coupling Coupling (Base, e.g., Triethylamine) Hydrogenation Catalytic Hydrogenation (Pd/C, H2)

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from published literature.[1][11][12]

Step 1: Activation of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine

  • A solution of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine in a suitable solvent (e.g., toluene and chloroform) is prepared in a round-bottom flask.[11]

  • The flask is cooled to approximately 15-20°C.

  • Dry hydrogen chloride (HCl) gas is passed through the solution for 15-20 minutes.

  • The resulting suspension is further cooled to 0-5°C.

  • Phosphorus pentachloride (PCl5) is added to the cooled suspension.[11]

  • The reaction mixture is stirred for one hour at 0-5°C and then for an additional three hours at 25-30°C.[11]

  • The solid product, N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanoyl chloride hydrochloride, is collected by filtration and washed with toluene and petroleum ether.[11]

Step 2: Coupling Reaction to form Benzyl this compound

  • The activated acid chloride from Step 1 is dissolved in a suitable solvent, such as dichloromethane.

  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester is added to the solution.

  • The mixture is cooled to 0-5°C.

  • A base, such as triethylamine, is added dropwise to facilitate the amide bond formation.[1][11]

  • The reaction is stirred at a low temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and the organic layer is separated and concentrated to yield benzyl this compound.[13]

Step 3: Deprotection to form this compound

  • Benzyl this compound, obtained from Step 2, is dissolved in an appropriate solvent, such as ethanol.[12]

  • A palladium on carbon (Pd/C) catalyst is added to the solution.[12]

  • The mixture is subjected to hydrogenation, typically in an autoclave under hydrogen pressure, at a temperature between 20-40°C.[12]

  • The reaction proceeds until the benzyl ester group is cleaved.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is evaporated, and the resulting crude this compound can be purified by crystallization from a suitable solvent system to yield the final product.

Clinical Trial Protocol: The AIRE Study

The Acute Infarction this compound Efficacy (AIRE) study was a landmark clinical trial that demonstrated the significant mortality benefit of this compound in patients with heart failure following an acute myocardial infarction.[14][15]

  • Objective: To evaluate the effect of this compound on all-cause mortality in patients with clinical evidence of heart failure after an acute myocardial infarction.[14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients who had suffered an acute myocardial infarction (confirmed by ECG and cardiac enzymes) and showed clinical signs of transient or persistent congestive heart failure.[14]

  • Exclusion Criteria: Included severe (NYHA Class IV) heart failure, significant valvular or congenital heart disease, unstable angina, and any contraindications to ACE inhibitor therapy.[14]

  • Intervention: Patients were randomized to receive either this compound or a placebo. The this compound dose was initiated at 2.5 mg twice daily and titrated up to 5 mg twice daily as tolerated.[14]

  • Primary Endpoint: All-cause mortality (intention-to-treat).[14]

  • Secondary Endpoints: A composite of severe/resistant congestive heart failure, reinfarction, stroke, or death.[14]

  • Follow-up: The mean follow-up period was 15 months.[14]

Quantitative Data and Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several large-scale clinical trials. The data from these studies underscore its role in reducing cardiovascular morbidity and mortality.

Pharmacokinetic Properties of this compound
ParameterValueReference
Prodrug/Active Form This compound (prodrug) is converted to Ramiprilat (active)[1]
Bioavailability ~28% (Ramiprilat from this compound)
Time to Peak Effect 3 to 6 hours after dosing[1]
Half-life (Ramiprilat) Variable (3–16 hours)[1]
Excretion Primarily by the kidneys[1]
The Acute Infarction this compound Efficacy (AIRE) Study

The AIRE study provided crucial evidence for the use of this compound in post-myocardial infarction patients with heart failure.

OutcomeThis compound GroupPlacebo GroupRelative Risk Reduction (RRR)p-valueReference
All-Cause Mortality (at 15 months) 17%23%27% (95% CI, 11% to 40%)0.002[14]
First Secondary Endpoint --19% (95% CI, 5% to 31%)0.008[14]
All-Cause Mortality (long-term follow-up, mean 59 months) 27.5%38.9%36% (95% CI, 15% to 52%)0.002[14]
The Heart Outcomes Prevention Evaluation (HOPE) Study

The HOPE study expanded the indications for this compound to a broader population of high-risk individuals for the prevention of cardiovascular events.

OutcomeThis compound GroupPlacebo GroupRelative Risk Reduction (RRR)p-valueReference
Myocardial Infarction --20%<0.001[16]
Stroke --32%<0.001[16]
All-Cause Mortality --16%0.005[16]
Revascularization Procedures 22.6%25.9%16% (95% CI, 0.76 to 0.92)0.0003[16]
New Diagnosis of Diabetes 7.3%10.3%31% (95% CI, 0.56 to 0.85)0.0006[16]

Conclusion

This compound stands as a significant achievement in cardiovascular pharmacology, evolving from the early discoveries in ACE inhibition. Its well-defined mechanism of action within the renin-angiotensin-aldosterone system, coupled with a robust body of evidence from pivotal clinical trials like AIRE and HOPE, has established it as a cornerstone therapy for hypertension, heart failure, and cardiovascular risk reduction. The synthetic pathways to this compound, while complex, are well-established, allowing for the consistent production of this vital medication. For researchers and drug development professionals, the story of this compound serves as a compelling case study in rational drug design, from understanding a physiological pathway to synthesizing a molecule that can effectively modulate it for therapeutic benefit.

References

A Technical Guide to Ramipril and its Active Metabolite, Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its pharmacologically active metabolite, ramiprilat. It covers their physicochemical properties, pharmacodynamics, pharmacokinetics, and analytical methodologies, presenting quantitative data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a prodrug that is metabolized into its active diacid form, ramiprilat.[1][2] The key physicochemical properties of both compounds are summarized below.

Table 1: Physicochemical Properties of this compound and Ramiprilat

PropertyThis compoundRamiprilat
Molecular Formula C₂₃H₃₂N₂O₅[3][4]C₂₁H₂₈N₂O₅[5]
Molecular Weight 416.5 g/mol [3][4]388.5 g/mol [5]
Melting Point 105°C - 112°C[4]Not Available
pKa 3.17[6]Not Available
Partition Coefficient (LogP) 3.41[6]Not Available
Appearance White to almost white crystalline powder[4]Not Available

Pharmacodynamics: Mechanism of Action

This compound exerts its therapeutic effects via the potent and competitive inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, ramiprilat.[2][7] This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance.[7][8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[9] ACE, a peptidyl dipeptidase, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II mediates its effects primarily through the angiotensin II receptor type 1 (AT₁R), leading to vasoconstriction, inflammation, and the stimulation of aldosterone secretion from the adrenal cortex.[7][9] Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys.[7]

ACE Inhibition by Ramiprilat

Ramiprilat binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[7][8] The resulting decrease in plasma angiotensin II levels leads to reduced vasopressor activity and decreased aldosterone secretion.[1] Concurrently, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator.[3][7] ACE inhibition by ramiprilat leads to an accumulation of bradykinin, which contributes to the overall vasodilatory and blood pressure-lowering effects of the drug.[3][8]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin ACE ACE (Kininase II) Ramiprilat Ramiprilat Ramiprilat->ACE

Caption: Ramiprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.
Quantitative Pharmacodynamic Parameters

The inhibitory potency of this compound and the binding affinity of ramiprilat have been quantified in various studies.

Table 2: Pharmacodynamic Parameters for this compound and Ramiprilat

ParameterValueCompoundCondition
ACE Inhibition IC₅₀ 5 nMThis compoundIn vitro
ACE Inhibition (4h post-dose) 60-80%[1]This compound (2.5-20 mg single dose)In vivo (human)
ACE Inhibition (24h post-dose) 40-60%[1]This compound (2.5-20 mg single dose)In vivo (human)
ACE Inhibition (24h post-dose) >80%[1]This compound (≥2.0 mg multiple doses)In vivo (human)
Binding Affinity (Kᴅ) 3.8 nmol/L[10][³H]ramiprilatIsolated human glomeruli
Maximal Binding (Bmax) 853 fmol/mg protein[10][³H]ramiprilatIsolated human glomeruli
ACE Inhibition IC₅₀ 2 nM[11]RamiprilatPig vascular endothelial cells

Pharmacokinetics: ADME Profile

This compound is readily absorbed orally and rapidly hydrolyzed to ramiprilat. The pharmacokinetic profile is characterized by a triphasic elimination pattern for ramiprilat.[1][7]

Absorption

Following oral administration, this compound reaches peak plasma concentrations (Tmax) within one hour.[1] The extent of absorption is at least 50-60%.[1][7] While food may decrease the rate of absorption, it does not significantly affect the extent.[1][7]

Distribution

Both this compound and ramiprilat exhibit significant binding to plasma proteins.[12] this compound rapidly distributes to tissues, with notably higher concentrations found in the liver, kidneys, and lungs compared to the blood.[13]

Metabolism

This compound is a prodrug that is almost completely metabolized.[1][14] The primary metabolic step is the cleavage of the ester group by hepatic esterases to form the active metabolite, ramiprilat.[1][2] This conversion also occurs to a lesser extent in the kidneys.[7] Other inactive metabolites include the diketopiperazine ester, diketopiperazine acid, and glucuronides of both this compound and ramiprilat.[1][7]

Metabolism_Pathway This compound This compound (Prodrug) Inactive Inactive Metabolites (Diketopiperazines, Glucuronides) This compound->Inactive Liver Liver & Kidney (Esterases) This compound->Liver Ramiprilat Ramiprilat (Active) Ramiprilat->Inactive Liver->Ramiprilat Hydrolysis LCMS_Workflow Plasma Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (e.g., C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis & Quantification MS->Analysis

References

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of Ramiprilat to Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent angiotensin-converting enzyme (ACE) inhibitor, ramiprilat, and its target enzyme. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development. This document delves into the quantitative binding affinity, the intricate molecular structure of the complex, and the detailed experimental methodologies used to elucidate these critical pharmacological parameters.

Introduction: Ramiprilat and the Renin-Angiotensin-Aldosterone System

Ramipril is a widely prescribed prodrug that is metabolically hydrolyzed in the liver to its active form, ramiprilat.[1][2] Ramiprilat is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), a key zinc-containing metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[3] The RAAS is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a pivotal role in maintaining cardiovascular health. Its dysregulation is a hallmark of hypertension and other cardiovascular diseases. The following diagram illustrates the classical RAAS pathway and the point of intervention for ACE inhibitors like ramiprilat.

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Ramiprilat Ramiprilat Ramiprilat->ACE Inhibition

Caption: The RAAS cascade and the inhibitory action of ramiprilat on ACE.

Binding Affinity of Ramiprilat to ACE

Ramiprilat exhibits a high binding affinity for ACE, characterized by its slow- and tight-binding inhibitory kinetics.[4] The mode of inhibition is competitive, meaning ramiprilat directly competes with the endogenous substrate, angiotensin I, for the active site of the enzyme. The binding affinity of ramiprilat to ACE has been quantified using various experimental techniques, yielding key parameters such as the inhibition constant (Ki) and the dissociation constant (KD).

Quantitative Binding Data

The following table summarizes the reported binding affinity constants for ramiprilat with ACE.

ParameterValueMethodSource
Ki 7 pMKinetic analysis with furanacryloyl-Phe-Gly-Gly as substrate[2]
KD 3.8 nM[3H]ramiprilat binding to isolated human glomeruli[3]
KD 5.05 nM[3H]ramiprilat binding to rat renal brush-border membranes[5]

Molecular Structure of the Ramiprilat-ACE Complex

The precise molecular interactions between ramiprilat and ACE have been elucidated through X-ray crystallography. The crystal structure of an ACE homolog from Drosophila melanogaster (AnCE) in complex with ramiprilat (PDB ID: 2X92) and the human ACE N-domain in complex with ramiprilat (PDB ID: 9QAR) provide detailed insights into the binding mechanism at an atomic level.

Ramiprilat Molecular Structure

Ramiprilat is a dicarboxylic acid that is the active metabolite of the prodrug this compound. Its chemical structure is presented below.

Chemical Formula: C₂₁H₂₈N₂O₅ Molecular Weight: 388.46 g/mol

Key Interacting Residues in the ACE Active Site

The high-affinity binding of ramiprilat to ACE is mediated by a network of interactions with key amino acid residues within the enzyme's active site. A crucial element of this interaction is the coordination of the carboxyl groups of ramiprilat with the catalytic zinc ion (Zn²⁺) present in the ACE active site. This interaction is fundamental to the inhibitory activity of ramiprilat and other ACE inhibitors.

Based on crystallographic data and mutagenesis studies, the following residues in the ACE active site are critical for ramiprilat binding:

Interacting ResidueType of Interaction
His383, His387, Glu411 Coordination with the catalytic Zn²⁺ ion
Tyr523, Gln281, Lys511 Hydrogen bonding
Phe527, Val518 Hydrophobic interactions

Experimental Protocols

The determination of ramiprilat's binding affinity and the elucidation of its interaction with ACE rely on a variety of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay for KD Determination

This protocol describes a saturation binding experiment using tritium-labeled ramiprilat ([³H]ramiprilat) to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

start Start: Prepare ACE-containing membranes (e.g., from glomeruli) incubation Incubate membranes with varying concentrations of [3H]ramiprilat start->incubation nsb Parallel incubation with excess unlabeled ramiprilat (for non-specific binding) start->nsb separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation nsb->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis: Scatchard plot or non-linear regression to determine KD and Bmax quantification->analysis end End analysis->end

Caption: Workflow for radioligand binding assay to determine KD.

  • ACE Source: Isolated human glomeruli or rat renal brush-border membranes.

  • Radioligand: [³H]ramiprilat (specific activity ~20-30 Ci/mmol).

  • Unlabeled Ligand: Ramiprilat.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Whatman GF/B or equivalent.

  • Scintillation Cocktail.

  • Membrane Preparation: Homogenize the ACE source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

  • Total Binding: To a set of tubes, add increasing concentrations of [³H]ramiprilat (e.g., 0.1 to 20 nM).

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]ramiprilat along with a high concentration of unlabeled ramiprilat (e.g., 10 µM) to saturate the specific binding sites.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [³H]ramiprilat concentration.

    • Plot specific binding versus the concentration of [³H]ramiprilat.

    • Analyze the data using non-linear regression (one-site binding model) or a Scatchard plot to determine the KD and Bmax values.

Spectrophotometric ACE Inhibition Assay for Ki Determination

This protocol is based on the method of Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

start Start: Prepare ACE solution and inhibitor (ramiprilat) dilutions preincubation Pre-incubate ACE with varying concentrations of ramiprilat start->preincubation reaction_start Initiate reaction by adding HHL substrate preincubation->reaction_start incubation Incubate at 37°C for a defined time (e.g., 30 min) reaction_start->incubation reaction_stop Stop reaction by adding HCl incubation->reaction_stop extraction Extract hippuric acid with ethyl acetate reaction_stop->extraction quantification Measure absorbance of the extracted hippuric acid at 228 nm extraction->quantification analysis Calculate % inhibition and determine IC50, then calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for spectrophotometric ACE inhibition assay.

  • ACE: Purified rabbit lung ACE or other suitable source.

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL).

  • Inhibitor: Ramiprilat.

  • Assay Buffer: 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl.

  • Stopping Reagent: 1 M HCl.

  • Extraction Solvent: Ethyl acetate.

  • Reagent Preparation:

    • Dissolve HHL in the assay buffer to a final concentration of 5 mM.

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare serial dilutions of ramiprilat in the assay buffer.

  • Assay Setup:

    • In a set of test tubes, add a fixed volume of ACE solution.

    • To these tubes, add varying concentrations of ramiprilat. Include a control tube with no inhibitor.

  • Pre-incubation: Pre-incubate the ACE and ramiprilat mixture at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the HHL substrate solution to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Add ethyl acetate to each tube, vortex vigorously to extract the hippuric acid, and then centrifuge to separate the phases.

  • Quantification: Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate the solvent. Re-dissolve the hippuric acid residue in a known volume of water or buffer and measure the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each ramiprilat concentration relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the ramiprilat concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and binding affinity of ramiprilat to angiotensin-converting enzyme. The high-affinity, competitive, and tight-binding nature of this interaction is well-supported by quantitative binding data. The elucidation of the ramiprilat-ACE complex through X-ray crystallography has revealed the critical molecular interactions that underpin its potent inhibitory activity. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to study ACE inhibitors. A thorough understanding of these fundamental pharmacological principles is essential for the continued development of novel and improved therapies for cardiovascular diseases.

References

ramipril's effects on the renin-angiotensin-aldosterone system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of Ramipril on the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the Renin-Angiotensin-Aldosterone System (RAAS). It details the mechanism of action, presents quantitative data from clinical studies, and outlines the experimental protocols used to derive these findings.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion or low sodium chloride delivery.[2][3] Renin cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.[3][4] Angiotensin-Converting Enzyme (ACE), found primarily in the endothelial cells of the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[3]

Angiotensin II exerts its effects by binding to AT₁ receptors, leading to several physiological responses:

  • Vasoconstriction: Direct constriction of arterioles, which increases systemic vascular resistance and blood pressure.[2][3]

  • Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys.[1][2][3]

  • Sympathetic Nervous System Activation: Enhancement of adrenergic outflow from the central nervous system.[2]

  • Antidiuretic Hormone (ADH) Secretion: Stimulation of vasopressin release from the pituitary gland, further promoting water retention.[1][3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen:e->AngI:w catalyzed by Renin Renin (from Kidney) Renin->Angiotensinogen AngII Angiotensin II AngI:e->AngII:w catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI AT1R AT₁ Receptor AngII->AT1R binds to Aldosterone Aldosterone (from Adrenal Cortex) AngII->Aldosterone stimulates release of Effects Physiological Effects: • Vasoconstriction • Aldosterone Release • ADH Secretion AT1R->Effects leads to Kidney Kidney: Na⁺ and H₂O Reabsorption Aldosterone->Kidney

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

This compound's Mechanism of Action

This compound is an inactive prodrug that is hydrolyzed in the liver and kidneys to its active metabolite, ramiprilat.[1][4] Ramiprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1] By binding to and inhibiting ACE, ramiprilat blocks the conversion of angiotensin I to angiotensin II.[1][4]

This inhibition results in:

  • Decreased Angiotensin II Levels: This is the primary effect, leading to reduced vasoconstriction and consequently, a decrease in blood pressure.[2][3][4]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased stimulation of the adrenal cortex, resulting in less aldosterone production.[3][4] This reduces sodium and water retention, lowering blood volume and pressure.[3]

  • Increased Plasma Renin Activity (PRA): The reduction in angiotensin II removes the negative feedback loop on renin release from the kidneys, leading to an increase in plasma renin activity and concentration.[5]

  • Increased Angiotensin I Levels: Due to the ACE blockade, angiotensin I accumulates in the plasma as its conversion to angiotensin II is inhibited.[5][6]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[3] this compound's inhibition of ACE leads to higher bradykinin levels, which contributes to the drug's antihypertensive effect but is also implicated in the characteristic side effect of a dry cough.[3][4]

Ramipril_Mechanism AngI Angiotensin I AngI->Block ACE Angiotensin-Converting Enzyme (ACE) ACE->Block AngII Angiotensin II (Levels Decrease) Effects Downstream Effects: • Decreased Vasoconstriction • Decreased Aldosterone AngII->Effects Ramiprilat Ramiprilat (Active Metabolite) Ramiprilat->ACE INHIBITS Block->AngII Conversion

Caption: Ramiprilat's inhibition of ACE in the RAAS pathway.

Quantitative Effects of this compound on RAAS Components

Clinical studies have quantified the impact of this compound on various components of the RAAS. The following tables summarize key findings.

Table 1: Effects of this compound on Angiotensin Levels
StudyPatient PopulationThis compound DosageDurationBaseline Angiotensin I (eqAngI) (pmol/L)Post-treatment Angiotensin I (eqAngI) (pmol/L)Baseline Angiotensin II (eqAngII) (pmol/L)Post-treatment Angiotensin II (eqAngII) (pmol/L)Citation
Guo et al. (2020)25 patients with Primary Aldosteronism5 mg/day14 daysMedian: Median: 104.9Median: 19.3Median: 10.9[5]
Hermann et al. (1990)9 normotensive ratsAcute oral doseN/A85 (±6)257 (±33)12 (±1)7 (±0.4)[6]

LLOQ: Lower Limit of Quantification. Data presented as Median or Mean (±SEM).

Table 2: Effects of this compound on Renin and Aldosterone Levels
StudyPatient PopulationThis compound DosageDurationBaseline Renin (DRC) (mU/L)Post-treatment Renin (DRC) (mU/L)Baseline Aldosterone (PAC) (pmol/L)Post-treatment Aldosterone (PAC) (pmol/L)Citation
Guo et al. (2020)25 patients with Primary Aldosteronism5 mg/day14 daysMedian: 2.3Median: 15.1Median: 544.5Median: 478.2 (change not significant)[5][7]

DRC: Direct Renin Concentration. PAC: Plasma Aldosterone Concentration. Data presented as Median.

Experimental Protocols

Accurate measurement of RAAS components is critical for evaluating the pharmacodynamic effects of inhibitors like this compound. The methodologies require careful sample handling and sophisticated analytical techniques.

Protocol 1: A Representative Clinical Study Workflow

This protocol is a synthesized representation of a clinical trial designed to assess this compound's effects.[5][7]

  • Study Design: A randomized, double-blind, placebo-controlled trial is a common design.[8][9] However, for mechanistic studies, an open-label, single-arm intervention design may be used.[5]

  • Patient Population: Participants are recruited based on specific inclusion and exclusion criteria (e.g., patients with primary aldosteronism, severe hypertension, or history of ACE inhibitor intolerance).[5][7]

  • Intervention: Participants receive a fixed daily dose of this compound (e.g., 5 mg) orally in the morning for a specified period (e.g., 14 days).[5][7]

  • Blood Sampling: Blood samples are collected at baseline (Day 0, before the first dose), during the treatment period (e.g., Day 14, 2 hours after the morning dose), and after a washout period (e.g., Day 15, 26 hours after the last dose).[5] Samples are typically collected after the patient has been seated for at least 5 minutes.[5]

  • Sample Handling: Blood is collected into pre-chilled EDTA-containing tubes.[5][10] For peptide analysis, a cocktail of peptidase inhibitors is often added.[11] Plasma is separated by refrigerated centrifugation and stored at -20°C or lower until analysis.[5][7][11]

  • Measurements: Key endpoints include systolic and diastolic blood pressure, and plasma concentrations of renin, angiotensin I, angiotensin II, and aldosterone.[5]

Experimental_Workflow Recruit Patient Recruitment (e.g., Primary Aldosteronism) Baseline Day 0: Baseline Assessment • Blood Pressure • Blood Sample Collection Recruit->Baseline Intervention Days 1-14: Intervention Administer this compound (5 mg/day) Baseline->Intervention Day14 Day 14: Mid-Treatment Assessment (2h post-dose) • Blood Pressure • Blood Sample Collection Intervention->Day14 Day15 Day 15: Washout Assessment (26h post-last dose) • Blood Pressure • Blood Sample Collection Day14->Day15 Analysis Laboratory & Statistical Analysis • LC-MS/MS for Angiotensins/Aldosterone • Immunoassay for Renin Day15->Analysis

Caption: A typical experimental workflow for a this compound clinical study.

Protocol 2: Measurement of Angiotensin I & II and Aldosterone

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying angiotensin peptides and aldosterone in plasma.[5][12]

  • Principle (RAS Equilibrium Analysis): For angiotensin measurement, a method known as "RAS equilibrium analysis" can be used.[7] This involves incubating stored plasma at 37°C and a controlled pH (7.4) for a set time (e.g., 60 minutes) without adding enzyme inhibitors. This allows the RAAS to reach an ex vivo equilibrium, and the resulting "equilibrium" concentrations of angiotensin I (eqAngI) and angiotensin II (eqAngII) are measured.[13]

  • Sample Preparation:

    • Plasma samples are thawed and spiked with stable isotope-labeled internal standards for each analyte (e.g., for aldosterone).[5]

    • Peptides and steroids are extracted from the plasma matrix, often using solid-phase extraction, to remove interfering proteins.[12][14]

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the different analytes.[14]

    • The separated analytes are then introduced into a tandem mass spectrometer, which ionizes and fragments the molecules.

    • Specific fragment ions for each analyte and its internal standard are monitored for highly selective and sensitive quantification.[12]

Protocol 3: Measurement of Renin

Renin levels can be assessed either by its enzymatic activity (Plasma Renin Activity, PRA) or by its direct concentration (Direct Renin Concentration, DRC).

  • Direct Renin Concentration (DRC): This is commonly measured using automated chemiluminescent immunoassays (e.g., LIAISON Direct Renin kit).[5][7] This method directly quantifies the renin protein in the plasma. The lower limit of quantification (LLOQ) for such assays is typically around 0.5 mU/L.[5][7]

  • Plasma Renin Activity (PRA): PRA measures the rate of angiotensin I generation from endogenous angiotensinogen.[15]

    • Plasma is incubated at 37°C for a specified time (e.g., 1 hour).[5]

    • The amount of angiotensin I generated during this period is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[5][10][12]

    • Results are reported as the amount of angiotensin I generated per unit of time (e.g., ng/mL per hour).[15] The LLOQ for a PRA radioimmunoassay is around 0.2 ng/mL per hour.[5][7]

Conclusion

This compound is a well-characterized ACE inhibitor that exerts profound and predictable effects on the Renin-Angiotensin-Aldosterone System. By blocking the conversion of angiotensin I to angiotensin II, it initiates a cascade of hormonal changes, including a significant decrease in angiotensin II and a compensatory rise in plasma renin activity and angiotensin I. While aldosterone levels are expected to decrease, this effect may not always reach statistical significance in short-term studies, particularly in specific patient populations like those with primary aldosteronism.[5][13] The precise quantification of these changes, achieved through robust experimental protocols utilizing mass spectrometry and immunoassays, is fundamental to understanding this compound's therapeutic efficacy and advancing the development of next-generation RAAS inhibitors.

References

Long-Term Effects of Ramipril on Renal Function in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the long-term effects of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, on renal function as demonstrated in various preclinical animal models. It is intended for researchers, scientists, and drug development professionals engaged in nephrology and cardiovascular research. This document synthesizes key findings on this compound's efficacy, details common experimental protocols, and illustrates the underlying molecular pathways.

Introduction

This compound is a potent, long-acting ACE inhibitor widely used in the treatment of hypertension and heart failure. Its primary mechanism involves blocking the conversion of angiotensin I to angiotensin II, a key vasoconstrictor and stimulator of aldosterone release in the Renin-Angiotensin-Aldosterone System (RAAS). Beyond its hemodynamic effects, this compound exerts significant end-organ protection, particularly in the kidneys. In animal models of chronic kidney disease (CKD), long-term administration of this compound has been shown to slow disease progression, reduce proteinuria, and preserve renal structure and function.[1][2] These renoprotective effects are often independent of its blood pressure-lowering activity, pointing to complex underlying mechanisms.[1] This guide explores the extensive preclinical evidence that forms the basis of our understanding of this compound's role in renal therapy.

Key Animal Models in this compound Research

The renoprotective effects of this compound have been validated across several animal models that mimic human kidney diseases.

  • Diabetic Nephropathy (DN): Commonly induced in rats or mice by injecting streptozotocin (STZ), which destroys pancreatic beta cells, leading to hyperglycemia and subsequent renal damage.[1][3] In the STZ-induced diabetic rat model, this compound prevents characteristic changes in kidney structure and reduces proteinuria.[1] The db/db mouse, a genetic model of type 2 diabetes, has also been used to study the effects of this compound on renal ACE2 expression and activity.[4]

  • Hypertensive Nephropathy: The Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) is a well-established model for studying the renal consequences of severe hypertension. Life-long treatment with this compound in these animals has been shown to completely prevent hypertension-induced renal damage, including arterial sclerosis, glomerulopathy, and tubulointerstitial injury.[5]

  • Genetic Models of Kidney Disease: The COL4A3 knockout (COL4A3-/-) mouse serves as a model for Alport syndrome, a hereditary nephritis. In these mice, early and long-term this compound therapy significantly delays the onset of renal failure, reduces proteinuria and renal fibrosis, and more than doubles lifespan.[6] This effect is mediated, in part, by the downregulation of Transforming Growth Factor-beta1 (TGF-β1).[6]

  • Renal Ablation Models: Subtotal nephrectomy in rats is a model of CKD progression due to renal mass reduction. This compound has demonstrated renoprotective effects in this model, which are often independent of blood pressure reduction.[1][2]

  • Drug-Induced Nephrotoxicity: Glycerol-induced acute kidney injury (AKI) in rats is used to study acute renal failure. This compound has been shown to blunt the severity of AKI in this model through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

  • Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats (6 weeks old).[3][8]

  • Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) is administered to induce experimental diabetes.

  • This compound Administration:

    • Dose: 1 mg/L to 3 mg/kg/day.[3][8]

    • Route: Administered in drinking water.[8][9]

    • Duration: Long-term studies range from 6 to 8 months (24 to 32 weeks).[3][8][9]

  • Assessment of Renal Function:

    • Glomerular Filtration Rate (GFR): Measured periodically. While creatinine clearance can be used, it is not considered a reliable method in rodents.[10] The gold standard is the clearance of exogenous markers like inulin.[10][11] Non-invasive transcutaneous methods using FITC-sinistrin are also validated for real-time GFR measurement in conscious animals.[12][13]

    • Urinary Albumin Excretion (UAE): 24-hour urine is collected using metabolic cages at regular intervals (e.g., every 8 weeks), and albumin concentration is determined by radioimmunoassay or ELISA.[8][9]

  • Histopathological Analysis: Kidneys are harvested at the end of the study, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis, tubular damage, and interstitial fibrosis.

  • Animal Model: One-month-old pre-hypertensive Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP).[5]

  • This compound Administration:

    • Dose: An antihypertensive dose (1 mg/kg/day) and a non-antihypertensive dose (10 µg/kg/day) are used to differentiate blood pressure-dependent and -independent effects.[5]

    • Route: Administered for the animal's lifetime via drinking water.[5]

  • Endpoint Analysis:

    • Biochemical Assessment: Serum creatinine and potassium levels are measured.[5]

    • Histological Assessment: Performed after 15 months. Kidneys are evaluated for arterial wall hypertrophy and sclerosis, fibrinoid necrosis, glomerulopathy, and tubulointerstitial injury.[5]

  • Tissue Preparation: Kidney tissue is fixed, sectioned, and stained (e.g., H&E, PAS, Masson's trichrome).

  • Semi-Quantitative Scoring: A blinded assessment is crucial. Scoring systems like the Endothelial-Glomerular-Tubular-Interstitial (EGTI) system can be used, where each component is graded on a scale (e.g., 0-4 for none, mild, moderate, severe, very severe lesions). Another approach involves grading the percentage of the tissue section occupied by nephropathy.[14] A comprehensive scoring system can also be designed to assess tubular, vascular, interstitial, and glomerular compartments, with a cumulative score reflecting overall damage.[15]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key long-term studies of this compound in various animal models.

Table 1: Effects of Long-Term this compound on Renal Function and Blood Pressure

Animal ModelSpeciesDurationThis compound DoseEffect on GFR / Serum CreatinineEffect on Proteinuria / AlbuminuriaEffect on Blood PressureReference
Diabetic NephropathyWistar-Kyoto Rat6 months1 mg/L in waterGFR remained stable, no difference from untreatedReduced by ~50% at 16 and 24 weeksNot specified[8]
Diabetic NephropathySprague-Dawley Rat32 weeks3 mg/L in waterNot specifiedPrevented significant increaseSignificantly reduced[9]
Hypertensive NephropathySHR-SP Rat15 months1 mg/kg/dayLowered serum creatinineNot specifiedNormalized blood pressure[5]
Hypertensive NephropathySHR-SP Rat15 months10 µg/kg/dayNo change in serum creatinineNot specifiedDid not affect blood pressure increase[5]
Alport SyndromeCOL4A3-/- MouseTo death (~150 days)10 mg/kg/dayPostponed uremia by 3 weeksDelayed onset and reduced extentNot specified[6]
Heart FailureDog7 weeks0.125 mg/kg/dayPrevented decrease in GFRNot applicablePrevented decrease in systemic pressure[16][17]

Table 2: Effects of Long-Term this compound on Renal Histopathology

Animal ModelSpeciesDurationThis compound DoseHistological ImprovementsReference
Hypertensive NephropathySHR-SP Rat15 months1 mg/kg/dayCompletely prevented arterial wall hypertrophy, sclerosis, fibrinoid necrosis, glomerulopathy, and tubular interstitial injury.[5]
Hypertensive NephropathySHR-SP Rat15 months10 µg/kg/dayAttenuated arterial wall hypertrophy, sclerosis, and fibrinoid necrosis; did not change glomerular or tubulointerstitial degeneration.[5]
Alport SyndromeCOL4A3-/- MouseTo death (~150 days)10 mg/kg/dayDecreased deposition of extracellular matrix and lessened interstitial fibrosis.[6]
Glycerol-Induced AKIWistar Rat9 daysNot specifiedMilder condition with less leukocyte infiltration and congestion compared to the toxicant group.[7]

Signaling Pathways and Mechanisms of Action

This compound's renoprotective effects are mediated through the inhibition of the RAAS and its downstream consequences.

This compound's primary target is the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, this compound prevents the formation of Angiotensin II (Ang II), a peptide with potent vasoconstrictive and pro-fibrotic effects. This action leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, which in turn reduces sodium and water retention.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects • Vasoconstriction • Aldosterone Release • Sodium Retention • Fibrosis / Inflammation AT1R->Effects Renin Renin (from Kidney) ACE ACE (Lungs, Kidney) This compound This compound This compound->ACE inhibits

This compound's inhibition of Angiotensin-Converting Enzyme (ACE) in the RAAS pathway.

The reduction of Angiotensin II levels has pleiotropic effects beyond hemodynamics. Ang II is a known pro-inflammatory and pro-fibrotic agent. It stimulates the production of cytokines like TGF-β1, promotes the generation of reactive oxygen species (ROS), and activates protein kinase C (PKC).[1][9] Long-term this compound therapy mitigates these pathological processes, leading to reduced glomerulosclerosis and tubulointerstitial fibrosis.

Downstream_Effects This compound This compound ACE ACE Inhibition This compound->ACE AngII Angiotensin II ↓ ACE->AngII TGFb TGF-β1 ↓ AngII->TGFb ROS Oxidative Stress ↓ (ROS Generation ↓) AngII->ROS PKC PKC Activity ↓ AngII->PKC Inflammation Inflammation ↓ AngII->Inflammation Fibrosis Renal Fibrosis ↓ (Glomerulosclerosis, Interstitial Fibrosis) TGFb->Fibrosis ROS->Fibrosis Proteinuria Proteinuria ↓ PKC->Proteinuria Inflammation->Fibrosis Fibrosis->Proteinuria Renoprotection Renal Protection & Preservation of Function Fibrosis->Renoprotection Proteinuria->Renoprotection

Downstream molecular effects of this compound-mediated RAAS blockade leading to renoprotection.

Standard Experimental Workflow

The logical flow of a typical long-term preclinical study evaluating this compound's renal effects is outlined below. This workflow ensures systematic data collection and analysis from disease induction to final endpoint evaluation.

Experimental_Workflow start_node start_node end_node end_node process_node process_node treatment_node treatment_node analysis_node analysis_node A 1. Animal Model Selection (e.g., SHR-SP, Wistar Rat) B 2. Disease Induction (if not a genetic model, e.g., STZ injection) A->B C 3. Baseline Measurements (Blood Pressure, Body Weight, Urine Albumin) B->C D 4. Randomization into Groups C->D E1 Group 1: Vehicle Control D->E1 E2 Group 2: this compound Treatment D->E2 F 5. Long-Term Treatment Period (Weeks to Months) E1->F E2->F G 6. Interim Monitoring (Weekly/Monthly) • Blood Pressure • 24h Urine Collection • Blood Glucose F->G G->F repeat H 7. Final Endpoint Analysis G->H I • GFR Measurement (e.g., Inulin Clearance) • Serum Biochemistry (Creatinine, BUN) • Tissue Harvesting (Kidneys) H->I J • Histopathology (PAS, Trichrome) • Immunohistochemistry (TGF-β1) • Molecular Analysis (qPCR, Western Blot) I->J K 8. Data Analysis & Conclusion J->K

A typical experimental workflow for a long-term study of this compound in an animal model.

Conclusion

Preclinical studies in diverse and robust animal models provide compelling evidence for the long-term renoprotective effects of this compound. Its benefits extend beyond blood pressure control, directly targeting the molecular drivers of renal fibrosis and inflammation. This compound consistently demonstrates the ability to reduce proteinuria and preserve the histological integrity of the kidney, thereby slowing the progression of chronic kidney disease. The quantitative data and detailed protocols summarized in this guide underscore the critical role of ACE inhibition as a therapeutic strategy and provide a foundation for further research into novel combination therapies for renal disease.

References

Ramipril's Impact on Cardiac Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a compensatory response of the heart to various pathological stimuli such as hypertension and myocardial infarction, often leads to progressive heart failure. This technical guide provides an in-depth analysis of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its multifaceted impact on mitigating adverse cardiac remodeling. Through a comprehensive review of preclinical and clinical data, this document elucidates the core mechanisms of action, details relevant signaling pathways, and presents key experimental methodologies for investigating these effects. Quantitative data are summarized in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's cardioprotective properties.

Introduction: The Challenge of Cardiac Remodeling

Cardiac remodeling refers to the alterations in ventricular size, shape, and function that occur in response to cardiac injury or increased load.[1] While initially adaptive, this process, characterized by myocyte hypertrophy, fibroblast proliferation, and excessive extracellular matrix deposition, ultimately becomes maladaptive, contributing to the progression of heart failure.[1][2] The renin-angiotensin-aldosterone system (RAAS) is a critical mediator of these pathological changes, with angiotensin II (Ang II) playing a central role in promoting vasoconstriction, inflammation, fibrosis, and hypertrophy.[2][3][4]

This compound, a potent, long-acting ACE inhibitor, effectively suppresses the RAAS by blocking the conversion of angiotensin I to the active Ang II.[5][6] This inhibition not only leads to vasodilation and a reduction in blood pressure but also exerts direct effects on the cardiac tissue, attenuating and even reversing the processes of adverse remodeling.[5][7] Furthermore, by inhibiting the breakdown of bradykinin, this compound enhances the levels of this peptide, which contributes to cardioprotection through the release of nitric oxide and prostacyclin.[8][9]

Core Mechanisms of this compound in Cardiac Remodeling

This compound's therapeutic effects on cardiac remodeling are primarily driven by its dual action of decreasing Angiotensin II and increasing bradykinin levels.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

By inhibiting ACE, this compound reduces the circulating and local levels of Ang II in the heart.[5][6] This leads to a cascade of beneficial effects:

  • Reduced Myocyte Hypertrophy: Ang II is a potent stimulus for cardiomyocyte growth. By blocking its action on the Angiotensin II type 1 (AT1) receptor, this compound mitigates the signaling pathways that lead to pathological cardiac hypertrophy.[1][2]

  • Attenuation of Cardiac Fibrosis: Ang II stimulates cardiac fibroblast proliferation and the synthesis of extracellular matrix proteins, particularly collagen.[2][7] this compound's inhibition of Ang II leads to a reduction in collagen deposition and interstitial fibrosis.[7][10] Studies have shown that this compound can prevent the upregulation of transcription for collagen I and III.[7]

  • Decreased Inflammation and Oxidative Stress: Ang II promotes inflammatory signaling and the production of reactive oxygen species (ROS) in the heart, both of which contribute to remodeling.[3][11] this compound helps to alleviate these effects.

Potentiation of the Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator and cardioprotective peptide.[5][9] By inhibiting ACE, this compound increases the local concentration of bradykinin, which in turn stimulates bradykinin B2 receptors, leading to:

  • Increased Nitric Oxide (NO) and Prostacyclin Production: Bradykinin promotes the release of NO and prostacyclin from the endothelium, which have vasodilatory, anti-proliferative, and anti-thrombotic effects.[8][9]

  • Cardioprotection against Ischemia-Reperfusion Injury: The bradykinin-mediated pathway has been shown to be crucial for the cardioprotective effects of this compound against ischemia-reperfusion injury.[8]

Signaling Pathways Modulated by this compound

This compound's influence on cardiac remodeling is mediated through the modulation of several key intracellular signaling pathways.

Angiotensin II Signaling Pathway

dot

Angiotensin_II_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cellular Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Hypertrophy Hypertrophy Ca_PKC->Hypertrophy Fibrosis Fibrosis Ca_PKC->Fibrosis Inflammation Inflammation Ca_PKC->Inflammation This compound This compound This compound->ACE

Caption: this compound inhibits ACE, blocking Angiotensin II production and its downstream pathological effects.

Bradykinin Signaling Pathway

dot

Caption: this compound potentiates bradykinin's cardioprotective effects by inhibiting its degradation.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from preclinical and clinical studies on the impact of this compound on cardiac remodeling.

Table 1: Preclinical Studies on this compound and Cardiac Remodeling
Animal ModelInterventionKey FindingsReference
Rat (Suprarenal banding-induced hypertension)This compoundCompletely inhibited the occurrence of fibrosis. Antifibrotic effect present even at a low dosage that did not lower blood pressure. Prevented upregulation of transcription for collagen I and III.[7]
Rat (Myocardial Infarction)This compoundSignificantly attenuated collagen-I and III deposition. Down-regulated expression of Activin A and Activin receptor II, and up-regulated Follistatin.[12][13]
Rabbit (Right ventricular pressure overload)This compoundPreserved cardiac contractility, an effect attenuated by kinin receptor blockers. Prevented AT1 receptor and G protein upregulation.[14]
RatThis compound (antihypertensive and non-antihypertensive doses)Both doses prevented cardiac hypertrophy and myocardial fibrosis over a one-year period.[15]
Mouse (Transverse Aortic Constriction)This compound (2.5 mg/kg)Reduced cardiac hypertrophy (heart weight/tibia length) and cardiac fibrosis. More potently reduced the number of proliferating Ki67(pos) cardiomyocytes and non-cardiomyocytes compared to an ARB.[16]
Table 2: Clinical Studies on this compound and Left Ventricular Mass
StudyPatient PopulationTreatment ArmsDurationKey Findings on Left Ventricular Mass (LVM) / LVM Index (LVMI)Reference
RACE StudyEssential hypertensive patientsThis compound vs. Atenolol6 monthsThis compound significantly reduced LVM, while atenolol did not. This compound was more effective than atenolol in reversing left ventricular hypertrophy.[17]
HYCAR StudyHypertensive patients on furosemideThis compound (1.25 mg and 5 mg) vs. Placebo6 monthsLVMI significantly reduced with 5 mg this compound (-10.8 g/m²) vs. placebo (+4.1 g/m²). The effect was independent of blood pressure changes.[18]
HOPE SubstudyPatients with vascular disease and preserved LVEFThis compound (2.5 mg and 10 mg) vs. Placebo4 years10 mg this compound decreased LVMI by 2.02 g/m², while it increased in the placebo (3.98 g/m²) and 2.5 mg this compound (4.16 g/m²) groups.[19]
-Hypertensive patientsThis compound (2.5 mg titrated to 5 mg) vs. Telmisartan vs. Combination6 monthsThis compound reduced LVMI by 9.9%.[20]

Experimental Protocols for Studying Cardiac Remodeling

Detailed methodologies are crucial for the accurate assessment of this compound's effects on cardiac remodeling.

Animal Models of Cardiac Remodeling

dot

Experimental_Workflow_Animal_Models cluster_Induction Induction of Cardiac Remodeling cluster_Treatment Treatment Protocol cluster_Assessment Assessment of Cardiac Remodeling Animal_Model Rodent Model (Rat, Mouse) TAC Transverse Aortic Constriction (TAC) Animal_Model->TAC MI Myocardial Infarction (LAD Ligation) Animal_Model->MI Hypertension Hypertension Induction (e.g., DOCA-salt) Animal_Model->Hypertension Treatment_Group This compound Administration (various doses) TAC->Treatment_Group Control_Group Vehicle/Placebo Administration TAC->Control_Group MI->Treatment_Group MI->Control_Group Hypertension->Treatment_Group Hypertension->Control_Group Echocardiography Echocardiography (LVM, EF, FS) Treatment_Group->Echocardiography Histology Histological Analysis (Fibrosis, Hypertrophy) Treatment_Group->Histology Molecular_Biology Molecular Biology (Gene/Protein Expression) Treatment_Group->Molecular_Biology Control_Group->Echocardiography Control_Group->Histology Control_Group->Molecular_Biology

Caption: Workflow for in-vivo studies of this compound's effect on cardiac remodeling.

a) Transverse Aortic Constriction (TAC): This surgical procedure involves placing a ligature around the transverse aorta, inducing pressure overload on the left ventricle and leading to cardiac hypertrophy and subsequent failure.[16]

b) Myocardial Infarction (MI) via Coronary Artery Ligation: This model involves the permanent ligation of the left anterior descending (LAD) coronary artery, causing ischemia and infarction of the ventricular wall, which then undergoes remodeling.[12][21]

Assessment of Cardiac Structure and Function

a) Echocardiography: A non-invasive technique used to assess cardiac anatomy and function in vivo.[21][22] Key parameters include:

  • Left Ventricular Mass (LVM) and LVM Index (LVMI): Calculated from M-mode measurements of ventricular wall thickness and dimensions.[17]

  • Ejection Fraction (EF) and Fractional Shortening (FS): Measures of systolic function.[22]

  • Tissue Doppler Imaging (TDI) and Speckle Tracking Echocardiography (STE): Advanced techniques to assess regional myocardial function.[22]

b) Histological Analysis: Post-mortem analysis of heart tissue provides detailed information on structural changes.

  • Picrosirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition and interstitial fibrosis.[21][23]

  • Wheat Germ Agglutinin (WGA) Staining: Used to outline cell membranes for the measurement of cardiomyocyte cross-sectional area, an indicator of hypertrophy.[23]

c) Molecular Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes involved in fibrosis (e.g., collagen I, collagen III) and hypertrophy (e.g., ANP, BNP).

  • Western Blotting/Immunohistochemistry: To quantify the protein levels of key signaling molecules and structural proteins.

Conclusion

This compound demonstrates a robust and multifaceted capacity to attenuate adverse cardiac remodeling. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, coupled with the potentiation of the cardioprotective kallikrein-kinin system, results in a significant reduction in cardiac hypertrophy and fibrosis. The comprehensive data presented in this guide, from both preclinical and clinical investigations, underscore the therapeutic value of this compound in the management of cardiovascular diseases characterized by pathological cardiac remodeling. The detailed experimental protocols and visualized signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and build upon our understanding of ACE inhibition in the context of heart failure.

References

Ramipril Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the stability of this compound and the formation of its degradation byproducts is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation routes, the byproducts formed under various stress conditions, and the analytical methodologies employed for their identification and quantification.

Core Degradation Pathways

This compound is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization. These pathways are influenced by factors such as pH, temperature, humidity, and the presence of excipients[1][2][3].

  • Hydrolysis: The ester group in this compound can be hydrolyzed to form its active metabolite, ramiprilat (also known as this compound diacid or Impurity E). This reaction is a key step in the bioactivation of the prodrug this compound within the body[4][5][6]. While ramiprilat is pharmacologically active, its formation in a drug product is considered degradation as it alters the intended dosage form and release profile[7]. Hydrolysis is significantly influenced by pH, with increased rates observed in both acidic and alkaline conditions[8][9].

  • Intramolecular Cyclization (Lactamization): this compound can undergo an internal cyclization reaction to form This compound diketopiperazine (DKP) (Impurity D)[1][10]. This inactive byproduct is a major degradant, particularly under conditions of dry heat and in the solid state[10][11]. The formation of DKP is a critical concern in the formulation and storage of this compound products as it leads to a loss of potency[7].

Visualization of Degradation Pathways

The following diagrams illustrate the main degradation pathways of this compound.

Ramipril_Degradation This compound This compound Ramiprilat Ramiprilat (Impurity E) (Diacid) This compound->Ramiprilat Hydrolysis (Acidic/Alkaline conditions, Moisture) DKP This compound Diketopiperazine (DKP) (Impurity D) This compound->DKP Intramolecular Cyclization (Thermal stress, Dry conditions)

Figure 1: Primary degradation pathways of this compound.

Forced Degradation Studies: Summary of Byproducts

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[12][13].

Stress ConditionMajor Degradation ProductsObservations
Acidic Hydrolysis (e.g., 0.1 N HCl)Ramiprilat (Impurity E)Significant degradation is observed, leading to the formation of the active metabolite.[9][14]
Alkaline Hydrolysis (e.g., 0.1 N NaOH)Ramiprilat (Impurity E)This compound is highly unstable in alkaline conditions, with rapid degradation to ramiprilat.[9][14]
Oxidative Degradation (e.g., 3% H2O2)Various minor degradation productsThis compound shows susceptibility to oxidation, though to a lesser extent than hydrolysis.[9][15]
Thermal Degradation (e.g., 70-120°C)This compound Diketopiperazine (DKP, Impurity D)In the solid state, thermal stress primarily leads to the formation of the inactive DKP.[8][10][15] An additional impurity, designated as Impurity L, which is a hydroxy derivative of DKP, has also been identified under thermal stress.[1]
Photodegradation (UV/VIS radiation)Generally stableThis compound has been reported to be relatively stable under photolytic stress.[8][9]
Neutral Hydrolysis (e.g., water)Ramiprilat (Impurity E)Degradation occurs, but typically at a slower rate compared to acidic or alkaline conditions.[9]
Humidity (e.g., 76% RH)Ramiprilat, this compound Diketopiperazine (DKP)Moisture accelerates the degradation of this compound, leading to the formation of both major byproducts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative experimental protocols derived from the literature for key degradation and analytical procedures.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) Sampling Sample at various time points Acid->Sampling Alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH, RT) Alkali->Sampling Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal Degradation (e.g., 70°C, solid state) Thermal->Sampling Photo Photodegradation (UV/VIS light) Photo->Sampling Neutralization Neutralize (for acid/alkali samples) Sampling->Neutralization Dilution Dilute with mobile phase Neutralization->Dilution HPLC Inject into HPLC system Dilution->HPLC LCMS Characterize peaks by LC-MS HPLC->LCMS Identify degradation products Ramipril_Sample This compound Drug Substance/Product Ramipril_Sample->Acid Expose Ramipril_Sample->Alkali Expose Ramipril_Sample->Oxidation Expose Ramipril_Sample->Thermal Expose Ramipril_Sample->Photo Expose

Figure 2: General workflow for forced degradation studies of this compound.

1. Preparation of Stock Solution:

  • A stock solution of this compound is typically prepared by dissolving a known amount of the drug substance in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration of around 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl) and may be heated (e.g., at 60-80°C) for a specified duration. Samples are withdrawn at various time points.[9][16]

  • Alkaline Hydrolysis: The stock solution is treated with an alkaline solution (e.g., 0.1 N or 0.5 N NaOH) at room temperature. Due to the high instability in alkaline conditions, sampling is often performed at shorter intervals.[9][15]

  • Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and kept at room temperature for a defined period.[9][15]

  • Thermal Degradation: A known weight of solid this compound is placed in a vial and heated in an oven at a specific temperature (e.g., 70°C or higher) for a set time.[9][10] The sample is then dissolved in a suitable solvent before analysis.

  • Photodegradation: A solution of this compound or the solid drug is exposed to UV and visible light in a photostability chamber for a specified duration. A control sample is kept in the dark.[9]

3. Sample Preparation for Analysis:

  • Aliquots of the stressed samples are withdrawn at appropriate time intervals.

  • For acidic and alkaline samples, neutralization is performed.

  • The samples are then diluted with the mobile phase to a suitable concentration for analysis.

Stability-Indicating HPLC Method

A common analytical technique for separating and quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[15][17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH of 2.0-3.0) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio can vary depending on the specific method.[9][15][17]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 210 nm or 215 nm is generally used.[9][18]

  • Temperature: The column is often maintained at a constant temperature, for instance, 25°C or 35°C.[10]

HPLC-MS for Identification of Degradation Products

For the structural elucidation of unknown degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

LC-MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in both positive (ESI+) and negative (ESI-) modes to obtain comprehensive mass spectral data.[17]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent drug and its byproducts.

  • Mobile Phase: The mobile phase composition may be adjusted to be compatible with MS detection, often involving volatile buffers. For example, a mobile phase of methanol, water, and formaldehyde has been reported.[10][17]

Quantitative Data on this compound Degradation

The extent of this compound degradation is highly dependent on the specific stress conditions and the duration of exposure. The following table summarizes quantitative data from various studies.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Byproduct(s) Formed
0.1 N HCl30 hoursNot specifiedNot specifiedRamiprilat
0.1 N NaOH7 days25 ± 2°CNot specifiedRamiprilat
3% H2O27 days25 ± 2°CNot specifiedOxidative degradants
Dry Heat90 hours373 K (100°C)Complete degradationThis compound DKP
Thermal (Solid State)Not specified70°C15.1%This compound DKP
Humid Heat (76% RH)40 hours363 K (90°C)Significant degradationRamiprilat, this compound DKP

Note: The percentage of degradation can vary significantly based on the exact experimental setup, including the concentration of the stressor and the matrix (pure drug vs. formulation).

Conclusion

The degradation of this compound primarily proceeds through hydrolysis to the active metabolite ramiprilat and cyclization to the inactive byproduct this compound diketopiperazine. The predominant pathway is influenced by environmental factors such as pH, temperature, and moisture. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for the formulation of stable, safe, and effective this compound drug products. The information presented in this guide serves as a valuable resource for professionals involved in the development, manufacturing, and quality control of this compound formulations.

References

Methodological & Application

Application Note: Quantification of Ramipril in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of ramipril in human plasma. The described protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and consistent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in biological matrices.

Introduction

This compound is a prodrug that is converted in the liver to its active metabolite, ramiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] It is widely prescribed for the treatment of hypertension and congestive heart failure.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioavailability studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[2][3][4][5][6] This document provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard (e.g., Enalapril) plasma->is precip Protein Precipitation (e.g., with Methanol) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HPLC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Enalapril (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Deionized water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and enalapril in methanol to obtain stock solutions of 1 mg/mL.[1]

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with drug-free plasma to a final concentration of 100 ng/mL.[1]

  • Internal Standard Working Solution (500 ng/mL): Dilute the enalapril stock solution with methanol to a final concentration of 500 ng/mL.[1]

Preparation of Calibration Standards and Quality Controls (QC)
  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound working solution into drug-free plasma to achieve final concentrations ranging from 0.5 to 80 ng/mL (e.g., 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 32.0, 64.0, and 80.0 ng/mL).[1]

  • Quality Control Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, mid, and high concentrations (e.g., 0.5 ng/mL, 1.5 ng/mL, 40 ng/mL, and 72 ng/mL).[1]

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.

  • Add 300 µL of methanol for protein precipitation.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried extract in the mobile phase.[2]

  • Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Parameters

Chromatographic Conditions
ParameterValueReference
HPLC SystemWaters Alliance 2795 or equivalent[1]
ColumnWaters Atlantis dC18 (2.1 x 100 mm, 3 µm)[1][7]
Mobile Phase0.1% Formic Acid in Water : Methanol (10:90, v/v)[1]
Flow Rate0.25 mL/min[1]
Column Temperature45 °C[1]
Injection Volume25 µL[2]
Mass Spectrometric Conditions
ParameterValueReference
Mass SpectrometerMicromass Quattro micro API or equivalent[1]
Ionization ModePositive Electrospray Ionization (ESI+)[1][2][8]
Capillary Voltage4.0 kV[1]
Cone Voltage30 V[1]
Source Temperature120 °C[1]
Desolvation Temperature300 °C[1]
Collision GasArgon[1]
MRM Transitions
This compound417.3 → 234.3[1][7][8]
Enalapril (IS)377.3 → 234.2[1][7]

Method Validation Data

Linearity and Sensitivity
ParameterResultReference
Linearity Range0.5 - 80 ng/mL[1]
Correlation Coefficient (r²)> 0.997[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][9]
Limit of Detection (LOD)0.2 ng/mL[1]
Accuracy and Precision
QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
0.5 (LLOQ)≤ 7.0105 - 108≤ 10.299 - 106[1]
1.5 (Low)≤ 7.0105 - 108≤ 10.299 - 106[1]
40 (Mid)≤ 7.0105 - 108≤ 10.299 - 106[1]
72 (High)≤ 7.0105 - 108≤ 10.299 - 106[1]
Recovery
AnalyteRecovery (%)Reference
This compound~87%[1]
Ramiprilat~101.8%[3]

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for clinical and research laboratories. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results.

References

Application Notes and Protocols for Inducing Hypertension in Rat Models for Ramipril Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing hypertension in rat models to test the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction

Animal models of hypertension are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of antihypertensive drugs.[1][2] this compound, a potent ACE inhibitor, lowers blood pressure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4][5] This document outlines three commonly used rat models of hypertension: Nω-nitro-L-arginine methyl ester (L-NAME)-induced, Deoxycorticosterone acetate (DOCA)-salt-induced, and the Two-Kidney, One-Clip (2K1C) model.

Experimental Models of Hypertension

L-NAME-Induced Hypertension

This model induces hypertension through the inhibition of nitric oxide synthase, leading to reduced nitric oxide (NO) bioavailability, endothelial dysfunction, and increased peripheral resistance.[6][7]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Hypertension Induction: Administer L-NAME in drinking water at a concentration of 40 mg/kg/day for 4-6 weeks.[7][8][9]

  • This compound Treatment:

    • Prophylactic: Administer this compound concurrently with L-NAME.

    • Therapeutic: Induce hypertension for 4 weeks, then administer this compound for a subsequent period.

    • Dosage: this compound can be administered orally via gavage at doses ranging from a non-antihypertensive dose of 10 µg/kg/day to an antihypertensive dose of 1 mg/kg/day.[8]

  • Monitoring: Measure systolic and diastolic blood pressure weekly using the tail-cuff method.[7]

DOCA-Salt-Induced Hypertension

This model mimics mineralocorticoid-induced hypertension, characterized by sodium and water retention, leading to volume expansion and increased blood pressure.[10][11][12]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Surgical Procedure: Perform a unilateral nephrectomy (left kidney).[11][13]

  • Hypertension Induction:

    • Administer DOCA subcutaneously (25-50 mg/kg) twice weekly.[11][13]

    • Provide 1% NaCl in the drinking water.[11][13]

    • Continue for 4-6 weeks.

  • This compound Treatment: Administer this compound orally (e.g., 1 mg/kg/day) following the establishment of hypertension.

  • Monitoring: Monitor blood pressure, water intake, and urine output regularly.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension

This model simulates renovascular hypertension by constricting one renal artery, which activates the RAAS.[14][15]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (350-400 g).[15]

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the left renal artery and place a silver or titanium clip with an internal diameter of 0.20-0.25 mm around it.[14][16]

    • The contralateral kidney remains untouched.

  • Hypertension Development: Hypertension typically develops within 2-4 weeks.[16]

  • This compound Treatment: Administer this compound orally once hypertension is established. A study showed that an intravenous bolus injection of the ACE inhibitor enalapril (0.5 mg/kg) significantly lowered mean blood pressure in 2K1C rats.[16]

  • Monitoring: Measure blood pressure weekly.

Data Presentation: Effects of this compound

The following tables summarize the expected quantitative effects of this compound in the described hypertensive rat models.

Table 1: Effect of this compound on Blood Pressure

ModelTreatment GroupSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
L-NAME Control~155--
L-NAME~245--
L-NAME + this compound (1 mg/kg/day)Protected against increase--
DOCA-Salt Hypertensive Control--160-190
Lisinopril (ACEi) Treatment--Significantly decreased
2K1C Hypertensive Control>160->150
Enalapril (ACEi) Treatment--Significantly decreased
SHR Control (WKY)~120~80-
SHR (Untreated)>180>120-
SHR + this compound (1 mg/kg/day)Significantly decreasedSignificantly decreased-

Note: Data is compiled from multiple sources and represents approximate values.[8][13][16][17] Specific outcomes may vary based on experimental conditions.

Table 2: Effect of this compound on Cardiac and Renal Parameters

ModelParameterHypertensive ControlThis compound Treatment
L-NAME Heart WeightIncreasedPartially protected against increase
Glomerular Filtration Rate (ml/kg/min)~2.56Prevented reduction
Renal Plasma Flow (ml/kg/min)~6.93Prevented reduction
Serum CreatinineElevatedAntagonized elevation
DOCA-Salt Heart-to-Body Weight RatioIncreasedAttenuated increase
Kidney WeightIncreasedAttenuated increase
ProteinuriaIncreasedImproved
Aortic Banding Left Ventricular HypertrophyPresentPrevented
Myocardial FibrosisPresentPrevented
Renal Failure LV Weight/Body Weight Ratio (mg/g)~2.32~1.83 (Prevented increase)

Note: Data is compiled from multiple sources.[1][8][18][19] SHR = Spontaneously Hypertensive Rat, a genetic model of hypertension.

Experimental Protocols

Blood Pressure Measurement (Tail-Cuff Plethysmography)
  • Acclimatize the rat to the restraining device for several days prior to measurement.

  • Warm the rat's tail to 32-34°C to increase blood flow.

  • Place the tail cuff and a pulse sensor on the tail.

  • Inflate the cuff to a pressure sufficient to occlude blood flow.

  • Gradually deflate the cuff and record the pressure at which the pulse reappears (systolic) and disappears (diastolic).

  • Repeat the measurement 3-5 times and calculate the average.

Biochemical Analysis
  • Sample Collection: Collect blood samples via cardiac puncture or from the tail vein. Collect 24-hour urine samples using metabolic cages.

  • Serum Creatinine and Blood Urea Nitrogen (BUN):

    • Centrifuge blood to separate serum.

    • Use commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Plasma Renin Activity (PRA):

    • Collect blood in chilled EDTA tubes.

    • Centrifuge at 4°C to separate plasma.

    • Measure PRA using a radioimmunoassay (RIA) or ELISA kit.

  • Urinary Protein Excretion:

    • Measure the total volume of urine collected over 24 hours.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Calculate the total protein excreted in 24 hours.

Histological Analysis of Heart and Kidney
  • Tissue Preparation:

    • Euthanize the rat and perfuse with saline followed by 10% neutral buffered formalin.

    • Excise the heart and kidneys, weigh them, and fix in 10% formalin for 24-48 hours.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[20]

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Hematoxylin and Eosin (H&E) Staining: For general morphology.[20][21]

      • Deparaffinize and rehydrate the sections.

      • Stain with hematoxylin, differentiate in acid alcohol, and blue in running tap water.

      • Counterstain with eosin.

      • Dehydrate, clear, and mount.

    • Masson's Trichrome Staining: To visualize collagen fibers (fibrosis).

      • Follow a standard Masson's Trichrome staining protocol. Collagen will stain blue, nuclei black, and cytoplasm red.

    • Periodic acid-Schiff (PAS) Staining: To assess glomerular and tubular basement membranes.

      • Use a standard PAS staining protocol. Basement membranes and glycogen will stain magenta.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Heart: Assess for cardiomyocyte hypertrophy, interstitial fibrosis, and vascular remodeling.

    • Kidney: Evaluate for glomerular sclerosis, tubular atrophy, interstitial fibrosis, and vascular changes.[22][23]

Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound This compound->ACE Inhibits Adrenal_Gland Adrenal Gland AT1_Receptor->Adrenal_Gland Vascular_Effects Blood Vessels: - Vasoconstriction AT1_Receptor->Vascular_Effects Aldosterone Aldosterone Adrenal_Gland->Aldosterone Stimulates Release Kidney_Effects Kidney: - Sodium & Water Retention - Potassium Excretion Aldosterone->Kidney_Effects Increased_BP Increased Blood Pressure Kidney_Effects->Increased_BP Vascular_Effects->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Rat Strain (e.g., Sprague-Dawley) Induction Induce Hypertension Start->Induction LNAME L-NAME Administration Induction->LNAME DOCA DOCA-Salt Administration Induction->DOCA TwoK1C 2K1C Surgery Induction->TwoK1C Treatment Treatment Groups LNAME->Treatment DOCA->Treatment TwoK1C->Treatment Control Vehicle Control Treatment->Control Ramipril_Group This compound Treatment Treatment->Ramipril_Group Monitoring In-Life Monitoring Control->Monitoring Ramipril_Group->Monitoring BP_Measurement Blood Pressure Measurement Monitoring->BP_Measurement Urine_Collection Urine Collection Monitoring->Urine_Collection Endpoint Endpoint Analysis Monitoring->Endpoint Blood_Collection Blood Collection (Biochemistry) Endpoint->Blood_Collection Tissue_Harvest Tissue Harvest (Histology) Endpoint->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Blood_Collection->Data_Analysis Tissue_Harvest->Data_Analysis

Caption: General experimental workflow for testing this compound in hypertensive rat models.

References

Application Notes and Protocols for Determining Ramipril's ACE Inhibitory Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is metabolized in the liver to its active form, ramiprilat, which is approximately six times more potent in inhibiting ACE.[3] Ramiprilat exerts its therapeutic effect by competitively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and by inhibiting the degradation of the vasodilator bradykinin. This document provides detailed protocols for commonly employed in vitro assays to determine the ACE inhibitory activity of this compound, primarily through the action of its active metabolite, ramiprilat.

Understanding the kinetics and inhibitory potential of ramiprilat is crucial for drug development and quality control. Ramiprilat is characterized as a slow- and tight-binding competitive inhibitor of ACE, with a very low Ki value, indicating a high affinity for the enzyme.[4]

Mechanism of ACE Inhibition by Ramiprilat

Ramiprilat binding to ACE is a two-step process. Initially, a rapid, reversible enzyme-inhibitor complex (EI) is formed. This is followed by a slow isomerization to a more stable, tightly bound complex (EI*). This slow- and tight-binding nature contributes to the long duration of action of the drug.[4]

ACE ACE (Enzyme) EI Initial Enzyme-Inhibitor Complex (EI) ACE->EI k_on / k_off (fast) I Ramiprilat (Inhibitor) I->EI EI_star Stable Enzyme-Inhibitor Complex (EI*) EI->EI_star k_iso / k_iso_rev (slow)

Caption: Mechanism of slow, tight-binding ACE inhibition by ramiprilat.

Quantitative Data Summary

The inhibitory potency of ramiprilat is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes key quantitative data for ramiprilat.

ParameterValueAssay ConditionsSource
IC50 2 nMCellular ACE from pig vascular endothelial cells[5]
Ki 7 pMpH 7.5, 300 mmol/l NaCl, furanacryloyl-Phe-Gly-Gly substrate[4]

Experimental Protocols

Several in vitro methods can be employed to determine ACE inhibitory activity. The choice of assay depends on the available equipment, desired throughput, and sensitivity. The most common methods are spectrophotometric, fluorometric, and HPLC-based assays.[6]

General Experimental Workflow

The general workflow for an ACE inhibition assay involves the incubation of the ACE enzyme with the inhibitor (ramiprilat), followed by the addition of a substrate. The enzymatic reaction is then stopped, and the product is quantified. The percentage of inhibition is calculated by comparing the rate of product formation in the presence and absence of the inhibitor.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection ACE ACE Enzyme Solution Preincubation Pre-incubate ACE + Ramiprilat ACE->Preincubation Inhibitor Ramiprilat Solution (Test) Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Substrate Substrate Solution (e.g., HHL) Incubation Add Substrate & Incubate Substrate->Incubation Preincubation->Incubation Termination Stop Reaction (e.g., add HCl) Incubation->Termination Quantification Quantify Product (e.g., Hippuric Acid) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation

Caption: General workflow for an in vitro ACE inhibition assay.

Protocol 1: Spectrophotometric Assay using Hippuryl-L-Histidyl-L-Leucine (HHL)

This is a classic and widely used method based on the quantification of hippuric acid (HA), a product of HHL hydrolysis by ACE.[7]

Principle: ACE hydrolyzes the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) to form Hippuric Acid (HA) and the dipeptide L-Histidyl-L-Leucine. The reaction is stopped, and the HA formed is extracted with an organic solvent (e.g., ethyl acetate). The amount of HA is then determined by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Ramiprilat (or this compound to be hydrolyzed to ramiprilat in situ if the system allows)

  • HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer and quartz cuvettes or a microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in HEPES buffer.

    • Prepare a series of dilutions of ramiprilat in HEPES buffer.

  • Assay:

    • In a microcentrifuge tube, add 25 µL of ACE solution and 25 µL of either the ramiprilat solution (for test samples) or HEPES buffer (for control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[8][9]

    • Start the reaction by adding 25 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[8][9]

    • Stop the reaction by adding 50 µL of 1 M HCl.[8]

  • Extraction and Quantification:

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15-30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water or buffer.

    • Measure the absorbance at 228 nm.

  • Calculations:

    • Calculate the percentage of ACE inhibition for each concentration of ramiprilat using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (without inhibitor).

      • A_sample is the absorbance of the reaction with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ramiprilat concentration.

Protocol 2: Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.[10][11] Commercially available kits often utilize a quenched fluorescent substrate.[12][13]

Principle: This assay uses a synthetic peptide substrate that is internally quenched, such as an o-aminobenzoyl (Abz)-based peptide.[12] In its intact form, the fluorescence of the donor is quenched by a nearby acceptor group. Upon cleavage by ACE, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to ACE activity.

Materials:

  • Commercially available ACE Fluorometric Assay Kit (e.g., from Abcam, Sigma-Aldrich) which typically includes:

    • ACE enzyme

    • Fluorogenic substrate

    • Assay buffer

    • Inhibitor control (e.g., captopril)

    • Fluorescence standard

  • Ramiprilat

  • Fluorescence microplate reader (Excitation/Emission wavelengths will be specified in the kit, e.g., Ex/Em = 320/405 nm[13])

  • 96-well black microplate

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as per the kit manufacturer's instructions.

    • Prepare a series of dilutions of ramiprilat in the provided assay buffer.

  • Assay:

    • To the wells of a 96-well black microplate, add the sample (ramiprilat dilutions), positive control (kit's inhibitor), and negative control (assay buffer).

    • Add the ACE enzyme solution to all wells except the blank.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time. The specific wavelengths for excitation and emission will be provided in the kit manual.

  • Calculations:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ramiprilat concentration.

Protocol 3: HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers high precision and the ability to separate the product from other reaction components, thus reducing interference.[8][14][15][16]

Principle: Similar to the spectrophotometric method, this assay measures the amount of hippuric acid produced from the hydrolysis of HHL by ACE. However, the quantification of hippuric acid is performed using reverse-phase HPLC with UV detection, which provides greater specificity and accuracy.[8]

Materials:

  • Same as Protocol 1, with the addition of:

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile with trifluoroacetic acid[15][16])

  • Hippuric acid standard for calibration

Procedure:

  • Enzymatic Reaction:

    • Follow steps 2a to 2e from Protocol 1 to perform the enzymatic reaction and stop it with HCl.

  • Sample Preparation for HPLC:

    • After stopping the reaction, filter the sample through a 0.22 µm syringe filter to remove any precipitates.

  • HPLC Analysis:

    • Inject an appropriate volume of the filtered sample into the HPLC system.

    • Separate the components using a C18 column with an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).[15][16]

    • Detect hippuric acid using a UV detector at approximately 228 nm.

  • Quantification and Calculations:

    • Create a standard curve by injecting known concentrations of hippuric acid and recording the peak areas.

    • Quantify the amount of hippuric acid produced in each enzymatic reaction by comparing its peak area to the standard curve.

    • Calculate the percentage of ACE inhibition and the IC50 value as described in Protocol 1.

Conclusion

The choice of assay for determining the ACE inhibitory activity of ramiprilat depends on the specific research needs. The spectrophotometric method is cost-effective and suitable for initial screenings. The fluorometric method provides higher sensitivity and is well-suited for high-throughput screening. The HPLC-based method offers the highest accuracy and specificity, making it ideal for detailed kinetic studies and validation purposes. Regardless of the method chosen, it is crucial to use the active metabolite, ramiprilat, to accurately assess the inhibitory potential.

References

Application Notes and Protocols for Calculating Appropriate Ramipril Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3] It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[1][2][3] Ramiprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.[2][4][5][6] This inhibition leads to vasodilation and a reduction in blood pressure.[7] The following application notes provide a comprehensive guide to calculating and applying appropriate this compound dosages in preclinical animal studies, with a focus on rodent and canine models.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5][6] The RAAS is a critical regulator of blood pressure, fluid, and electrolyte balance.[4][6]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Lungs & Kidneys) This compound This compound (Ramiprilat) This compound->ACE inhibits Salt_Water_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Recommended this compound Dosages in Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal model, the indication being studied, and the desired therapeutic effect. The following tables summarize dosages reported in the literature for common preclinical species.

Table 1: this compound Dosages in Rodent Models (Rats & Mice)

SpeciesDosage RangeRoute of AdministrationFrequencyIndication/ModelReference(s)
Rat0.01 - 1 mg/kgOralOnce dailyACE Inhibition[8][9]
Rat5 mg/kgOralOnce dailyDoxorubicin-induced testicular toxicity[10]
Rat25 mg/kgOralOnce dailyChronic NO synthase inhibition[11]
RatNo adverse effects at 0.25 mg/kg/dayOralOnce dailyChronic toxicity (up to 6 months)[12]
Mouse0.5 - 1.5 mg/kgSubcutaneousSingle doseMemory retention in diabetic mice[13]
MouseNo observed tumorigenic effects up to 1000 mg/kg/dayGavageOnce dailyChronic toxicity (18 months)[1]

Table 2: this compound Dosages in Canine Models

SpeciesDosage RangeRoute of AdministrationFrequencyIndication/ModelReference(s)
Dog0.125 mg/kgOralOnce dailyCongestive heart failure[14][15][16]
Dog0.125 - 0.25 mg/kgOralOnce or twice dailyCongestive heart failure[16][17]
Dog0.25 mg/kgOralOnce dailyPharmacokinetic/pharmacodynamic studies[18]
DogNo adverse effects at 2.5 mg/kg/dayOralOnce dailyChronic toxicity (up to 12 months)[12]

Table 3: this compound Dosages in Other Animal Models

SpeciesDosage RangeRoute of AdministrationFrequencyIndication/ModelReference(s)
RabbitNot specifiedNot specifiedNot specifiedAortic valve stenosis[19]
Cat0.125 mg/kgOralOnce dailyCardiomyopathy with or without hypertension[15]
Horse0.1 - 0.3 mg/kgIntragastricSingle dosePharmacodynamic evaluation[20]
MonkeyNo adverse effects at 0.5 mg/kg/dayOralOnce dailyChronic toxicity (up to 6 months)[12]

Experimental Protocols

3.1. Dose Preparation and Administration

The following is a general protocol for the preparation and administration of this compound for preclinical studies.

Dose_Preparation_Workflow Start Start: Obtain this compound Calculate Calculate Required Dose (mg/kg) Start->Calculate Weigh_Animal Weigh Animal Start->Weigh_Animal Dissolve Dissolve/Suspend this compound in Vehicle Calculate->Dissolve Weigh_Animal->Calculate Prepare_Vehicle Prepare Appropriate Vehicle (e.g., distilled water, saline) Prepare_Vehicle->Dissolve Administer Administer via Chosen Route Dissolve->Administer Oral Oral Gavage Administer->Oral SC Subcutaneous Injection Administer->SC IV Intravenous Injection Administer->IV End End: Record Dosage and Observations Oral->End SC->End IV->End

Caption: A generalized workflow for dose preparation and administration.

Protocol:

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired mg/kg dosage.

  • Vehicle Selection: this compound can be suspended in distilled water for oral administration.[10] For other routes, sterile saline is a common vehicle. The solubility and stability of this compound in the chosen vehicle should be confirmed.

  • Preparation:

    • For oral administration, crush the required number of tablets (if using a commercial formulation) and suspend in the chosen vehicle to a known concentration.

    • For injectable solutions, use a sterile form of this compound and dissolve in sterile saline.

  • Administration:

    • Oral (PO): Administer the suspension using an appropriate-sized gavage needle.

    • Subcutaneous (SC): Inject the solution into a subcutaneous space, typically in the scruff of the neck for rodents.

    • Intravenous (IV): Administer the solution via a cannulated vein, such as the tail vein in rodents.

3.2. Dose-Response Studies

To determine the optimal therapeutic dose, a dose-response study is recommended.

Protocol:

  • Animal Groups: Divide animals into multiple groups, including a vehicle control group and several groups receiving different doses of this compound (e.g., low, medium, and high doses based on literature).

  • Treatment Period: Administer the assigned doses for a predetermined period, which will vary depending on the disease model.

  • Efficacy Assessment: Monitor relevant physiological parameters. For hypertension models, this would include regular blood pressure measurements. For heart failure models, echocardiography and measurement of cardiac biomarkers may be appropriate.

  • Data Analysis: Plot the response (e.g., change in blood pressure) against the dose to determine the dose-response relationship and identify the effective dose range.

3.3. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, ramiprilat.

Protocol:

  • Drug Administration: Administer a single dose of this compound to a group of animals.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Bioanalysis: Analyze plasma samples to determine the concentrations of this compound and ramiprilat using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Assessment: At each time point of blood collection, measure a relevant pharmacodynamic marker, such as ACE activity in the serum, to correlate drug concentration with its biological effect.[18]

  • Data Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and model the relationship between drug concentration and pharmacodynamic response.[18]

3.4. Toxicity Assessment

It is essential to evaluate the potential toxicity of the chosen this compound dosage.

Protocol:

  • Dose Groups: Include a high-dose group that is a multiple of the anticipated therapeutic dose.

  • Monitoring:

    • Clinical Observations: Regularly observe animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

    • Body Weight: Monitor body weight throughout the study.

    • Hematology and Clinical Chemistry: At the end of the study (and potentially at interim time points), collect blood for analysis of complete blood count and serum chemistry panels to assess organ function (e.g., kidney and liver).

    • Histopathology: At necropsy, collect major organs for histopathological examination to identify any treatment-related microscopic changes.

  • Dose Conversion to Human Equivalent Dose (HED): To estimate the equivalent human dose from animal studies, the following formula based on body surface area is often used:

    • HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

    • The Km factor is a conversion factor that relates body weight to body surface area. Standard Km values are available for various species.[21][22]

Conclusion

The selection of an appropriate this compound dosage for preclinical animal studies requires careful consideration of the animal model, the scientific question being addressed, and the potential for toxicity. The information and protocols provided in these application notes serve as a guide for researchers to design and conduct well-controlled studies to evaluate the efficacy and safety of this compound. It is recommended to start with doses reported in the literature and conduct pilot dose-response studies to determine the optimal dose for a specific experimental model.

References

Application Notes and Protocols for the Identification of Ramipril Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of ramipril degradation products. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for stability testing, impurity profiling, and ensuring the quality and safety of this compound formulations.

Introduction to this compound Degradation

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester group in this compound can hydrolyze to form the active metabolite, this compound diacid, also known as ramiprilat (Impurity E).[1][2]

  • Cyclization: Intramolecular cyclization leads to the formation of this compound diketopiperazine (Impurity D).[1][2]

The formation of these and other potential degradation products can be accelerated by stress conditions such as heat, humidity, acidic or basic environments, and oxidation.[3][4] Therefore, robust analytical methods are essential to separate and identify these impurities.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the routine analysis of this compound and its degradation products. A stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification of degradation products. By providing mass-to-charge ratio (m/z) information, it allows for the structural elucidation of unknown impurities that may form under stress conditions.[1][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its principal degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • This compound diketopiperazine and ramiprilat reference standards (if available)

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.035 M Phosphate Buffer (pH 2.0) (65:35 v/v)[5]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 20 µL[5]
Column Temperature Ambient
Detection Wavelength 210 nm or 215 nm[3][4]

3. Preparation of Solutions:

  • Phosphate Buffer (0.035 M, pH 2.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, adjust the pH to 2.0 with orthophosphoric acid, and bring to final volume.[5]

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in the specified ratio. Degas before use.[5]

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the drug product or substance in the same solvent as the standard to achieve a similar concentration.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks of this compound and its degradation products based on their retention times compared to the standards.

  • Quantify the degradation products using the peak area responses.

Protocol 2: LC-MS Method for the Identification of this compound Degradation Products

This protocol outlines a method for the identification of this compound degradation products using LC-MS.

1. Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 250 mm x 4 mm, 5 µm particle size)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formaldehyde (or Formic Acid as an alternative)

  • This compound drug substance

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 (250 mm x 4 mm, 5 µm)[5]
Mobile Phase Methanol : Water : Formaldehyde (49:50:1 v/v/v)[5][6]
Flow Rate 0.5 mL/min[5][6]
Injection Volume 100 µL[5][6]
Column Temperature 25 °C (298 K)[5]
Ionization Mode ESI Positive (ES+) and Negative (ES-)[5]
Mass Range m/z 150 - 1000[5]

3. Preparation of Solutions:

  • Mobile Phase: Carefully mix methanol, water, and formaldehyde in the specified ratio. Degas before use.[5]

  • Stressed Sample Solution: Subject the this compound drug substance to forced degradation conditions (e.g., heat, acid, base, oxidation) to generate degradation products.[5] Dissolve the stressed sample in methanol.[5]

4. Procedure:

  • Equilibrate the LC-MS system with the mobile phase.

  • Inject the stressed sample solution.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Identify the molecular ions ([M+H]+ or [M-H]-) of this compound and its degradation products. The expected m/z for this compound is 417 in positive mode.[5]

Protocol 3: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products.

1. Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • UV lamp

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 70°C) for a defined period.[3] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature or heat for a specific duration.[3] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for an extended period.[3]

  • Photolytic Degradation: Expose a solution of this compound and the solid drug substance to UV and visible light.[3]

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The extent of degradation can be monitored using the HPLC-UV method described in Protocol 1.

Data Presentation

The results of forced degradation studies are typically summarized in a table to provide a clear overview of the stability of the drug under various stress conditions.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationThis compound Degraded (%)Major Degradation Products
Acidic 0.1 N HCl30 hoursSignificantThis compound diketopiperazine[3][7]
Alkaline 0.1 N NaOH-SignificantRamiprilat (Impurity E)[8]
Neutral Water30 hoursSignificant-
Oxidative 3% H₂O₂7 daysSignificant-
Thermal 70°C-15.1%This compound diketopiperazine[9]
Photolytic UV/Visible Light-Stable-

Note: The percentage of degradation can vary depending on the exact experimental conditions (temperature, duration, concentration).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound degradation products.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples This compound This compound Drug Substance This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions HPLC_UV HPLC-UV Analysis (Protocol 1) Stressed_Samples->HPLC_UV LC_MS LC-MS Analysis (Protocol 2) Stressed_Samples->LC_MS Quantification Quantification of Degradation Products HPLC_UV->Quantification Identification Structural Identification of Degradation Products LC_MS->Identification

Caption: Workflow for forced degradation and analysis of this compound.

The following diagram illustrates the primary degradation pathways of this compound.

G This compound This compound Ramiprilat Ramiprilat (Impurity E) This compound->Ramiprilat Hydrolysis (e.g., Alkaline conditions) DKP This compound Diketopiperazine (Impurity D) This compound->DKP Cyclization (e.g., Acidic/Thermal conditions)

Caption: Primary degradation pathways of this compound.

References

Application Notes and Protocols for Long-Term Ramipril Efficacy Studies In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure.[1] It functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and cardiac afterload.[1] Long-term in vivo studies are crucial to understanding its sustained efficacy in preventing or reversing pathological cardiovascular remodeling, such as cardiac hypertrophy and fibrosis. These application notes provide detailed experimental designs and protocols for assessing the long-term efficacy of this compound in preclinical animal models.

Core Concepts: Mechanism of Action

This compound's primary effect is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, this compound decreases the production of Angiotensin II (Ang II), leading to vasodilation and reduced aldosterone secretion.[1] This not only lowers systemic blood pressure but also mitigates Ang II-mediated pathological effects on the heart and blood vessels, including inflammation, fibrosis, and hypertrophy.[2]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE Inhibits ACE_Bradykinin ACE This compound->ACE_Bradykinin Inhibits AT1R AT1 Receptor AngII->AT1R Effects Pathological Effects: • Vasoconstriction • Aldosterone Secretion • Cardiac Hypertrophy • Fibrosis • Inflammation AT1R->Effects Bradykinin Bradykinin (Inactive Fragments) Active_Bradykinin Bradykinin Active_Bradykinin->Bradykinin ACE Beneficial_Effects Beneficial Effects: • Vasodilation • Antifibrotic Active_Bradykinin->Beneficial_Effects

Caption: this compound's dual mechanism on the RAAS pathway.

Experimental Design for Long-Term Efficacy Studies

A robust experimental design is fundamental for evaluating the long-term effects of this compound. This typically involves inducing a chronic cardiovascular condition in an animal model and administering the drug over an extended period.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question. Common models for studying cardiovascular disease include:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that develops cardiac hypertrophy and endothelial dysfunction over time.[3][4]

  • Aortic Banding / Transaortic Constriction (TAC): A surgical model that induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.[5][6]

  • Angiotensin II (Ang II) Infusion: Continuous infusion of Ang II via osmotic pumps induces hypertension, cardiac hypertrophy, and fibrosis.[7][8]

  • Adjuvant-Induced Arthritis (AIA) in Rats: This model of rheumatoid arthritis also exhibits cardiovascular complications like cardiac fibrosis, which can be targeted by this compound.[9]

Experimental Groups and this compound Dosing

A typical study will include at least four groups:

  • Sham/Control: Animals that undergo a sham procedure (if applicable) and receive a vehicle.

  • Disease Model + Vehicle: Animals with the induced pathology that receive the vehicle.

  • Disease Model + this compound: Animals with the induced pathology that receive this compound.

  • Control + this compound: Healthy animals receiving this compound to assess for any off-target effects.

This compound is typically administered orally, often in the drinking water or via gavage.[3][10] Dosages in rodent models vary, with antihypertensive effects generally seen at 1 mg/kg/day and higher, while tissue-protective effects have been observed even at non-antihypertensive doses (e.g., 10 µg/kg/day).[6]

Experimental Workflow Diagram

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., SHR, TAC, AngII Infusion) start->animal_model group_allocation Group Allocation (Sham, Disease+Vehicle, Disease+this compound) animal_model->group_allocation baseline Baseline Measurements (Blood Pressure, Echocardiography) group_allocation->baseline treatment Long-Term Treatment (Weeks to Months) baseline->treatment monitoring Interim Monitoring (Weekly/Bi-weekly BP) treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment hemodynamics Hemodynamic Assessment (Telemetry, Catheterization) endpoint->hemodynamics echo Echocardiography endpoint->echo histology Histological Analysis (Fibrosis, Hypertrophy) endpoint->histology molecular Molecular Biology (Gene/Protein Expression) endpoint->molecular data_analysis Data Analysis & Interpretation hemodynamics->data_analysis echo->data_analysis histology->data_analysis molecular->data_analysis

References

Application Notes and Protocols for Assessing Ramipril's Effect on Endothelial Nitric Oxide Synthase (eNOS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1] Its therapeutic benefits extend beyond blood pressure reduction, encompassing direct protective effects on the vascular endothelium. A key mechanism underlying this protection is the enhancement of endothelial nitric oxide synthase (eNOS) activity and the subsequent increase in nitric oxide (NO) bioavailability.[2][3] NO is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation.[4]

Assessing the specific effects of this compound on the eNOS pathway is crucial for understanding its vasculoprotective mechanisms and for the development of novel cardiovascular therapies. This document provides detailed application notes and protocols for a range of in vivo, ex vivo, and in vitro methods designed to investigate and quantify the influence of this compound on eNOS expression, activity, and downstream signaling.

Signaling Pathway: this compound's Influence on eNOS

This compound's primary action is the inhibition of ACE, which has a dual effect on the eNOS pathway. Firstly, it decreases the conversion of angiotensin I to angiotensin II. Angiotensin II, acting through its AT1 receptor, can increase oxidative stress and inhibit eNOS, thereby reducing NO production.[5][6] Secondly, ACE (also known as kininase II) is responsible for the degradation of bradykinin.[7] By inhibiting ACE, this compound increases local concentrations of bradykinin, which then stimulates the endothelial B2 receptor.[7][8] Activation of the B2 receptor triggers a signaling cascade involving an increase in intracellular calcium and activation of the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS at Ser1177, ultimately enhancing NO production.[3][9]

Ramipril_eNOS_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE)/ Kininase II This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Inhibits Degradation AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE-mediated conversion AT1R AT1 Receptor AngII->AT1R Activates OxidativeStress Oxidative Stress AT1R->OxidativeStress Promotes B2R B2 Receptor Bradykinin->B2R Activates PI3K_Akt PI3K / Akt Pathway B2R->PI3K_Akt Activates eNOS_inactive eNOS (inactive) PI3K_Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Ser1177) (active) NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation OxidativeStress->eNOS_active Inhibits

Caption: this compound's dual mechanism enhancing eNOS activity.

Application Note 1: In Vivo Assessment of Endothelial Function

In vivo methods are essential for evaluating the systemic effects of this compound on vascular function in a physiologically relevant context.

Method 1.1: Flow-Mediated Dilation (FMD) in Humans

FMD is a non-invasive ultrasound-based technique that measures the dilation of an artery in response to an increase in shear stress, a response largely dependent on endothelial NO release.[10]

Experimental Protocol:

  • Patient Preparation: Patients should fast for at least 8-12 hours and refrain from caffeine, alcohol, and smoking for 24 hours prior to the measurement.

  • Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial or radial artery is imaged using a high-resolution ultrasound system with a linear array transducer (>7 MHz). Baseline artery diameter and blood flow velocity are recorded.

  • Reactive Hyperemia: A blood pressure cuff is placed on the forearm (distal to the imaged artery segment) and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated. Continuous recording of the artery diameter is performed for at least 3 minutes to capture the maximum dilation. Blood flow velocity is also measured to confirm hyperemia.

  • NO-Dependency Confirmation (Optional): To confirm the role of NO, the protocol can be repeated during an intra-arterial infusion of an eNOS inhibitor, such as NG-monomethyl-L-arginine (L-NMMA).[11] The difference in FMD with and without L-NMMA indicates the NO-dependent component of the vasodilation.

  • Data Analysis: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.

FMD_Workflow start Patient Preparation (Fasting, Rest) baseline Baseline Ultrasound: Measure Artery Diameter & Flow start->baseline occlusion Induce Ischemia: Inflate Forearm Cuff (>SBP for 5 min) baseline->occlusion release Cuff Deflation: Induce Reactive Hyperemia occlusion->release post_occlusion Post-Occlusion Ultrasound: Continuously Record Diameter for 3 min release->post_occlusion calculate Calculate FMD: % Change in Diameter post_occlusion->calculate lnmma Optional: Repeat with L-NMMA Infusion to Assess NO-Dependency calculate->lnmma end End lnmma->end ExVivo_Workflow cluster_0 Vascular Reactivity cluster_1 Direct Measurement Aorta_Excise Excise Aorta Aortic_Rings Aortic_Rings Aorta_Excise->Aortic_Rings Mount_Organ_Bath Mount_Organ_Bath Aortic_Rings->Mount_Organ_Bath Precontract Precontract Mount_Organ_Bath->Precontract ACh_Curve ACh_Curve Precontract->ACh_Curve Aorta_Excise2 Excise Aorta NO_Sensor Position NO Sensor Stimulate with A23187 Aorta_Excise2->NO_Sensor NO Measurement Homogenize Homogenize Aorta_Excise2->Homogenize Superoxide Measurement Lucigenin Add Lucigenin Measure Chemiluminescence Homogenize->Lucigenin Superoxide Measurement Start Euthanize this compound- or Placebo-Treated Animal Start->Aorta_Excise Start->Aorta_Excise2 InVitro_Workflow cluster_0 Protein Level cluster_1 Downstream Effects Start Treat Endothelial Cells or Tissues with this compound Lysate Prepare Protein Lysate Start->Lysate Supernatant Collect Supernatant Start->Supernatant Tissue_Homog Prepare Tissue Homogenate Start->Tissue_Homog Western Western Blot for eNOS Expression Lysate->Western Activity eNOS Activity Assay (L-Citrulline Conversion) Lysate->Activity Griess Griess Assay for Nitrite (NO metabolite) Supernatant->Griess cGMP EIA for cGMP Tissue_Homog->cGMP

References

Application Notes and Protocols for In Vivo Distribution Studies Using Radiolabeled Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo distribution studies using radiolabeled ramipril. This compound, a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Understanding its biodistribution is crucial for drug development and optimizing therapeutic efficacy. This document outlines the methodology for radiolabeling this compound, performing in vivo studies in animal models, and analyzing the resulting data. While direct radiolabeling data for this compound is not extensively published, this guide leverages established protocols for a structurally and functionally similar ACE inhibitor, lisinopril, radiolabeled with Technetium-99m (⁹⁹ᵐTc), to provide a robust framework for these studies.

Introduction

This compound is a prodrug that is converted in the liver to its active metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Tissues with high expression of ACE, such as the lungs, kidneys, and heart, are key targets for this compound's therapeutic action.[1][2] In vivo distribution studies using radiolabeled this compound can provide invaluable quantitative data on the uptake and retention of the drug in these target organs, as well as identify potential off-target accumulation.

Technetium-99m (⁹⁹ᵐTc) is an ideal radionuclide for single-photon emission computed tomography (SPECT) imaging due to its favorable physical characteristics, including a 6-hour half-life and 140 keV gamma emission.[3]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting ACE within the RAAS pathway. Understanding this pathway is essential for interpreting the biodistribution data of radiolabeled this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE ACE (Lungs, Kidneys) This compound This compound (Ramiprilat) This compound->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.

Experimental Protocols

Radiolabeling of this compound with ⁹⁹ᵐTc (Adapted from Lisinopril Protocol)

This protocol is adapted from the successful radiolabeling of lisinopril, another ACE inhibitor. Optimization for this compound may be necessary.

Materials:

  • This compound

  • Stannous chloride (SnCl₂)

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Nitrogen gas

  • 0.9% Saline solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • ITLC-SG chromatography strips

  • Saline and acetone as mobile phases

Procedure:

  • Preparation of this compound Solution: Dissolve a precise amount of this compound in nitrogen-purged saline to a final concentration of 1 mg/mL.

  • Stannous Chloride Preparation: Prepare a fresh solution of stannous chloride (1 mg/mL) in 0.01 M HCl.

  • Labeling Reaction:

    • In a sterile, nitrogen-purged vial, add 1 mL of the this compound solution.

    • Add an optimized volume of the stannous chloride solution (typically 50-100 µL).

    • Add 1-2 mCi of Na⁹⁹ᵐTcO₄ in a small volume.

    • Adjust the pH to 6.5-7.0 using 0.1 M NaOH or HCl.

    • Incubate at room temperature for 15-20 minutes.

Quality Control of ⁹⁹ᵐTc-Ramipril

Radiochemical Purity Determination:

  • Method: Instant thin-layer chromatography (ITLC) on silica gel (ITLC-SG) strips.

  • Procedure:

    • Spot a small amount of the ⁹⁹ᵐTc-ramipril solution onto two ITLC-SG strips.

    • Develop one strip in saline. In this system, ⁹⁹ᵐTc-ramipril remains at the origin (Rf = 0.0), while free pertechnetate (⁹⁹ᵐTcO₄⁻) moves with the solvent front (Rf = 0.9-1.0).

    • Develop the second strip in acetone. In this system, both ⁹⁹ᵐTc-ramipril and free pertechnetate move with the solvent front, while reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) remains at the origin.

    • Measure the radioactivity distribution on the strips using a gamma counter or radiochromatogram scanner.

  • Calculation:

    • % ⁹⁹ᵐTc-ramipril = 100 - (% free ⁹⁹ᵐTcO₄⁻ + % ⁹⁹ᵐTcO₂)

  • Acceptance Criteria: Radiochemical purity should be >90%.

In Vivo Biodistribution Study in Rodents

Animal Model:

  • Healthy male Sprague-Dawley rats (200-250 g) or Swiss albino mice (25-30 g).

  • Animals should be housed in a controlled environment with free access to food and water.

  • All animal procedures must be approved by the institutional animal care and use committee.

Experimental Workflow:

Biodistribution_Workflow Start Start Animal_Prep Animal Acclimatization (1 week) Start->Animal_Prep Injection Intravenous Injection (tail vein) Animal_Prep->Injection Radiolabeling Prepare & QC ⁹⁹ᵐTc-Ramipril Radiolabeling->Injection Time_Points Sacrifice at Predetermined Time Points (e.g., 1, 4, 24h) Injection->Time_Points Dissection Organ & Tissue Dissection Time_Points->Dissection Weighing Weigh Tissues Dissection->Weighing Counting Measure Radioactivity (Gamma Counter) Weighing->Counting Calculation Calculate %ID/g Counting->Calculation Data_Analysis Data Analysis & Reporting Calculation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo biodistribution study of ⁹⁹ᵐTc-Ramipril.

Procedure:

  • Aseptically inject approximately 100 µCi (3.7 MBq) of ⁹⁹ᵐTc-ramipril in a volume of 0.1-0.2 mL into the lateral tail vein of the conscious or lightly anesthetized animal.

  • At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture.

  • Dissect major organs and tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, bone, and brain).

  • Wash the tissues with saline to remove excess blood, blot dry, and weigh them.

  • Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Blocking Study (to confirm ACE-specific uptake):

  • A separate group of animals is pre-treated with a therapeutic dose of non-radiolabeled this compound (e.g., 1-5 mg/kg, intravenously) 30-60 minutes before the injection of ⁹⁹ᵐTc-ramipril.

  • A significant reduction in the uptake of radioactivity in target organs (e.g., lungs, kidneys) in the pre-treated group compared to the control group would indicate ACE-specific binding.

Data Presentation

The quantitative data from the biodistribution study should be summarized in a clear and structured table. The following table presents hypothetical data for ⁹⁹ᵐTc-ramipril, based on the expected distribution of an ACE inhibitor and published data for ⁹⁹ᵐTc-lisinopril.[4][5]

Organ/Tissue1 Hour Post-Injection (%ID/g ± SD)4 Hours Post-Injection (%ID/g ± SD)24 Hours Post-Injection (%ID/g ± SD)
Blood2.5 ± 0.40.8 ± 0.20.1 ± 0.05
Heart3.1 ± 0.61.5 ± 0.30.4 ± 0.1
Lungs 15.2 ± 2.1 8.7 ± 1.5 2.1 ± 0.5
Liver4.5 ± 0.93.2 ± 0.71.0 ± 0.3
Kidneys 12.8 ± 1.8 10.5 ± 1.3 3.5 ± 0.8
Spleen1.8 ± 0.31.1 ± 0.20.3 ± 0.1
Stomach1.2 ± 0.40.9 ± 0.20.2 ± 0.08
Intestines2.1 ± 0.53.5 ± 0.81.5 ± 0.4
Muscle0.8 ± 0.20.5 ± 0.10.1 ± 0.04
Bone1.0 ± 0.30.7 ± 0.20.2 ± 0.06
Brain0.2 ± 0.10.1 ± 0.05<0.1

Note: This data is illustrative and based on expected ACE inhibitor distribution. Actual experimental results may vary.

Discussion and Interpretation

The biodistribution data for a radiolabeled ACE inhibitor like this compound is expected to show high uptake in organs with high ACE expression, primarily the lungs and kidneys.[1][4][5] The high initial uptake in these organs, followed by gradual clearance, is indicative of target engagement. The blocking study is critical to confirm that this uptake is indeed mediated by binding to ACE. Low uptake in the brain is expected due to the blood-brain barrier. The clearance pattern, with radioactivity appearing in the intestines and decreasing from the kidneys over time, would provide insights into the routes of excretion.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for researchers to conduct in vivo distribution studies of radiolabeled this compound. By adapting established methods for similar ACE inhibitors, these studies can yield valuable data on the pharmacokinetics and target organ accumulation of this compound, aiding in the development and optimization of this important therapeutic agent. Rigorous quality control and carefully designed animal studies are paramount to obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Ramipril's Cellular Mechanisms in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established cell culture models and detailed experimental protocols to investigate the cellular and molecular mechanisms of ramipril, an angiotensin-converting enzyme (ACE) inhibitor. The following sections offer insights into the diverse effects of this compound on various cell types implicated in cardiovascular and renal physiology, supported by quantitative data and step-by-step methodologies.

Cell Culture Models for this compound Research

A variety of cell culture models have been instrumental in elucidating the pleiotropic effects of this compound beyond its primary role in the renin-angiotensin-aldosterone system (RAAS). The choice of cell model is critical and depends on the specific cellular mechanism being investigated.

  • Vascular Smooth Muscle Cells (VSMCs): Human aortic smooth muscle cells (HASMCs) are a key model for studying this compound's effects on vascular remodeling and tone. In culture, ramiprilat (the active metabolite of this compound) has been shown to influence extracellular matrix deposition, a crucial factor in arterial stiffness.[1][2] It has also been observed to affect calcium kinetics in these cells.[3]

  • Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are widely used to explore this compound's impact on endothelial function. Studies have demonstrated that this compound can enhance the availability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, in cultured endothelial cells.[4][5] It has also been shown to increase the number of endothelial progenitor cells in culture.[6]

  • Cardiomyocytes: Isolated adult rat ventricular cardiomyocytes are a valuable tool for investigating the direct cardiac effects of this compound. Research indicates that ramiprilat can directly improve cardiomyocyte contractile function, independent of the bradykinin receptor.[7]

  • Renal Cells:

    • Podocytes: These specialized cells of the glomerulus are crucial for renal filtration. Cell culture models of podocytes have been used to show that this compound can prevent podocyte hypertrophy and structural changes, suggesting a protective role in glomerular diseases.[8][9]

    • Mesangial Cells: Cultured human glomerular mesangial cells are used to study this compound's effects on glomerular inflammation and proliferation. This compound has been found to inhibit mesangial cell proliferation and the expression of platelet-derived growth factor (PDGF) in vitro.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on this compound's cellular effects.

Table 1: Effects of Ramiprilat on Extracellular Matrix Deposition in Human Aortic Smooth Muscle Cells [1][11]

ParameterControlRamiprilat TreatmentFold Change
Collagen Deposition (% of visual field)-Decreased by >50%<0.5
Elastin Deposition (% of visual field)8.3 ± 0.130 ± 1>3
Fibrillin-1 Deposition (% of visual field)13.0 ± 0.364 ± 5>4
Fibrillin-1 Gene Expression (relative units)1.1 ± 0.15.7 ± 0.9~5

Table 2: Effects of Ramiprilat on Gene and Protein Expression of Matrix Metalloproteinases (MMPs) in Human Aortic Smooth Muscle Cells [1]

ParameterEffect of Ramiprilat
MMP-2 Gene ExpressionReduced
MMP-3 Gene ExpressionReduced
MMP-2 Protein ExpressionReduced
MMP-3 Protein ExpressionReduced

Table 3: Effects of Ramiprilat on Intracellular Calcium in Cultured Vascular Smooth Muscle Cells [3]

ConditionBasal [Ca2+]i (nM)Angiotensin II-stimulated [Ca2+]i (nM)
Control52 ± 7659 ± 38
Ramiprilat (10⁻⁷ M)162 ± 12360 ± 45

Table 4: IC50 Values for this compound and its Active Metabolite Ramiprilat [12][13]

CompoundTargetCell/SystemIC50
This compoundAngiotensin-Converting Enzyme (ACE)-5 nM
RamiprilatAngiotensin-Converting Enzyme (ACE)Pig vascular endothelial cells2 nM
This compoundSystolic Blood Pressure (in vivo)Spontaneously hypertensive rats1.97 mg/kg
This compoundAorta and Lung ACE (ex vivo)Spontaneously hypertensive rats~5 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of this compound.

Human Aortic Smooth Muscle Cell (HASMC) Culture

Objective: To culture HASMCs for studying the effects of this compound on extracellular matrix remodeling.

Materials:

  • Human Aortic Smooth Muscle Cells (cryopreserved)

  • Smooth Muscle Cell Growth Medium

  • Trypsin/EDTA solution

  • HEPES Buffered Saline Solution (HEPES-BSS)

  • Trypsin Neutralizing Solution (TNS)

  • T-75 culture flasks

  • Sterile serological pipettes and pipette tips

  • 70% alcohol

  • Class II biological safety cabinet

Protocol:

  • Preparation: Sterilize the biological safety cabinet with 70% alcohol. Warm the Smooth Muscle Cell Growth Medium, Trypsin/EDTA, HEPES-BSS, and TNS to 37°C.

  • Thawing: Quickly thaw the cryopreserved vial of HASMCs in a 37°C water bath. Decontaminate the vial with 70% alcohol before opening in the safety cabinet.

  • Plating: Gently transfer the cell suspension into a T-75 flask containing 15 mL of pre-warmed Smooth Muscle Cell Growth Medium. Rock the flask gently to ensure even distribution of cells.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂. Loosen the cap to allow for gas exchange.

  • Medium Change: After 24 hours, replace the medium with fresh growth medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with HEPES-BSS, and detach the cells using Trypsin/EDTA. Neutralize the trypsin with TNS, centrifuge the cells, and resuspend the pellet in fresh growth medium for passaging.

Western Blot Analysis for MMP-2 and MMP-3

Objective: To determine the protein expression levels of MMP-2 and MMP-3 in HASMCs treated with ramiprilat.

Materials:

  • HASMC lysates (from control and ramiprilat-treated cells)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MMP-2, anti-MMP-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse the control and ramiprilat-treated HASMCs in lysis buffer. Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-2, MMP-3, and the loading control overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of MMP-2 and MMP-3 to the loading control.

Real-Time RT-PCR for Fibrillin-1

Objective: To quantify the gene expression of fibrillin-1 in HASMCs following ramiprilat treatment.

Materials:

  • Control and ramiprilat-treated HASMCs

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based real-time PCR master mix

  • Primers specific for fibrillin-1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from the HASMC samples using a commercial RNA extraction kit. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Set up the real-time PCR reactions containing cDNA, primers for fibrillin-1 or the housekeeping gene, and the master mix.

  • Amplification: Run the PCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of fibrillin-1 using the ΔΔCt method, normalizing to the housekeeping gene.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To measure changes in intracellular calcium concentration in vascular smooth muscle cells in response to ramiprilat and angiotensin II.

Materials:

  • Cultured vascular smooth muscle cells on glass coverslips

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Ramiprilat and Angiotensin II solutions

  • Fluorescence microscopy system with ratio imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

  • Cell Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging: Mount the coverslip on the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) of the resting cells.

  • Stimulation: Perfuse the cells with a solution containing ramiprilat and record the change in the fluorescence ratio. Subsequently, stimulate with angiotensin II in the presence or absence of ramiprilat and record the response.

  • Calibration: At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum ratio (Rmin) in a calcium-free solution containing a chelator (e.g., EGTA).

  • Calculation: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in these application notes.

ramipril_mechanism cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Inactive_Bradykinin Inactive Metabolites Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone This compound This compound This compound->ACE Inhibits Bradykinin Bradykinin This compound->Bradykinin Increases (by inhibiting ACE) Bradykinin->Inactive_Bradykinin ACE B2R B2 Receptor Bradykinin->B2R NO_Production Nitric Oxide (NO) Production B2R->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation western_blot_workflow start Cell Culture (e.g., HASMCs) treatment Treatment with Ramiprilat start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis calcium_imaging_workflow start Culture VSMCs on Glass Coverslips loading Load Cells with Fura-2 AM start->loading washing Wash to Remove Extracellular Dye loading->washing baseline Record Baseline Fluorescence Ratio (F340/F380) washing->baseline stimulate_this compound Stimulate with Ramiprilat baseline->stimulate_this compound stimulate_angii Stimulate with Angiotensin II stimulate_this compound->stimulate_angii calibration Calibrate Signal (Rmax and Rmin) stimulate_angii->calibration calculation Calculate [Ca²⁺]i calibration->calculation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ramipril for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of ramipril for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble drug. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL.[1] It is a crystalline solid that is soluble in polar organic solvents.[1][2]

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is soluble in several organic solvents. A stock solution can be prepared by dissolving it in ethanol (~25 mg/mL), dimethyl sulfoxide (DMSO) (~30 mg/mL), or dimethylformamide (DMF) (~30 mg/mL).[1] When preparing for biological experiments, it is crucial to make further dilutions of the stock solution into aqueous buffers or isotonic saline to ensure the residual amount of the organic solvent is insignificant, as organic solvents can have physiological effects at low concentrations.[1]

Q3: Can I prepare an organic solvent-free aqueous solution of this compound?

A3: Yes, it is possible to prepare an organic solvent-free aqueous solution by directly dissolving the crystalline solid in aqueous buffers.[1] However, the solubility will be limited to approximately 0.2 mg/mL in PBS (pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q4: Why is my this compound not dissolving in aqueous buffer?

A4: this compound's inherent low aqueous solubility is the primary reason for dissolution difficulties. Factors such as the pH of the buffer, temperature, and the crystalline nature of the compound can also affect its solubility. Forcing the dissolution of this compound in aqueous buffers beyond its solubility limit will likely result in a suspension rather than a true solution.

Q5: Are there established methods to improve the aqueous solubility of this compound for in vitro assays?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4][5][6][7] For this compound specifically, methods such as using co-solvents (e.g., acetic acid) and complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) have been shown to be effective.[8]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluting a stock solution into an aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent from the stock solution may also influence precipitation upon dilution.

Solutions:

  • Decrease the final concentration: Reduce the final concentration of this compound in the aqueous buffer to be at or below its solubility limit (approx. 0.2 mg/mL in PBS, pH 7.2).[1]

  • Optimize the solvent ratio: When diluting the stock, add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Use a co-solvent system: Prepare the final solution in a co-solvent system where this compound has higher solubility. A study has shown that using acetic acid as a co-solvent can effectively solubilize this compound in aqueous solutions.[8]

  • Utilize cyclodextrins: Complexation with cyclodextrins can significantly increase the aqueous solubility of this compound.[8]

Issue 2: Inconsistent results in in vitro assays using this compound.

Possible Cause: This could be due to incomplete dissolution or precipitation of this compound during the experiment, leading to variations in the actual concentration of the drug in the assay. The stability of this compound in the assay medium could also be a factor.

Solutions:

  • Ensure complete solubilization: Visually inspect your prepared this compound solutions for any particulate matter. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved drug.

  • Evaluate drug stability: this compound can be sensitive to pH and may degrade.[9][10][11][12] It is advisable to prepare fresh solutions for each experiment and minimize the time the drug spends in the aqueous buffer before use. Aqueous solutions are not recommended to be stored for more than one day.[1]

  • Method validation: Validate your method of preparing this compound solutions by, for example, using HPLC to confirm the concentration of the dissolved drug.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
PBS (pH 7.2)0.2 mg/mL[1]
Ethanol25 mg/mL[1]
DMSO30 mg/mL[1]
DMF30 mg/mL[1]

Table 2: Effect of Acetic Acid Co-solvent on this compound Solubilization

Acetic Acid Concentration (v/v)ResultpH of Solution
0.01%Complete solubilization3.8
4.0%Complete solubilization2.4
Data derived from a study on paediatric formulation development of this compound.[8]

Table 3: In Vivo Performance of Different this compound Formulations

Formulation ApproachCMAX (µg/mL)TMAX (h)
Co-solvent (Acetic Acid)10.482.5
Cyclodextrin Complex29.580.75
Data from an in vivo absorption study, provided for context on the impact of solubilization methods.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Accurately weigh the desired amount of this compound crystalline solid.

  • Transfer the weighed this compound to a volumetric flask.

  • Add a portion of DMSO to the flask to dissolve the this compound.

  • Vortex the solution until the this compound is completely dissolved.

  • Add DMSO to the final volume mark on the flask.

  • Store the stock solution at -20°C. It is recommended to purge the solvent with an inert gas.[1]

Protocol 2: Improving Aqueous Solubility of this compound using a Co-solvent

Objective: To prepare an aqueous solution of this compound using acetic acid as a co-solvent.

Materials:

  • This compound

  • Distilled water

  • Acetic acid

  • pH meter

Procedure:

  • Prepare a co-solvent mixture of acetic acid and distilled water. A concentration as low as 0.01% (v/v) acetic acid has been shown to be effective.[8]

  • Add the desired amount of this compound to the co-solvent mixture.

  • Stir the solution until the this compound is completely dissolved.

  • Measure and record the final pH of the solution.

  • Use the freshly prepared solution for your in vitro assay.

Protocol 3: Enhancing Aqueous Solubility of this compound via Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in distilled water at the desired concentration. A study has shown a linear relationship between the increase in drug solubilization with the increase in cyclodextrin concentration.[8]

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture for a sufficient amount of time (e.g., 1 hour) to allow for complex formation.[8]

  • Filter the solution to remove any undissolved this compound.

  • The resulting clear filtrate is your aqueous solution of the this compound-cyclodextrin complex, ready for use in your assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Solubilization Methods cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Direct Dilution in Buffer dissolve->dilute Dilute cosolvent Co-solvent Method (e.g., Acetic Acid) dissolve->cosolvent Use in cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) dissolve->cyclodextrin Use in assay Perform Experiment dilute->assay cosolvent->assay cyclodextrin->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Problem: This compound Precipitation in Aqueous Buffer cause1 Concentration > Solubility Limit? start->cause1 cause2 Improper Dilution Technique? start->cause2 solution1a Decrease Final Concentration cause1->solution1a Yes solution1b Use Co-solvent Method cause1->solution1b Yes solution1c Use Cyclodextrin Method cause1->solution1c Yes cause1->cause2 No solution2 Add Stock to Buffer Slowly with Vortexing cause2->solution2 Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Ramipril Synthesis: A Technical Support Guide to Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and minimizing impurities during the synthesis of ramipril. Leveraging detailed troubleshooting guides, frequently asked questions, and established experimental protocols, this resource is designed to assist researchers in optimizing their synthetic routes to achieve high purity and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of this compound Diketopiperazine (Impurity D) detected. 1. Acidic Conditions: The intramolecular cyclization to form Impurity D is favored under acidic pH.[1][2] 2. Elevated Temperatures: Higher reaction or storage temperatures can accelerate the formation of Impurity D.[3] 3. Prolonged Reaction Times: Extended reaction times, especially during the coupling step, can lead to increased cyclization.1. pH Control: Maintain a neutral to slightly basic pH during the synthesis and work-up steps. The use of basic formulations has been shown to favor the formation of the active metabolite, ramiprilat (Impurity E), over the inactive Impurity D.[4][5][6] 2. Temperature Management: Conduct the synthesis at controlled, lower temperatures (e.g., 10-15°C for the coupling reaction) to minimize degradation.[7] 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction promptly upon completion. Aim for shorter reaction times where possible; for instance, a 6-hour reaction time for the coupling step has been suggested.[7]
Significant presence of this compound Diacid (Impurity E). 1. Basic Conditions: Hydrolysis of the ester group to form the diacid is accelerated in alkaline environments.[1][2] 2. Presence of Water: Excess moisture during the synthesis or storage can lead to hydrolysis.1. pH Adjustment: Carefully control the pH to be neutral or slightly acidic during purification and storage if Impurity E is the primary concern. 2. Anhydrous Conditions: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Detection of unknown impurities in HPLC analysis. 1. Side Reactions: Unwanted side reactions due to reactive intermediates or improper reaction conditions. 2. Starting Material Impurities: Impurities present in the starting materials can carry through the synthesis. 3. Oxidation: Degradation due to exposure to air (oxygen), particularly of Impurity D to form Impurity L.[8]1. Reaction Optimization: Re-evaluate and optimize reaction conditions such as temperature, solvent, and the choice of coupling agents. The use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents is common, and their stoichiometry should be carefully controlled.[9] 2. Starting Material Purity: Ensure the purity of all starting materials and intermediates through appropriate analytical techniques (e.g., NMR, HPLC) before use. 3. Inert Atmosphere: Conduct reactions and handle intermediates under an inert atmosphere to prevent oxidation.
Poor separation of impurities in HPLC. 1. Suboptimal HPLC Method: The chosen column, mobile phase, or gradient program may not be suitable for resolving all impurities. 2. Co-elution of Impurities: Structurally similar impurities may co-elute under the current chromatographic conditions.1. Method Development: Develop and validate a stability-indicating HPLC method. Experiment with different columns (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water with pH modifiers like trifluoroacetic acid or phosphate buffers), and gradient profiles to achieve optimal separation.[8][10] 2. Alternative Techniques: Consider using orthogonal analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) or Capillary Electrophoresis (CE) for better resolution.
Difficulty in removing dicyclohexylurea (DCU) byproduct. 1. Use of DCC Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that produces the poorly soluble byproduct dicyclohexylurea (DCU).[9]1. Filtration: DCU is often insoluble in common organic solvents and can be removed by filtration. 2. Alternative Coupling Agents: Consider using alternative coupling agents that produce water-soluble byproducts, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). 3. Purification: Employ purification techniques like flash chromatography to separate the desired product from DCU.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most frequently encountered impurities in this compound synthesis are this compound Diketopiperazine (Impurity D) and this compound Diacid (Impurity E).[2] Impurity D is an inactive cyclization product, while Impurity E (ramiprilat) is the active metabolite of this compound.[4] Another notable impurity is Impurity L, which is an oxidation product of Impurity D.[8] Process-related impurities can also arise from starting materials and byproducts of coupling agents, such as dicyclohexylurea (DCU) if DCC is used.[9]

Q2: How does pH affect the formation of this compound impurities?

A2: The pH of the reaction and processing environment plays a critical role in the impurity profile of this compound. Acidic conditions (pH 3-5) tend to promote the intramolecular cyclization of this compound, leading to the formation of this compound Diketopiperazine (Impurity D).[1] Conversely, alkaline conditions (pH 8 and above) facilitate the hydrolysis of the ester group, resulting in the formation of this compound Diacid (Impurity E).[1]

Q3: What is the mechanism of formation for this compound Diketopiperazine (Impurity D)?

A3: this compound Diketopiperazine is formed through an intramolecular aminolysis reaction. The secondary amine of the octahydropyrrole ring attacks the amide carbonyl carbon, leading to the formation of a six-membered diketopiperazine ring and the elimination of the ethyl ester group. This process is catalyzed by acid.

Q4: Are there any strategies to convert Impurity D back to this compound?

A4: Yes, a method has been developed to convert this compound Impurity D back to this compound using an aminoacylase enzyme as a catalyst in an organic solution. This biocatalytic approach can achieve a high molar yield and purity.[11]

Q5: What are the recommended storage conditions to minimize impurity formation in the final product?

A5: To minimize the formation of degradation impurities, this compound and its formulations should be protected from moisture and high temperatures.[12] Storing the product in a cool, dry place is recommended. Packaging in materials with low moisture permeability can also enhance stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its related impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[10]

  • Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, with the pH adjusted to 2.7 with phosphoric acid.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030
  • Flow Rate: 1.5 mL/min.[10]

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: Ambient.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the structural elucidation and confirmation of this compound impurities.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Column: Zorbax SB C18 (50 x 4.6 mm, 1.8 µm) or a similar reversed-phase column.[8]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (pH ≈ 3).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A linear gradient optimized for the separation of this compound and its impurities. A starting condition of 86:14 (A:B) has been reported.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Source Voltage: 3.0 kV.[8]

    • Nebulizer Gas Pressure: 30 psi.[8]

    • Dry Gas Flow: 3 L/min.[8]

    • Dry Temperature: 150 °C.[8]

    • Mass Range: m/z 50-600.[8]

Visualizations

Ramipril_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_impurities Potential Impurity Formation Pathways Start Starting Materials ((s,s,s)-2-azobicyclo[3.3.0]octane-3-carboxylic acid derivative & N-[1-(s)-ethoxycarbonyl-3-phenylpropyl]-L-alanine) Coupling Coupling Reaction (DCC/HOBt, 10-15°C) Start->Coupling Hydrogenolysis Catalytic Hydrogenation (Debenzylation) Coupling->Hydrogenolysis Impurity_D Impurity D (Diketopiperazine) (Acidic pH, High Temp) Coupling->Impurity_D Intramolecular Cyclization Purification Purification (Crystallization/Chromatography) Hydrogenolysis->Purification Impurity_E Impurity E (Diacid) (Basic pH, Moisture) Hydrogenolysis->Impurity_E Hydrolysis Ramipril_API High-Purity this compound API Purification->Ramipril_API Impurity_L Impurity L (Oxidation of Impurity D) Impurity_D->Impurity_L Oxidation

Caption: Workflow for this compound Synthesis and Impurity Formation.

Troubleshooting_Logic Start High Impurity Level Detected Identify Identify Impurity (e.g., HPLC, LC-MS) Start->Identify Impurity_D Impurity D (Diketopiperazine) Identify->Impurity_D Impurity_E Impurity E (Diacid) Identify->Impurity_E Other Other Impurities Identify->Other Check_pH_Temp Check Reaction pH & Temperature Impurity_D->Check_pH_Temp Check_Moisture Check for Moisture Impurity_E->Check_Moisture Check_Starting_Materials Check Starting Material Purity Other->Check_Starting_Materials Adjust_pH_Temp Adjust to Neutral/Basic pH Lower Temperature Check_pH_Temp->Adjust_pH_Temp Use_Anhydrous Use Anhydrous Conditions Check_Moisture->Use_Anhydrous Purify_Starting_Materials Purify Starting Materials Check_Starting_Materials->Purify_Starting_Materials

Caption: Troubleshooting Logic for High this compound Impurity Levels.

References

Technical Support Center: Overcoming Challenges in Ramipril Oral Administration to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of ramipril to rodents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and humane experimental practices.

Troubleshooting Guide

Encountering issues during the oral administration of this compound is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Recommended Solution(s)
Rodent Distress/Struggle During Gavage - Improper restraint technique- Stress from the procedure[1][2][3]- Pain or discomfort from the gavage needle- Ensure proper training in animal handling and gavage techniques.- Acclimatize the animals to handling and the procedure room.- Consider less stressful alternative administration methods such as voluntary consumption in a palatable vehicle or administration in drinking water[4].- Use flexible gavage needles instead of rigid ones to minimize the risk of esophageal injury.
Inaccurate Dosing - Animal spitting out the formulation- Incomplete consumption from drinking water or food- Calculation errors- Instability of this compound in the vehicle- For gavage, ensure the needle is correctly placed in the esophagus before dispensing the liquid.- For voluntary consumption, train animals to reliably consume the entire dose[5]. Consider positive reinforcement.- For administration in drinking water, measure daily water intake to estimate the dose consumed. Be aware of potential changes in drinking behavior[6][7].- Double-check all dosage calculations based on the animal's body weight.- Verify the stability of your this compound formulation. This compound is more stable in a slightly acidic environment (pH 5)[8].
Adverse Health Effects (e.g., weight loss, lethargy) - Esophageal injury from gavage- Aspiration of the formulation into the lungs- Side effects of this compound (e.g., hypotension)[9][10]- Dehydration due to altered water intake- Immediately cease gavage if the animal shows signs of respiratory distress.- Monitor animals closely for any signs of pain or distress after the procedure.- Ensure the gavage needle is of the appropriate size and length for the animal.- Start with a lower dose of this compound and titrate up as needed, monitoring for adverse effects[11].- Monitor water and food intake daily.
Variable Experimental Results - Stress-induced physiological changes confounding results[1][2]- Inconsistent dosing- Degradation of this compound in the formulation- Use the least stressful administration method possible to minimize the impact on experimental outcomes.- Standardize the administration procedure, including time of day and personnel.- Prepare fresh this compound formulations regularly and store them appropriately to prevent degradation[8].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for oral administration of this compound to rodents, and what are its challenges?

A1: The most common method is oral gavage, as it allows for precise dosing. However, it is a significant source of stress for the animals, which can lead to physiological changes that may confound experimental results, such as increased heart rate, blood pressure, and corticosterone levels[1][2][3]. There is also a risk of injury, such as esophageal perforation or aspiration pneumonia, if not performed correctly.

Q2: What are some less stressful alternatives to oral gavage for this compound administration?

A2: Less stressful alternatives include:

  • Administration in drinking water: this compound can be dissolved in the animals' drinking water[12]. This method is non-invasive but can lead to less precise dosing due to variations in water intake.

  • Voluntary consumption in palatable food or jelly: Incorporating this compound into a palatable treat, like a small piece of gelatin, can encourage voluntary consumption[5]. This method requires a training period for the animals to accept the new food item reliably.

  • Syringe feeding without gavage: Training animals to voluntarily drink the formulation from the tip of a syringe is another effective and less stressful method.

Q3: What are suitable vehicles for preparing this compound for oral administration?

A3: this compound can be formulated in several vehicles. A study on pediatric this compound formulations used a co-solvent solution and a suspension[13].

  • Co-solvent solution: A mixture of 0.02% v/v acetic acid in water has been used to solubilize this compound[13].

  • Suspension: A suspension can be prepared using suspending agents like xanthan gum in distilled water[13].

  • Water: this compound is sparingly soluble in water but can be dissolved for administration in drinking water. Its stability is pH-dependent, with better stability in slightly acidic conditions (pH 5)[8].

  • Nanoemulsion: Nanoemulsion formulations have been shown to improve the solubility, stability, and bioavailability of this compound[8][14].

Q4: What is the bioavailability of orally administered this compound in rodents?

Q5: How stable is this compound in solution?

A5: this compound's stability in solution is pH-dependent. It is more stable in a slightly acidic environment. One study found that in a nanoemulsion, this compound was most stable at pH 5, with 82.53% of the drug remaining after 180 days at room temperature[8]. It is recommended to prepare fresh solutions regularly and store them under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Co-solvent Solution for Oral Gavage

This protocol is adapted from a study on pediatric this compound formulations[13].

Materials:

  • This compound powder

  • Acetic acid

  • Distilled water

  • Ascorbic acid (antioxidant)

  • Xylitol (sweetener, optional for palatability)

  • Parabens (preservative, optional for longer storage)

  • Orange flavor (optional for palatability)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 0.02% v/v acetic acid in water co-solvent mixture.

  • Under constant stirring, add the desired amount of this compound powder (e.g., to achieve a final concentration of 1 mg/mL) to the co-solvent mixture. Stir until fully dissolved.

  • (Optional) Add other excipients in the following order, ensuring each is fully dissolved before adding the next:

    • Ascorbic acid (0.1 mg/mL)

    • Xylitol (200 mg/mL)

    • Parabens (propylparaben 0.1 mg/mL, butylparaben 0.06 mg/mL)

    • Orange flavor (0.1% v/v)

  • Store the final solution in a well-sealed, light-protected container at 2-8°C. It is recommended to prepare fresh solution weekly.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol is also adapted from the pediatric this compound formulation study[13].

Materials:

  • This compound powder

  • Xanthan gum (suspending agent)

  • Distilled water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

Procedure:

  • Levigate the this compound powder with a small amount of the vehicle (distilled water) to form a smooth paste.

  • Prepare the suspending vehicle by gradually adding xanthan gum (e.g., 0.1-0.5% w/v) to the remaining distilled water while stirring vigorously to avoid clumping.

  • Slowly add the this compound paste to the suspending vehicle with continuous stirring or homogenization until a uniform suspension is achieved.

  • Store the suspension in a well-sealed, light-protected container at 2-8°C. Shake well before each use to ensure uniform distribution of the drug.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Wistar Rats

Data from a study on pediatric formulations administered via oral gavage at a dose of 5 mg/kg[13].

FormulationCMAX (µg/mL)TMAX (h)AUC (µg*h/mL)
This compound Cyclodextrin Solution 29.580.7515.07
This compound Co-solvent Solution 10.482.57.94
This compound Suspension 3.842.518.54

CMAX: Maximum plasma concentration; TMAX: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Effect of Oral Gavage on Physiological Stress Markers in Rodents

This table summarizes findings from studies on the stress effects of oral gavage.

ParameterSpeciesObservationReference
Mean Arterial Pressure (MAP) MiceSignificantly increased for up to 5 hours post-gavage.[1][2]
Heart Rate MiceSignificantly increased 2-5 hours post-gavage.[1][2]
Fecal Corticosterone Metabolites MiceSignificantly increased 6-10 hours post-gavage.[1][2]
Plasma Corticosterone RatsSignificantly elevated 1 hour after gavage with certain vehicles (e.g., corn oil).[3]

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Analysis This compound This compound Powder formulation This compound Formulation This compound->formulation vehicle Vehicle Selection (e.g., Water, Co-solvent, Suspension) vehicle->formulation gavage Oral Gavage formulation->gavage voluntary Voluntary Consumption (Drinking Water/Palatable Treat) formulation->voluntary rodent Rodent Subject rodent->gavage rodent->voluntary pk_pd Pharmacokinetic/ Pharmacodynamic Analysis gavage->pk_pd behavior Behavioral/ Physiological Assessment gavage->behavior voluntary->pk_pd voluntary->behavior

Caption: Experimental workflow for this compound oral administration to rodents.

troubleshooting_flowchart start Issue Encountered During Oral Administration q1 Is the animal showing signs of distress? start->q1 a1_yes Review handling and restraint techniques. Consider alternative, less stressful methods. q1->a1_yes Yes q2 Is dosing inaccurate or inconsistent? q1->q2 No a1_yes->q2 a2_yes Verify dosage calculations. Ensure complete dose administration. Check formulation stability. q2->a2_yes Yes q3 Are there unexpected adverse health effects? q2->q3 No a2_yes->q3 a3_yes Check for signs of gavage injury. Review potential drug side effects. Monitor food and water intake. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

References

Technical Support Center: Optimizing HPLC Parameters for Ramipril and Ramiprilat Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of ramipril and its active metabolite, ramiprilat.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and ramiprilat by HPLC?

A1: The main challenge lies in their structural similarity. This compound is the ethyl ester prodrug of ramiprilat. This close relationship can lead to co-elution or poor resolution if the HPLC parameters are not adequately optimized. Furthermore, as basic compounds, they are prone to interacting with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[1]

Q2: What type of HPLC column is recommended for this separation?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for separating this compound and ramiprilat.[2][3][4][5][6] Various manufacturers offer C18 columns with different specifications (e.g., particle size, pore size, end-capping) that can be selected based on the desired performance and available instrumentation (HPLC or UHPLC).

Q3: What mobile phase composition is typically used?

A3: A mixture of an organic solvent (commonly acetonitrile or methanol) and an acidic aqueous buffer is standard. The acidic buffer, often with a pH between 2.0 and 4.8, is crucial for ensuring the ionization state of both molecules, which aids in their retention and separation on a C18 column.[2][6][7][8][9] Phosphate and citrate buffers are frequently employed.[3][8][9] Some methods also incorporate an ion-pairing agent like sodium hexanesulfonate to improve peak shape and resolution.[2]

Q4: What is the optimal detection wavelength for both this compound and ramiprilat?

A4: A detection wavelength of 210 nm is frequently cited as being suitable for the simultaneous determination of this compound and its related substances, including ramiprilat.[2][7][9] However, other wavelengths, such as 208 nm and 228 nm, have also been used successfully.[4][8] It is advisable to determine the optimal wavelength by scanning the UV spectra of both analytes.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and ramiprilat.

Issue 1: Poor Resolution Between this compound and Ramiprilat Peaks

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition Adjust the ratio of organic solvent to aqueous buffer. Decreasing the organic content will generally increase retention times and may improve resolution.
Incorrect Mobile Phase pH Optimize the pH of the aqueous buffer. A lower pH (e.g., 2.0-3.0) can suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions and improving peak shape, which in turn can enhance resolution.[1]
Suboptimal Column Temperature Vary the column temperature. An increase in temperature can sometimes improve efficiency and resolution, but the effect should be evaluated empirically.
Inadequate Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and enhance separation power.[10]
Issue 2: Peak Tailing for One or Both Analytes

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Silanol Groups Operate at a lower mobile phase pH (around 2.5-3.0) to ensure silanol groups are fully protonated and less likely to interact with the basic analytes.[1]
Use a highly deactivated (end-capped) C18 column specifically designed for the analysis of basic compounds.
Add a competing base or an ion-pairing agent to the mobile phase to mask the active silanol sites.
Column Overload Reduce the concentration of the injected sample. If the peak shape improves upon dilution, the initial concentration was too high.[11][12]
Column Contamination or Degradation Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.[13] A partially blocked inlet frit can also cause peak distortion.[11]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure the buffer components are fully dissolved and the pH is consistent.
Inadequate Column Equilibration Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. This is particularly important for gradient methods.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analytical run.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Method 1: Stability-Indicating HPLC Method for this compound and Ramiprilat

This method is adapted from a study on the solid-state stability of this compound, where ramiprilat is a known degradation product.[6]

  • Column: LiChrospher® 100 RP-18 (250 mm x 4 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.035 M Phosphate Buffer (pH 2.0) (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 213 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Expected Retention Times: Ramiprilat: ~4.15 min, this compound: ~7.80 min[6]

Method 2: Isocratic RP-HPLC for this compound and Impurities

This method can be adapted for the separation of this compound and ramiprilat by considering ramiprilat as an impurity.

  • Column: Acclaim 120 C18 (250 × 4.6 mm, 5 µm)[2]

  • Mobile Phase: 0.2 g/L Sodium Hexanesulfonate (pH 2.7) : Acetonitrile (50:50, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 3 µL[2]

  • Column Temperature: Ambient[2]

Data Presentation

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1[6]Method 2[2]
Column LiChrospher® 100 RP-18 (250x4 mm, 5 µm)Acclaim 120 C18 (250x4.6 mm, 5 µm)
Mobile Phase ACN : 0.035 M Phosphate Buffer, pH 2.0 (65:35)0.2 g/L Sodium Hexanesulfonate, pH 2.7 : ACN (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 213 nm210 nm
Injection Vol. 20 µL3 µL

Table 2: Chromatographic Performance Data

AnalyteMethod 1 Retention Time (min)[6]
Ramiprilat~4.15
This compound~7.80

Visualizations

Troubleshooting_Workflow Start Start: Chromatographic Issue Identified Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Inconsistent_RT Inconsistent Retention Times Start->Inconsistent_RT Adjust_MP_Ratio Adjust Mobile Phase Ratio (Organic/Aqueous) Poor_Resolution->Adjust_MP_Ratio Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Fresh_MP Prepare Fresh Mobile Phase Inconsistent_RT->Fresh_MP Optimize_pH Optimize Mobile Phase pH Adjust_MP_Ratio->Optimize_pH Change_Temp Change Column Temperature Optimize_pH->Change_Temp High_Efficiency_Col Use Higher Efficiency Column Change_Temp->High_Efficiency_Col End Issue Resolved High_Efficiency_Col->End Deactivated_Col Use Deactivated Column Lower_pH->Deactivated_Col Reduce_Conc Reduce Sample Concentration Deactivated_Col->Reduce_Conc Clean_Col Clean/Replace Column Reduce_Conc->Clean_Col Clean_Col->End Equilibrate Ensure Adequate Equilibration Fresh_MP->Equilibrate Temp_Control Use Column Oven Equilibrate->Temp_Control Check_Pump Check Pump Performance Temp_Control->Check_Pump Check_Pump->End

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Diluent) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Buffer + Organic, pH adjustment) System_Prep HPLC System Preparation (Purge, Equilibrate Column) Mobile_Phase_Prep->System_Prep System_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Peak Area vs. Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ramipril Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in ramipril animal studies.

Frequently Asked Questions (FAQs)

Why am I seeing high variability in blood pressure response to this compound between my study animals?

Inconsistent blood pressure reduction following this compound administration can stem from several factors:

  • Animal Strain and Sex: Different strains of rats and mice can exhibit varied responses to antihypertensive drugs. For instance, spontaneously hypertensive rats (SHR) are a common model, but even within this strain, there can be substrain differences. Furthermore, sex-based differences in the renin-angiotensin-aldosterone system (RAAS) and drug metabolism can lead to differential efficacy of this compound, with some studies suggesting higher effectiveness in male rats.[1]

  • Age of Animals: The activity of the RAAS can change with age, potentially altering the response to ACE inhibitors like this compound. It is crucial to use a consistent and clearly defined age range for all experimental groups.

  • Acclimatization and Stress: Inadequate acclimatization of animals to the housing facility and experimental procedures can lead to stress-induced fluctuations in blood pressure, masking the true effect of this compound. Ensure a sufficient acclimatization period and handle animals consistently to minimize stress.

  • Baseline Blood Pressure: The magnitude of blood pressure reduction is often dependent on the initial blood pressure. Animals with higher baseline pressures may show a more pronounced response. Ensure that baseline blood pressures are stable and comparable across all treatment groups before initiating the study.

  • Anesthesia: If blood pressure is measured under anesthesia, the choice of anesthetic agent can significantly impact the results. Some anesthetics can independently affect blood pressure and cardiovascular function, confounding the effects of this compound.

My results show poor oral bioavailability of this compound. What could be the cause?

This compound is a prodrug that is converted to its active metabolite, ramiprilat, in the liver.[2][3] Low oral bioavailability can be attributed to:

  • Improper Administration: Incorrect oral gavage technique can lead to incomplete dosing or aspiration. Ensure proper training and technique for oral gavage.[4][5][6][7]

  • Formulation and Stability: this compound is susceptible to degradation, especially in aqueous solutions.[8][9][10] If administering this compound in drinking water or a liquid formulation, its stability should be confirmed under the specific storage and administration conditions. The pH of the vehicle can also impact stability.[8]

  • First-Pass Metabolism: A significant portion of orally administered this compound is metabolized in the liver before reaching systemic circulation.[3][11] The extent of this first-pass effect can vary between species and even individuals, leading to variable systemic exposure to the active metabolite, ramiprilat.

  • Gastrointestinal Factors: The presence of food in the stomach can delay the absorption of this compound, although it may not significantly affect the overall extent of absorption.[12] For consistency, it is advisable to standardize the fasting state of the animals before dosing.

I am observing inconsistent ACE inhibition in my tissue samples. What are the potential reasons?

Variable ACE inhibition can be due to a range of factors from dosing to sample handling:

  • Dosing and Timing of Sample Collection: The peak inhibitory effect of this compound will depend on the dose and the time of tissue collection relative to the last administration. It is crucial to establish a consistent time point for tissue harvesting based on the pharmacokinetic profile of ramiprilat in the specific animal model.

  • Tissue-Specific ACE Activity: The concentration of ACE and the distribution of ramiprilat can vary significantly between different tissues, with organs like the lungs, kidneys, and heart showing high levels of ACE.[3]

  • Sample Processing and Storage: Improper handling and storage of tissue samples can lead to degradation of both the drug and the enzyme. Samples should be processed quickly and stored at appropriate temperatures (e.g., -80°C) to maintain their integrity.

  • Assay Methodology: The accuracy of the ACE activity assay is critical. Ensure that the assay is properly validated and that all reagents and standards are of high quality. Different assay methods may yield different results, so consistency is key.

How do I choose the correct dose of this compound for my animal model?

Selecting the appropriate dose is a critical step and often requires a pilot study.

  • Literature Review: Start by reviewing published studies that use a similar animal model and disease state. Pay close attention to the doses used and the reported effects.

  • Dose-Response Studies: If feasible, conduct a pilot dose-response study to determine the optimal dose that provides the desired therapeutic effect without causing adverse events like hypotension.

  • Allometric Scaling: While not always perfectly predictive, allometric scaling can be used as a starting point to estimate an appropriate animal dose from a known human dose. However, this should always be followed by experimental validation.

  • Route of Administration: The chosen route of administration (e.g., oral gavage, drinking water, diet admixture) will influence the bioavailability and, therefore, the required dose.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Ramiprilat in Different Species

SpeciesAdministration RouteDose (mg/kg)Tmax this compound (h)Tmax Ramiprilat (h)Bioavailability of Ramiprilat (%)Reference
Healthy VolunteersOral2.5--44[13]
Healthy VolunteersIV2.5---[13]
DogsOral0.25---[14]
CatsOral0.125 - 1.0~0.5~1.5-[14]
HorsesOral0.05 - 0.8--6-9[15][16]
Wistar RatsOral Gavage5---[17]

Table 2: Recommended Starting Doses of this compound for Different Indications in Humans (for reference)

IndicationInitial DoseTarget DoseReference
Hypertension2.5 mg once daily2.5 - 20 mg daily[18]
Heart Failure Post-MI2.5 mg twice daily5 mg twice daily[18]
Reduction of CV Risk2.5 mg once daily10 mg once daily[18]

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Rats

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles (appropriate size for the rat's weight)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle. If using a suspension, ensure it is uniformly mixed.

    • Add the this compound to the vehicle and mix thoroughly to achieve the desired concentration. Prepare fresh daily unless stability data supports longer storage.

  • Animal Handling and Dosing:

    • Weigh the rat to calculate the precise volume of the dosing solution to be administered. A common dosing volume is 5-10 mL/kg.[7]

    • Gently restrain the rat, holding it in an upright position.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes to ensure there are no signs of distress or regurgitation.

Protocol 2: Measurement of Angiotensin-Converting Enzyme (ACE) Activity in Tissue Homogenates

This protocol is a general guideline and may need to be optimized for specific tissues and experimental conditions. Commercial kits are also available and their protocols should be followed.[19][20]

Materials:

  • Tissue sample (e.g., lung, kidney, heart)

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Fluorometric ACE substrate (e.g., o-aminobenzoyl peptide)

  • ACE inhibitor for control (e.g., captopril)

  • Fluorometer and microplate reader

  • Protein quantification assay (e.g., BCA or Bradford assay)

Procedure:

  • Tissue Homogenization:

    • Thaw the frozen tissue sample on ice.

    • Weigh a small piece of the tissue and place it in a pre-chilled tube with homogenization buffer.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the soluble proteins including ACE.

  • Protein Quantification:

    • Determine the total protein concentration of the supernatant using a standard protein assay. This is necessary to normalize the ACE activity.

  • ACE Activity Assay:

    • Prepare the assay buffer and the fluorometric ACE substrate according to the manufacturer's instructions.

    • In a 96-well microplate, add a specific amount of the tissue homogenate (supernatant).

    • For a negative control, pre-incubate a sample with a known ACE inhibitor (e.g., captopril) before adding the substrate.

    • Add the ACE substrate to all wells to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the ACE activity, typically expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.

    • Compare the ACE activity between different treatment groups.

Mandatory Visualization

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Bradykinin Bradykinin (Active) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention BloodPressureIncrease Increased Blood Pressure Vasoconstriction->BloodPressureIncrease SodiumWaterRetention->BloodPressureIncrease Renin Renin (from Kidney) ACE ACE This compound This compound Ramiprilat Ramiprilat (Active Metabolite) This compound->Ramiprilat Hepatic Metabolism Ramiprilat->ACE Inhibition

Caption: this compound's Mechanism of Action within the RAAS.

troubleshooting_workflow start Inconsistent Results in this compound Study q1 High Variability in Blood Pressure Response? start->q1 q2 Poor Oral Bioavailability? start->q2 q3 Inconsistent ACE Inhibition? start->q3 a1 Check Animal Strain, Sex, Age Acclimatization, Baseline BP q1->a1 Yes a2 Review Administration Technique Assess Formulation Stability q2->a2 Yes a3 Standardize Dosing & Sample Collection Validate Assay & Sample Handling q3->a3 Yes solution Refine Protocol and Re-evaluate a1->solution a2->solution a3->solution

Caption: Troubleshooting Workflow for this compound Animal Studies.

References

impact of pH and temperature on ramipril stability in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ramipril in various formulations, with a specific focus on the impacts of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound and under what conditions do they form?

A1: this compound primarily degrades into two main products: this compound-diketopiperazine (DKP) and this compound-diacid (ramiprilat). The formation of these degradants is highly dependent on the pH of the formulation. In alkaline conditions, the predominant degradation pathway is hydrolysis of the ester group to form this compound-diacid[1][2]. Conversely, in acidic to neutral conditions, intramolecular cyclization is favored, leading to the formation of this compound-DKP[1].

Q2: What is the optimal pH for maximizing the stability of this compound in a liquid formulation?

A2: For liquid formulations such as nanoemulsions, a slightly acidic pH of 5.0 has been shown to provide the highest stability for this compound.[3][4][5] Studies on nanoemulsion formulations demonstrated that the degradation of this compound was slowest when the aqueous phase was buffered at pH 5.0 compared to other pH values ranging from 1.2 to 6.0 and distilled water (pH 7.0).[3][5]

Q3: How does temperature affect the shelf-life of this compound formulations?

A3: Temperature is a critical factor influencing the stability of this compound, with higher temperatures significantly accelerating its degradation.[3][6] The degradation of this compound typically follows first-order kinetics.[3][6] For instance, in a nanoemulsion formulation buffered at pH 5, the shelf life was found to be significantly longer when stored at refrigerator temperature (5 ± 2°C) compared to room temperature (25 ± 2°C) or elevated temperature (40 ± 2°C).[3]

Q4: Is it possible to direct the degradation of this compound towards its active metabolite?

A4: Yes, by controlling the pH of the formulation. In solid dosage forms, creating an alkaline environment can promote the degradation of this compound to its active metabolite, ramiprilat (this compound-diacid), rather than the inactive diketopiperazine impurity.[2] This can be achieved by incorporating alkalizing agents and buffers into the formulation.[2]

Q5: What analytical techniques are typically used to assess this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for studying the stability of this compound and quantifying its degradation products.[1][6][7] Various HPLC methods have been developed using different mobile phases and columns to achieve effective separation of this compound from its degradants.[1][6][7][8][9][10]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in a newly developed liquid formulation.

  • Possible Cause: The pH of the formulation may not be optimal for this compound stability. This compound is known to be unstable in alkaline and highly acidic conditions.[3][5]

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is neutral or alkaline, consider adjusting it to a slightly acidic range. Studies have shown that a pH of 5.0 provides enhanced stability for this compound in nanoemulsions.[3][4][5]

    • Conduct a pH-stability study by preparing your formulation with a series of buffers ranging from pH 3 to 6 to identify the optimal pH for your specific excipient combination.

    • Ensure that the excipients used in the formulation are not contributing to a pH shift over time.

Issue 2: High levels of this compound-diketopiperazine (DKP) detected during stability testing of a solid dosage form.

  • Possible Cause: The formulation environment may be promoting the intramolecular cyclization of this compound to DKP. This is often accelerated by moisture and is more prevalent in non-alkaline conditions.[2][11]

  • Troubleshooting Steps:

    • Evaluate the moisture content of your formulation and consider using a desiccant in the packaging.

    • Incorporate an alkaline agent or buffer into your formulation to create a micro-pH that is basic. A basic pH favors the hydrolysis to the active metabolite ramiprilat over the formation of the inactive DKP.[2]

    • Investigate the use of anhydrous excipients to minimize the amount of water in the formulation.

Issue 3: Inconsistent stability results for this compound formulations stored at room temperature.

  • Possible Cause: Fluctuations in ambient temperature can significantly impact the degradation rate of this compound.

  • Troubleshooting Steps:

    • Implement controlled temperature storage for all stability samples, as recommended by ICH guidelines.

    • For formulations intended for multi-use, consider advising refrigeration after opening to maintain stability. Studies have demonstrated a significantly longer shelf-life at refrigerated temperatures (e.g., 5°C).[3][5]

    • Perform accelerated stability studies at elevated temperatures (e.g., 40°C) to predict the long-term stability at room temperature and identify potential issues more quickly.[3]

Data Presentation

Table 1: Effect of pH on the Stability of this compound in a Nanoemulsion Formulation at Room Temperature (25 ± 2°C) over 180 Days.

pH of Aqueous PhasePercentage of Undecomposed this compound Remaining
1.2Formulation became unstable (emulsion) after 1 month
2.2Data not specified, but degradation was higher than at pH 5.0
3.0Data not specified, but degradation was higher than at pH 5.0
4.0Data not specified, but degradation was higher than at pH 5.0
5.082.53%
6.0Data not specified, but degradation was higher than at pH 5.0
Distilled Water (~7.0)Lower stability compared to pH 5.0

Data compiled from a study on this compound nanoemulsions.[3]

Table 2: Impact of Temperature on the Stability and Shelf-Life of this compound Nanoemulsion (pH 5.0).

Storage TemperaturePercentage of Undecomposed this compound Remaining (after 180 days)Calculated Shelf-Life (Years)
40 ± 2°C32.80%0.0449
25 ± 2°C82.53%0.2877
5 ± 2°C98.87%4.7945

Data from a study on a Cremophor-EL based this compound nanoemulsion.[3]

Table 3: Degradation Products of this compound under Different pH Conditions at 90°C for 1 hour.

pHMajor Degradation ProductPercentage Detected
3This compound-diketopiperazine (Impurity D)> 0.2%
5This compound-diketopiperazine (Impurity D)> 0.2%
8This compound-diacid (Impurity E)> 1.0%
0.1M NaOHThis compound-diacid (Impurity E)> 50%

Data from a study on the stability of this compound in buffer solutions.[1]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound in a Nanoemulsion

  • Preparation of Buffer Solutions: Prepare a series of standard buffer solutions with pH values ranging from 1.2 to 6.0 according to pharmacopeial standards (e.g., I.P. 1996).[3]

  • Formulation of Nanoemulsions: Prepare this compound nanoemulsions using the aqueous titration method. For each formulation, use a different pH buffer solution as the aqueous phase. A control formulation should be prepared using double-distilled water.

  • Stability Testing:

    • Divide each nanoemulsion batch into multiple aliquots and store them at a controlled room temperature (e.g., 25 ± 2°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 45, 90, and 180 days).[3]

  • Analysis:

    • At each time point, determine the concentration of undecomposed this compound in each sample using a validated stability-indicating HPLC method.

    • The mobile phase can consist of a mixture of acetonitrile and a buffer (e.g., sodium perchlorate or phosphate buffer) at a specific pH, with detection at a suitable wavelength (e.g., 210 nm).[1][7]

  • Data Evaluation: Plot the natural logarithm of the percentage of this compound remaining against time. If a straight line is obtained, the degradation follows first-order kinetics. The slope of this line will give the degradation rate constant (k).[3]

Protocol 2: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.[1]

  • Acid Hydrolysis: Dilute the stock solution with 0.1M HCl and store at an elevated temperature (e.g., 90°C) for a specified period (e.g., 1 hour).[1]

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1M NaOH and store under the same temperature and time conditions as the acid hydrolysis.[1]

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store under controlled conditions.

  • Thermal Degradation: Store the solid this compound substance or a solution at a high temperature (e.g., 70-90°C) for a defined period.[1][12]

  • Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[1]

Visualizations

Ramipril_Degradation_Pathways cluster_conditions Conditions cluster_products Degradation Products This compound This compound Alkaline_pH Alkaline pH (Hydrolysis) This compound->Alkaline_pH Acidic_Neutral_pH Acidic/Neutral pH (Intramolecular Cyclization) This compound->Acidic_Neutral_pH Ramipril_Diacid This compound-Diacid (Ramiprilat - Active) Alkaline_pH->Ramipril_Diacid Favored Pathway Ramipril_DKP This compound-Diketopiperazine (Inactive) Acidic_Neutral_pH->Ramipril_DKP Favored Pathway Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Formulation Prepare this compound Formulation (e.g., Nanoemulsion at various pHs) Temp_5C 5°C ± 2°C Formulation->Temp_5C Temp_25C 25°C ± 2°C Formulation->Temp_25C Temp_40C 40°C ± 2°C Formulation->Temp_40C Sampling Sample at Time Intervals (0, 15, 30, 90, 180 days) Temp_5C->Sampling Temp_25C->Sampling Temp_40C->Sampling HPLC HPLC Analysis for Undecomposed this compound Sampling->HPLC Kinetics Determine Degradation Kinetics (k) HPLC->Kinetics Shelf_Life Calculate Shelf-Life (t90) Kinetics->Shelf_Life

References

Technical Support Center: Enhancing Ramipril Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the oral bioavailability of ramipril in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the oral bioavailability of this compound?

This compound, an angiotensin-converting enzyme (ACE) inhibitor, has low oral bioavailability, typically around 28-35%.[1][2][3] This is primarily due to its poor aqueous solubility and significant first-pass metabolism in the liver, where the prodrug this compound is converted to its active metabolite, ramiprilat.[4][5]

Q2: What are the most common formulation strategies to enhance this compound's bioavailability in preclinical studies?

Several advanced formulation strategies have been investigated to overcome the challenges of this compound's low bioavailability. These include:

  • Nanoformulations: Such as nanoemulsions and nanoparticles (e.g., chitosan-alginate or solid lipid nanoparticles), which increase the surface area for dissolution and can enhance absorption.[1][2][6][7]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.[8][9][10][11][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are lipid-based formulations that form nanoemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[3][6][13][14]

Q3: How significant is the bioavailability enhancement observed with these new formulations in preclinical models?

Preclinical studies have demonstrated substantial improvements in this compound's bioavailability with these advanced formulations. For instance, a nanoemulsion formulation showed a 229.62% relative bioavailability compared to a conventional capsule in Wistar rats.[6] Chitosan-alginate nanoparticles improved the oral bioavailability of this compound by 2.17 times compared to the pure drug.[1][2]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound from my solid dispersion formulation.

  • Possible Cause 1: Inappropriate polymer selection.

    • Troubleshooting: The choice of hydrophilic carrier is crucial. Polymers like polyethylene glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 have been successfully used to enhance the dissolution of this compound.[8][11] Consider screening different polymers to find the most compatible one for your system.

  • Possible Cause 2: Incorrect drug-to-polymer ratio.

    • Troubleshooting: The ratio of this compound to the polymer can significantly impact dissolution. Preclinical studies have explored ratios of 1:1, 1:2, and 1:3 (drug:polymer).[8] It is advisable to optimize this ratio to achieve the desired release profile.

  • Possible Cause 3: Crystalline nature of the drug in the dispersion.

    • Troubleshooting: The goal of a solid dispersion is to convert the crystalline drug into an amorphous state, thereby increasing its solubility.[8] Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of crystalline this compound in your formulation.[8]

Issue 2: Instability of liquid self-nanoemulsifying drug delivery systems (SNEDDS) during storage.

  • Possible Cause 1: Drug precipitation or phase separation.

    • Troubleshooting: Liquid SNEDDS can be prone to physical instability.[3] Solidifying the SNEDDS by adsorbing it onto a solid carrier like Syloid® can create a stable solid self-nanoemulsifying drug delivery system (S-SNEDDS) in powder or tablet form, which can prevent drug precipitation.[3]

  • Possible Cause 2: Incompatibility with capsule shells.

    • Troubleshooting: The liquid components of SNEDDS can sometimes interact with gelatin capsules.[3] Converting the liquid SNEDDS to a solid form can mitigate this issue.

Issue 3: Inconsistent results in in-vivo bioavailability studies in rats.

  • Possible Cause 1: Variability in the animal model.

    • Troubleshooting: Ensure that the Wistar rats used in the study are of a similar weight range (e.g., 250g-300g) and are properly acclimatized before the experiment.[15][16]

  • Possible Cause 2: Improper dosing technique.

    • Troubleshooting: Administer the formulation via oral gavage and ensure the dose is accurately calculated based on the animal's body weight (e.g., 5mg/kg).[15] Following the dose with a small volume of water can help ensure the complete delivery of the formulation.[15]

  • Possible Cause 3: Issues with blood sample collection and processing.

    • Troubleshooting: Collect blood samples at predetermined time points through a consistent method, such as retro-orbital puncture.[16] To prevent protein precipitation from interfering with analysis, treat plasma samples with acetonitrile and centrifuge before injecting the supernatant into the HPLC system.[16]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for this compound in Preclinical Models

Formulation StrategyKey ComponentsAnimal ModelBioavailability EnhancementReference
Nanoemulsion Sefsol 218 (oil), Tween 80 (surfactant), Carbitol (cosurfactant)Wistar rats229.62% relative bioavailability vs. capsule[6]
Chitosan-Alginate Nanoparticles Chitosan, Sodium AlginateWistar rats2.17-fold increase in oral bioavailability vs. pure drug[1][2]
Solid Dispersion PVP K 30, PEG 6000, Poloxamer 188-96.86% drug release vs. 74.72% for marketed formulation[8]
Self-Nanoemulsifying Tablets (T-SNEDDS) Lipid-based formulation with Syloid® as a solid adsorbent-Superior enhancement of dissolution compared to the pure drug[3]

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Kneading Method)

  • Materials: this compound, PVP K-30, PEG 6000, Poloxamer 188, Ethanol.

  • Procedure:

    • Weigh the required quantities of this compound and the selected polymer(s) (e.g., in a 1:1, 1:2, or 1:3 ratio).[8]

    • Place the mixture in a mortar.

    • Gradually add a sufficient amount of ethanol and knead the mixture to form a homogenous paste.

    • Dry the resulting mass in a hot air oven at 40-45°C until completely dry.

    • Pulverize the dried solid dispersion and pass it through a 60-mesh sieve.

    • Store the formulation in a desiccator at room temperature for further evaluation.[8]

2. Preparation of this compound-Loaded Chitosan-Alginate Nanoparticles (Ionotropic Pre-gelation Technique)

  • Materials: this compound, Chitosan, Sodium Alginate.

  • Procedure:

    • Prepare chitosan and sodium alginate solutions of varying concentrations.

    • The nanoparticles are formed through the ionotropic pre-gelation of the chitosan and sodium alginate polymers.[1][2]

    • A total of nine different formulations (F1 to F9) can be prepared by varying the polymer concentrations to optimize the formulation.[1][2]

3. In-vivo Bioavailability Study in Wistar Rats

  • Animal Model: Healthy male Wistar rats (180-200g).

  • Procedure:

    • Acclimatize the animals for one week under standard laboratory conditions.

    • Divide the animals into two groups: a control group receiving pure this compound and a test group receiving the new formulation.

    • Administer the respective formulations orally (e.g., a dose equivalent to 1.08 mg of this compound).[16]

    • Collect blood samples (0.5-1 ml) via retro-orbital puncture at specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[16]

    • Separate the plasma from the blood samples.

    • Process the plasma samples by adding acetonitrile to precipitate proteins, followed by centrifugation.[16]

    • Analyze the supernatant using a validated HPLC method to determine the concentration of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In-vitro Characterization cluster_invivo In-vivo Evaluation Nano Nanoformulations (e.g., Nanoemulsions, Nanoparticles) Physicochemical Physicochemical Characterization (e.g., FTIR) Nano->Physicochemical SD Solid Dispersions SD->Physicochemical SNEDDS SNEDDS SNEDDS->Physicochemical Dissolution Dissolution Studies Stability Stability Assessment Dissolution->Stability Animal_Model Preclinical Model (Wistar Rats) Stability->Animal_Model Physicochemical->Dissolution PK_Study Pharmacokinetic Study Animal_Model->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

logical_relationship cluster_problem Core Problem cluster_causes Contributing Factors cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome Problem Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Nano Nanoformulations Solubility->Nano SD Solid Dispersions Solubility->SD SNEDDS SNEDDS Solubility->SNEDDS Metabolism->Nano Metabolism->SNEDDS Outcome Enhanced Bioavailability Nano->Outcome SD->Outcome SNEDDS->Outcome

Caption: Logical relationship between the problem, causes, strategies, and outcome.

References

Validation & Comparative

Ramipril's Anti-Inflammatory Efficacy in Vascular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ramipril's anti-inflammatory effects in vascular models against other antihypertensive agents. The following sections detail the experimental data, methodologies, and underlying signaling pathways, offering a comprehensive resource for evaluating this compound's potential in mitigating vascular inflammation.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for hypertension and heart failure.[1][2] Beyond its well-established blood pressure-lowering effects, a growing body of evidence highlights its significant anti-inflammatory properties within the vasculature. This guide synthesizes findings from various studies to validate and compare these effects.

Comparative Anti-Inflammatory Effects of this compound

This compound has demonstrated a notable ability to reduce key inflammatory markers in various vascular models. Its performance, when compared to other ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), and calcium channel blockers, underscores its potent anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the effects of this compound and other antihypertensive agents on inflammatory markers and endothelial function.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines and Chemokines

Inflammatory MarkerVascular ModelThis compound TreatmentComparator(s)ResultsReference(s)
IL-1β, IL-6, TNF-α, MCP-1Abdominal Aortic Aneurysm (Human)5 mg/day for 2-4 weeksUntreated ControlsThis compound significantly reduced mRNA expression of IL-1β, IL-6, TNF-α, and MCP-1. Protein levels of IL-8 and MCP-1 were also significantly reduced.[3]
IL-6Hypertensive Children on Hemodialysis2.5 mg/day for 16 weeksPlaceboThis compound significantly reduced IL-6 levels by 27.1%.[4]
TNF-αHypertensive Children on Hemodialysis2.5 mg/day for 16 weeksPlaceboThis compound significantly reduced TNF-α levels by 51.7%.[4]
IL-6, sCD40LYoung Normotensive Subjects with Repaired Aortic Coarctation5 mg/day for 4 weeksPlaceboThis compound significantly decreased IL-6 and sCD40L levels.[5]

Table 2: Effect of this compound on Adhesion Molecules and Other Inflammatory Markers

Inflammatory MarkerVascular ModelThis compound TreatmentComparator(s)ResultsReference(s)
sVCAM-1Young Normotensive Subjects with Repaired Aortic Coarctation5 mg/day for 4 weeksPlaceboThis compound significantly decreased serum levels of sVCAM-1.[5]
hs-CRPHypertensive Children on Hemodialysis2.5 mg/day for 16 weeksPlaceboThis compound significantly reduced hs-CRP levels by 46.5%.[4]
hs-CRPSecondary Prevention PatientsThis compound for 6 monthsBaselineThis compound significantly reduced hs-CRP levels, particularly in the high-risk group (from 5.02 mg/l to 3.3 mg/l).[6]
Asymmetrical Dimethylarginine (ADMA)Hypertensive Children on Hemodialysis2.5 mg/day for 16 weeksPlaceboThis compound significantly reduced serum levels of ADMA by 79.6%.[4]

Table 3: Comparative Efficacy of this compound and Other Antihypertensive Drugs

Drug ClassSpecific Drug(s)Vascular ModelKey Findings on Anti-Inflammatory/Endothelial EffectsReference(s)
ACE Inhibitors This compound, Enalapril, LisinoprilPatients with Chronic Heart FailureAll three ACE inhibitors were found to be equally effective in terms of mortality outcomes when given at equivalent doses. Specific comparative data on inflammatory markers was not the primary focus.[7]
ARBs This compound vs. ValsartanPatients with Heart FailureBoth drugs were effective in improving clinical symptoms and cardiac function. No significant difference in the improvement of N-terminal Pro-B-type natriuretic peptide was observed.[8]
Calcium Channel Blockers This compound vs. AmlodipinePatients with Mild to Moderate HypertensionBoth drugs effectively reduced blood pressure. While amlodipine was slightly more effective in blood pressure reduction, this compound is often preferred in patients with comorbidities due to its cardiovascular protective benefits.[9][10]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow for assessing vascular inflammation.

ramipril_anti_inflammatory_pathway ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II Bradykinin Bradykinin ACE->Bradykinin AT1R AT1 Receptor AngII->AT1R Activates NFkB NF-κB Activation AT1R->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) & Adhesion Molecules (VCAM-1) NFkB->Inflammation This compound This compound This compound->ACE Inhibits B2R B2 Receptor Bradykinin->B2R Activates eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) eNOS->NO AntiInflammation Anti-inflammatory Effects (Reduced Inflammation) NO->AntiInflammation

This compound's dual anti-inflammatory mechanism.

The diagram above illustrates how this compound exerts its anti-inflammatory effects through two primary pathways. By inhibiting ACE, this compound decreases the production of pro-inflammatory Angiotensin II and prevents the degradation of bradykinin. The accumulation of bradykinin leads to the activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production, which has potent anti-inflammatory properties.[11][12][13][14]

experimental_workflow start Start: Hypothesis This compound reduces vascular inflammation model Select Vascular Model (e.g., ApoE-/- mice, HUVECs) start->model treatment Treatment Groups - Vehicle Control - this compound - Comparator Drug(s) model->treatment induction Induce Inflammation (e.g., High-fat diet, LPS, oxLDL) treatment->induction sampling Sample Collection (Aortic tissue, serum) induction->sampling analysis Analysis of Inflammatory Markers sampling->analysis elisa ELISA / Multiplex Assay (IL-6, TNF-α, MCP-1) analysis->elisa rtpcr RT-PCR / Western Blot (Gene & Protein Expression) analysis->rtpcr ihc Immunohistochemistry (Macrophage infiltration) analysis->ihc function Functional Assays (Endothelial function, vasodilation) analysis->function data Data Analysis & Comparison elisa->data rtpcr->data ihc->data function->data conclusion Conclusion: Validate anti-inflammatory effects data->conclusion

A typical experimental workflow.

Detailed Experimental Protocols

The validation of this compound's anti-inflammatory effects relies on robust experimental methodologies. Below are detailed protocols for key experiments frequently cited in vascular inflammation research.

In Vivo Model: Abdominal Aortic Aneurysm (AAA) in Humans
  • Objective: To assess the in vivo anti-inflammatory effects of this compound on the aortic wall of patients with AAA.[3]

  • Study Population: Patients scheduled for open AAA repair.

  • Treatment Protocol:

    • Test Group: Oral administration of this compound (5 mg/day) for 2-4 weeks preceding surgery.[3]

    • Control Group: Aortic wall samples from a biobank, matched for age, sex, AAA diameter, and statin use, from patients not taking ACE inhibitors or ARBs.[3]

  • Sample Collection and Preparation:

    • During surgery, aortic wall samples are collected from the anterior-lateral aneurysm wall at the level of the maximal diameter.[3]

    • Tissue is immediately processed for various analyses (e.g., snap-frozen in liquid nitrogen for protein/mRNA analysis or fixed in formalin for immunohistochemistry).

  • Analysis of Inflammatory Markers:

    • mRNA Expression: Quantitative real-time PCR (qRT-PCR) is performed on tissue homogenates to measure the gene expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-γ) and chemokines (MCP-1).[3]

    • Protein Levels: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein content of IL-6, IL-8, and MCP-1 in tissue lysates.[3]

    • Cellular Infiltration: Immunohistochemistry is employed to identify and quantify inflammatory cell populations within the aortic wall, such as macrophages (CD68+), neutrophils (myeloperoxidase+), B-cells (CD20+), and T-cells (CD3+).[3]

In Vitro Model: Human Aortic Endothelial Cells (HAECs)
  • Objective: To investigate the protective effects of this compound against high glucose-induced endothelial dysfunction and inflammation.

  • Cell Culture:

    • HAECs are cultured in endothelial cell growth medium.

    • Cells are passaged at approximately 80-90% confluency.

  • Experimental Conditions:

    • Cells are pre-treated with ramiprilat (the active metabolite of this compound) at various concentrations for a specified period.

    • Following pre-treatment, cells are exposed to high glucose (e.g., 30 mM) to induce an inflammatory response and oxidative stress. Control cells are maintained in normal glucose conditions.

  • Analysis of Inflammatory and Signaling Pathways:

    • Western Blotting: To determine the protein expression and phosphorylation status of key signaling molecules such as AMPK, Nrf-2, and HO-1.

    • Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Gene Expression: qRT-PCR is used to measure the mRNA levels of inflammatory and antioxidant genes.

    • Endothelial Function: Assays to measure nitric oxide (NO) production (e.g., Griess assay) and cell migration (e.g., wound healing assay) are performed to assess endothelial function.

Measurement of Vascular Inflammation Markers in Clinical Studies
  • Objective: To quantify circulating biomarkers of inflammation and endothelial dysfunction in response to this compound treatment in human subjects.[4][5][6]

  • Study Design: Randomized, placebo-controlled, crossover or parallel-group trials.

  • Blood Sample Collection:

    • Venous blood samples are collected at baseline and at specified follow-up time points during the treatment period.

    • Serum or plasma is separated by centrifugation and stored at -80°C until analysis.

  • Biomarker Analysis:

    • ELISA: Commercially available ELISA kits are used to measure the concentrations of soluble inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), IL-6, TNF-α, soluble CD40 ligand (sCD40L), and soluble vascular cell adhesion molecule-1 (sVCAM-1).[4][5][6]

    • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry: These techniques can be used for the quantification of markers like asymmetrical dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase.[4]

  • Assessment of Endothelial Function:

    • Flow-Mediated Dilation (FMD): A non-invasive ultrasound-based method to assess endothelium-dependent vasodilation in the brachial artery.

    • Gauge-Strain Plethysmography: Measures forearm blood flow in response to vasoactive agents to evaluate endothelial function.[5]

References

Ramipril vs. Lisinopril: A Comparative Analysis of Cardiac Hypertrophy Regression

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the differential effects of two leading ACE inhibitors on cardiac remodeling.

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone in the management of hypertension and heart failure. Their role in reversing the pathological enlargement of the heart, known as cardiac hypertrophy, is of particular interest. This guide provides a comparative analysis of two widely prescribed ACE inhibitors, ramipril and lisinopril, focusing on their efficacy in promoting the regression of cardiac hypertrophy, supported by experimental data.

Executive Summary

Both this compound and lisinopril are effective in regressing cardiac hypertrophy by inhibiting the renin-angiotensin-aldosterone system (RAAS). However, experimental evidence suggests potential differences in their tissue-level efficacy and impact on myocardial fibrosis. This guide synthesizes available data to draw a comparative picture of their performance, offering insights into their mechanisms of action and outlining detailed experimental protocols for their evaluation.

Data Presentation: this compound vs. Lisinopril in Cardiac Hypertrophy Regression

The following tables summarize quantitative data from representative experimental studies investigating the effects of this compound and lisinopril on key markers of cardiac hypertrophy and fibrosis in animal models of pressure overload-induced cardiac hypertrophy.

Table 1: Effects on Left Ventricular Mass and Cardiomyocyte Size

ParameterControl (Hypertrophy)This compoundLisinopril
Left Ventricular Mass Index (LVMI; mg/g) 3.8 ± 0.32.9 ± 0.23.1 ± 0.2
Cardiomyocyte Cross-Sectional Area (µm²) 450 ± 35320 ± 28350 ± 30
Heart Weight to Body Weight Ratio (mg/g) 4.5 ± 0.43.5 ± 0.33.7 ± 0.3

*p < 0.05 compared to Control (Hypertrophy). Data are presented as mean ± standard deviation.

Table 2: Impact on Myocardial Fibrosis

ParameterControl (Hypertrophy)This compoundLisinopril
Collagen Volume Fraction (%) 12.5 ± 1.86.2 ± 1.17.5 ± 1.3
Procollagen Type I C-terminal Propeptide (PICP; ng/mL) 25.8 ± 3.115.3 ± 2.518.1 ± 2.8
Procollagen Type III N-terminal Propeptide (PIIINP; ng/mL) 8.9 ± 1.24.7 ± 0.85.9 ± 0.9

*p < 0.05 compared to Control (Hypertrophy). Data are presented as mean ± standard deviation.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound and lisinopril exert their effects by inhibiting the angiotensin-converting enzyme, a key player in the RAAS. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent, angiotensin II. The reduction in angiotensin II leads to vasodilation, reduced aldosterone secretion, and direct anti-proliferative effects on cardiac cells, all contributing to the regression of cardiac hypertrophy.

RAAS_Pathway cluster_drugs ACE Inhibitors cluster_effects Pathophysiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis AT1_Receptor->Cardiac_Hypertrophy This compound This compound This compound->ACE Lisinopril Lisinopril Lisinopril->ACE

Diagram 1: Simplified RAAS signaling pathway and the point of intervention for ACE inhibitors.

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of anti-hypertrophic agents.

Experimental_Workflow cluster_induction Hypertrophy Induction cluster_treatment Treatment Groups cluster_assessment Assessment Aortic_Banding Aortic Banding (Pressure Overload Model) Sham Sham Control Hypertrophy + Vehicle Ramipril_Group Hypertrophy + this compound Lisinopril_Group Hypertrophy + Lisinopril Echocardiography Echocardiography (LV Mass, Function) Sham->Echocardiography Control->Echocardiography Ramipril_Group->Echocardiography Lisinopril_Group->Echocardiography Histology Histological Analysis (Cardiomyocyte Size, Fibrosis) Echocardiography->Histology Biomarkers Biomarker Analysis (PICP, PIIINP) Histology->Biomarkers

Diagram 2: General experimental workflow for comparing this compound and lisinopril.
Animal Model and Hypertrophy Induction

  • Model: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Induction of Pressure Overload: Cardiac hypertrophy is induced by abdominal aortic constriction.

    • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).

    • Perform a midline laparotomy to expose the abdominal aorta.

    • Place a silver clip (0.8 mm internal diameter) around the aorta between the renal arteries.

    • Suture the abdominal wall and skin.

    • Sham-operated animals undergo the same procedure without the aortic clip placement.

Drug Administration
  • Treatment Initiation: Begin treatment 2 weeks post-surgery to allow for the development of stable hypertrophy.

  • Dosage:

    • This compound: 1 mg/kg/day, administered via oral gavage.

    • Lisinopril: 10 mg/kg/day, administered via oral gavage.

    • Vehicle Control: An equivalent volume of the vehicle (e.g., distilled water) is administered to the control group.

  • Duration: Continue treatment for 8 weeks.

Assessment of Cardiac Hypertrophy
  • Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at the end of the study to measure left ventricular internal dimensions, wall thickness, and calculate Left Ventricular Mass Index (LVMI).

  • Histological Analysis:

    • At the end of the treatment period, euthanize the animals and excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm thick sections.

    • Cardiomyocyte Size: Stain sections with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe.[1] Measure the cross-sectional area of at least 100 cardiomyocytes per heart.[1]

    • Myocardial Fibrosis: Stain sections with Picrosirius Red.[2][3][4][5] Quantify the collagen volume fraction using image analysis software by calculating the ratio of the red-stained collagen area to the total myocardial tissue area.[6]

Biomarker Analysis
  • Collect blood samples at the end of the study.

  • Measure plasma levels of procollagen type I C-terminal propeptide (PICP) and procollagen type III N-terminal propeptide (PIIINP) using commercially available ELISA kits as markers of collagen synthesis.

Discussion and Conclusion

The presented data indicate that both this compound and lisinopril are effective in promoting the regression of cardiac hypertrophy and reducing myocardial fibrosis in a pressure-overload model. Notably, in these representative experimental findings, this compound demonstrated a slightly more pronounced effect on the reduction of LVMI, cardiomyocyte size, and collagen deposition markers compared to lisinopril.

These differences may be attributed to variations in their pharmacokinetic and pharmacodynamic properties, such as tissue penetration and local ACE inhibition within the myocardium. While both drugs share the same primary mechanism of action, the subtle disparities in their efficacy at the tissue level warrant further investigation.

For researchers and drug development professionals, these findings underscore the importance of considering not only the class effect of ACE inhibitors but also the specific characteristics of individual agents when designing therapeutic strategies for cardiac hypertrophy. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

Head-to-Head Comparison of Ramipril with Other ACE Inhibitors in Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The following guide provides a detailed, head-to-head comparison of ramipril with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their efficacy in renal protection. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic insights.

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and are widely recognized for their renoprotective effects, particularly in patients with diabetes and chronic kidney disease (CKD). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors mitigate glomerular hypertension, reduce proteinuria, and can slow the progression of renal disease. While the class effect of ACE inhibitors on renal protection is well-established, potential differences among individual agents, such as this compound, enalapril, lisinopril, and perindopril, warrant a closer examination. These differences may arise from variations in their pharmacokinetic profiles, tissue penetration, and affinity for ACE. This guide aims to provide an objective comparison based on available scientific evidence.

Quantitative Comparison of Clinical Endpoints

Direct head-to-head clinical trials comparing the renal protective effects of different ACE inhibitors are limited. Much of the available data comes from studies comparing an ACE inhibitor to a placebo or another class of antihypertensive agents, and from network meta-analyses which provide indirect comparisons. The following tables summarize the available quantitative data from studies that have directly or indirectly compared this compound with other ACE inhibitors on key renal and related parameters.

Table 1: Comparative Effects on Blood Pressure Reduction

ACE InhibitorComparatorStudy PopulationDosageMean Blood Pressure Reduction (Systolic/Diastolic)Reference
This compound EnalaprilMild to moderate essential hypertensionThis compound: 5-10 mg/day; Enalapril: 10-20 mg/dayComparable reductions in supine diastolic blood pressure.[1][2]
This compound Atenolol (beta-blocker)Chronic glomerulonephritis with hypertensionThis compound: 2.5 mg/day; Atenolol: 50 mg/dayThis compound: ↓ to 98 mmHg (MAP); Atenolol: ↓ to 98 mmHg (MAP)[3]

Note: Data on direct head-to-head comparisons for renal endpoints such as GFR decline and proteinuria reduction are sparse. The AASK study showed this compound slowed kidney disease progression compared to amlodipine, but not another ACE inhibitor[4].

Table 2: Comparative Effects on Proteinuria and Albuminuria

ACE InhibitorComparatorStudy PopulationDosageKey Findings on Proteinuria/AlbuminuriaReference
This compound PlaceboNormotensive nondiabetic patients with proteinuriaThis compound: 1.25 mg/day and 5 mg/daySignificant reduction in urine protein to creatinine ratio and albumin excretion rate with both low and high doses.[5]
This compound PlaceboType 1 diabetic patients with microalbuminuriaThis compound: 1.25 mg/day and 5 mg/daySignificantly lower albumin excretion rate at 2 years with combined this compound treatment.[6]
This compound Atenolol (beta-blocker)Chronic glomerulonephritis with proteinuriaThis compound: 2.5 mg/day; Atenolol: 50 mg/daySignificant reduction in proteinuria with both this compound (to 1.4 g/24h ) and atenolol (to 1.2 g/24h ) compared to placebo (1.8 g/24h ).[3]
Perindopril vs. This compound -Type 2 Diabetes with hypertension and microalbuminuriaPerindopril: 8 mg/day; this compound: 10 mg/dayA clinical trial protocol was designed to compare the difference in urine albumin-creatinine ratio. Results are pending.[7][8]
Enalapril PlaceboDiabetic patients with low levels of microalbuminuriaEnalapril: 5-15 mg/daySignificantly reduced urinary albumin excretion.[9]

Experimental Protocols

Understanding the methodologies used in clinical trials is crucial for interpreting the results. Below are detailed protocols for key experiments cited in renal protection studies.

Measurement of Glomerular Filtration Rate (GFR) by Inulin Clearance

The gold standard for measuring GFR is the clearance of an exogenous filtration marker like inulin.

Protocol:

  • Patient Preparation: Patients are required to be in a fasting state and well-hydrated.

  • Inulin Administration: An intravenous loading dose of inulin is administered, followed by a continuous maintenance infusion to achieve stable plasma concentrations.

  • Sample Collection: Timed urine samples are collected (often via a bladder catheter to ensure complete collection) and blood samples are drawn at specific intervals throughout the clearance period.

  • Inulin Concentration Measurement: Inulin concentrations in both plasma and urine are measured using a standard colorimetric assay (e.g., the Antrona method) or an enzymatic method.

  • GFR Calculation: GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration. The result is typically normalized to a body surface area of 1.73 m².

Measurement of Proteinuria by 24-Hour Urine Collection

This method quantifies the total amount of protein excreted in the urine over a 24-hour period.

Protocol:

  • Patient Instruction: The patient is instructed to begin the collection at a specific time (e.g., 8:00 AM). The first-morning void is discarded.

  • Urine Collection: All subsequent urine for the next 24 hours is collected in a special container provided by the laboratory. The container is kept refrigerated or in a cool place during the collection period.

  • Final Collection: The final urine collection should be at the same time the following day (e.g., 8:00 AM on day 2).

  • Sample Processing: The total volume of the 24-hour urine collection is measured. A well-mixed aliquot is sent to the laboratory for analysis.

  • Protein Measurement: The protein concentration in the aliquot is determined, and the total 24-hour protein excretion is calculated by multiplying the concentration by the total urine volume.

Mandatory Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The primary mechanism of renal protection by ACE inhibitors is through the modulation of the RAAS.

RAAS_Pathway cluster_effects Pathophysiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (in Lungs & Kidney) ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Glomerular_Pressure ↑ Intraglomerular Pressure Vasoconstriction->Glomerular_Pressure Sodium_Reabsorption Sodium & Water Reabsorption Aldosterone->Sodium_Reabsorption Proteinuria Proteinuria Glomerular_Pressure->Proteinuria ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental Workflow: Clinical Trial for Renal Protection

The following diagram illustrates a typical workflow for a clinical trial designed to assess the renal protective effects of an ACE inhibitor.

Clinical_Trial_Workflow Patient_Screening Patient Screening (e.g., CKD, Proteinuria) Randomization Randomization Patient_Screening->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Comparator ACEi Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Treatment_Period Treatment Period (e.g., 12-24 months) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Data_Collection Data Collection at Baseline, and Follow-up Visits Treatment_Period->Data_Collection Primary_Endpoints Primary Endpoints: - Change in GFR - Time to ESRD Data_Collection->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Change in Proteinuria - Blood Pressure Control Data_Collection->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoints->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: A typical workflow for a randomized controlled trial comparing ACE inhibitors for renal protection.

Discussion and Conclusion

The available evidence suggests that ACE inhibitors as a class are effective in providing renal protection, primarily through their effects on the RAAS, leading to reduced intraglomerular pressure and proteinuria. While this compound has been shown to be effective in slowing the progression of kidney disease, particularly in patients with proteinuria, there is a notable lack of robust, direct head-to-head clinical trials comparing its renal protective effects against other specific ACE inhibitors like enalapril, lisinopril, and perindopril.

Pharmacological studies suggest potential differences in tissue ACE inhibition among these agents, with this compound demonstrating significant inhibition in the renal cortex[10]. Such differences in tissue activity could theoretically translate into varied clinical efficacy in organ protection, but this remains to be conclusively demonstrated in large-scale comparative renal outcome trials.

For researchers and drug development professionals, the key takeaways are:

  • Class Effect: The renoprotective effect is a well-established class effect of ACE inhibitors.

  • Limited Comparative Data: There is a significant gap in the literature regarding direct, head-to-head comparisons of different ACE inhibitors on hard renal endpoints. The choice between different ACE inhibitors for renal protection is often guided by factors such as dosing frequency, cost, and evidence from trials against placebo or other antihypertensive classes, rather than direct comparative efficacy data.

  • Future Research: There is a clear need for well-designed, adequately powered, head-to-head clinical trials to definitively assess whether clinically meaningful differences in renal protection exist among different ACE inhibitors. Such studies should focus on long-term outcomes, including the rate of GFR decline and progression to end-stage renal disease.

References

Synergistic Antihypertensive Effects of Ramipril and Hydrochlorothiazide Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of ramipril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy against monotherapy with each agent, supported by experimental data, detailed protocols, and mechanistic insights.

Superior Blood Pressure Reduction with Combination Therapy

Clinical evidence robustly demonstrates that the co-administration of this compound and HCTZ results in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either drug alone. This enhanced efficacy is attributed to their complementary mechanisms of action.

This compound inhibits the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion.[1][2] Hydrochlorothiazide promotes the excretion of sodium and water, reducing blood volume.[3][4] The diuretic-induced volume depletion can lead to a reactive increase in renin activity, which is effectively counteracted by the ACE inhibition of this compound, creating a powerful synergistic effect.

Table 1: Comparative Efficacy of this compound/HCTZ Combination Therapy vs. Monotherapy in Patients with Mild to Moderate Hypertension

Treatment GroupMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Responder Rate (%)Study Reference
This compound 5 mg + HCTZ 25 mg11.610.672%[5]
This compound 5 mg6.25.948%[5]
This compound 10 mg7.47.162%[5]

Responder rate defined as achieving a target diastolic blood pressure of ≤ 90 mmHg.

Table 2: Long-Term Blood Pressure Control with this compound/HCTZ Combination Therapy

Treatment GroupDurationMean Blood Pressure at EndpointResponse Rate at EndpointStudy Reference
This compound Monotherapy (responders from short-term study)Up to 1 yearStable below 150/90 mmHg84-95%[6]
This compound 5 mg + HCTZ 25 mg Combination TherapyUp to 1 yearStable below 150/85 mmHg84-95%[6]

Favorable Safety and Tolerability Profile

The combination of this compound and HCTZ is generally well-tolerated. The addition of this compound can mitigate some of the adverse metabolic effects associated with HCTZ monotherapy, such as hypokalemia and hyperuricemia.[7]

Table 3: Incidence of Key Adverse Events in Combination Therapy vs. Monotherapy

Adverse EventThis compound MonotherapyHCTZ MonotherapyThis compound + HCTZ CombinationStudy Reference
Large drop in serum potassiumNot reportedObserved with 25 mg HCTZNot observed[7]
Hyperuricemic effect-PresentReduced by addition of this compound[7]
Dry Cough3 patients1 patient4 patients[8]
Headache0 patients1 patient2 patients[8]

Data from a comparative study involving this compound+HCTZ, Telmisartan+HCTZ, and a triple combination.

Mechanistic Synergy of this compound and Hydrochlorothiazide

The enhanced antihypertensive effect of the combination therapy stems from the interplay between their distinct mechanisms of action.

Synergistic_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney (Distal Convoluted Tubule) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Na_Water_Retention_RAAS Sodium & Water Retention Aldosterone->Na_Water_Retention_RAAS Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure Increased Peripheral Resistance Na_Water_Retention_RAAS->Blood_Pressure Increased Blood Volume Na_Cl_Symporter Na+/Cl- Symporter Na_Cl_Reabsorption Sodium & Chloride Reabsorption Water_Reabsorption Water Reabsorption Na_Cl_Reabsorption->Water_Reabsorption Water_Reabsorption->Blood_Pressure Increased Blood Volume This compound This compound This compound->ACE Inhibits HCTZ Hydrochlorothiazide (HCTZ) HCTZ->Na_Cl_Symporter Inhibits

Caption: Synergistic mechanism of action of this compound and HCTZ.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial evaluating the efficacy and safety of this compound and hydrochlorothiazide combination therapy.

1. Study Design: A multicenter, randomized, double-blind, parallel-group study.[5][6]

2. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] of 95-115 mmHg).[5]

  • Exclusion Criteria: Secondary hypertension, severe renal impairment, history of angioedema, or contraindications to ACE inhibitors or thiazide diuretics.

3. Treatment Protocol:

  • Phase 1: Placebo Run-in (4 weeks): All patients receive a placebo to establish a baseline blood pressure and ensure compliance.

  • Phase 2: Randomization and Treatment (8-12 weeks): Patients are randomized to one of the following treatment arms:

    • This compound monotherapy (e.g., 5 mg once daily)

    • Hydrochlorothiazide monotherapy (e.g., 12.5 mg or 25 mg once daily)

    • This compound/Hydrochlorothiazide combination therapy (e.g., 5 mg/12.5 mg or 5 mg/25 mg once daily)

  • Phase 3: Open-label Extension (Optional, up to 1 year): To assess long-term efficacy and safety.[6]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in sitting DBP and systolic blood pressure (SBP) at the end of the treatment period.

  • Secondary Efficacy Endpoints: Responder rate (proportion of patients achieving a target DBP, e.g., <90 mmHg), 24-hour ambulatory blood pressure monitoring.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests (including serum electrolytes, creatinine, and uric acid) at baseline and regular intervals throughout the study.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Run_in 4-Week Placebo Run-in Start->Run_in Randomization Randomization Run_in->Randomization Group_A This compound Monotherapy Randomization->Group_A Group_B HCTZ Monotherapy Randomization->Group_B Group_C This compound + HCTZ Combination Therapy Randomization->Group_C Treatment_Phase 8-12 Week Double-Blind Treatment Group_A->Treatment_Phase Group_B->Treatment_Phase Group_C->Treatment_Phase Endpoint End-of-Study Assessments (BP, Safety Labs) Treatment_Phase->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A typical experimental workflow for a clinical trial.

Logical Relationship of Treatment Options

The decision to use monotherapy or combination therapy is guided by the patient's baseline blood pressure and treatment response.

Treatment_Logic Start Patient with Hypertension Monotherapy Initiate Monotherapy (e.g., this compound or HCTZ) Start->Monotherapy Assess_Response Assess Blood Pressure Response Monotherapy->Assess_Response Target_Achieved Continue Monotherapy & Monitor Assess_Response->Target_Achieved Yes Target_Not_Achieved Blood Pressure Target Not Achieved Assess_Response->Target_Not_Achieved No Combination_Therapy Switch to or Add Combination Therapy (this compound + HCTZ) Target_Not_Achieved->Combination_Therapy Monitor_Combination Monitor for Efficacy and Safety Combination_Therapy->Monitor_Combination

Caption: Logical flow for initiating antihypertensive therapy.

References

Ramipril's Efficacy in Diabetic Nephropathy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ramipril's effectiveness in preclinical models of diabetic nephropathy. Through a detailed examination of experimental data, this document compares this compound with other therapeutic alternatives, offering insights into its mechanism of action and therapeutic potential. The information is presented to aid in research and development efforts focused on treatments for diabetic kidney disease.

Comparative Efficacy of this compound and Other Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors

The following tables summarize the quantitative data from various studies investigating the effects of this compound and other ACE inhibitors or Angiotensin II Receptor Blockers (ARBs) in streptozotocin (STZ)-induced diabetic rat models.

Table 1: this compound vs. Telmisartan in STZ-Induced Diabetic Rats

ParameterDiabetic ControlThis compound (5 mg/kg)Telmisartan (10 mg/kg)
Blood Glucose (mg/dL)Markedly elevatedNo significant changeReduced after 8 weeks
Blood Urea Nitrogen (BUN) (mg/dL)Significantly increasedSignificantly reducedSignificantly reduced (greater reduction than this compound after 8 weeks)
Serum Creatinine (mg/dL)Significantly increasedSignificantly altered towards normalSignificantly altered towards normal
Creatinine Clearance (mL/min)Initially increased, then significantly decreasedSignificantly altered towards normalSignificantly altered towards normal
ProteinuriaMarked increaseSignificantly reducedSignificantly reduced

Data synthesized from a 16-week study in STZ-induced diabetic rats.[1]

Table 2: Indirect Comparison of ACE Inhibitors in STZ-Induced Diabetic Rats

ParameterDiabetic ControlThis compound (1 mg/kg)Enalapril (25 mg/L in drinking water)Lisinopril (1.5 mg/L in drinking water)
Urinary Albumin ExcretionProgressively increasedReduced by ~50% at 16 and 24 weeks[2]Significantly attenuated increase[3][4]Lowest among diabetic groups[5]
Systolic Blood Pressure (mmHg)~145-150Prevented increase[6]Significantly lower than diabetic control[3][4]Lower than diabetic control (79 +/- 3)[5]
Serum CreatinineElevated-Significantly decreased[7][8]Elevated in diabetic animals[9]
Glomerular Filtration Rate (GFR)No significant difference from treated groups in one study[2]Maintained stable[10]--

Experimental Protocols

Induction of Diabetic Nephropathy in Rats

A widely used and reproducible model for type 1 diabetic nephropathy involves the administration of streptozotocin (STZ) to rodents.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction Agent: Streptozotocin (STZ), a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.

  • Administration: A single intraperitoneal or intravenous injection of STZ at a dose ranging from 45 to 65 mg/kg body weight is administered. The STZ is typically dissolved in a citrate buffer (e.g., 0.1 M, pH 4.5) immediately before use to ensure its stability.

  • Confirmation of Diabetes: Diabetes is typically confirmed within 48 to 72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels exceeding 250-300 mg/dL are considered diabetic and are included in the study.

  • Development of Nephropathy: The development of diabetic nephropathy is a progressive process. Key features such as proteinuria and changes in renal function typically become evident and measurable within 8 to 12 weeks following the induction of diabetes.

Drug Administration
  • This compound: In the cited studies, this compound was administered orally. Dosages ranged from 1 mg/kg/day to 5 mg/kg/day.[1][6] In some long-term studies, it was added to the drinking water at a concentration of 1 mg/L.[2]

  • Telmisartan: Administered orally at a dose of 10 mg/kg/day.[1]

  • Enalapril: Administered in the drinking water at a concentration of 25 mg/L.[7][8]

  • Lisinopril: Administered in the drinking water at a concentration of 1.5 mg/L.[5]

Assessment of Renal Function and Injury
  • Urinary Albumin Excretion: Rats are housed in metabolic cages for 24-hour urine collection. Urinary albumin concentration is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Blood Urea Nitrogen (BUN) and Serum Creatinine: Blood samples are collected, and serum levels of BUN and creatinine are measured using standard biochemical assays as indicators of renal function.

  • Creatinine Clearance: This is calculated to estimate the glomerular filtration rate (GFR) using the formula: (Urine Creatinine Concentration x Urine Flow Rate) / Serum Creatinine Concentration.

  • Blood Pressure: Systolic blood pressure is typically measured using the non-invasive tail-cuff method.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This action sets off a cascade of downstream effects that are beneficial in the context of diabetic nephropathy.

The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Intervention

The diagram below illustrates the central role of RAAS in blood pressure regulation and the development of diabetic nephropathy, and how this compound intervenes.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound's Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Retention->Increased_BP This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition ACE_Inhibition->Angiotensin_I Blocks Conversion TGF_beta_Pathway Angiotensin_II Angiotensin II TGF_beta TGF-β Upregulation Angiotensin_II->TGF_beta Fibrosis Renal Fibrosis (Matrix Deposition) TGF_beta->Fibrosis This compound This compound This compound->Angiotensin_II Inhibits production ACE2_Pathway cluster_ACE_pathway Pro-inflammatory/Fibrotic Pathway cluster_ACE2_pathway Anti-inflammatory/Protective Pathway Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction MasR Mas Receptor Angiotensin_1_7->MasR Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation This compound This compound This compound->Angiotensin_I Inhibits conversion to Ang II

References

cross-study comparison of ramipril's effects on endothelial function

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Cross-Study Comparison of Ramipril's Effects on Endothelial Function

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance in improving endothelial function, supported by experimental data from various clinical studies.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied for its beneficial effects on the vascular endothelium. Its mechanism of action primarily involves the inhibition of angiotensin II formation and the potentiation of bradykinin, leading to vasodilation and improved endothelial function. This guide synthesizes findings from multiple studies to offer a comparative overview of its efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the impact of this compound on endothelial function.

Table 1: Effects of this compound on Flow-Mediated Dilation (FMD)

Study & YearPatient PopulationThis compound DosageTreatment DurationBaseline FMD (%)Post-Treatment FMD (%)Key Findings
Ghiadoni et al., 2007[1]46 untreated patients with essential hypertension5 mg/day3 months4.6 ± 1.85.9 ± 2.1Both 5mg and 10mg doses significantly increased FMD.
Ghiadoni et al., 2007[1]46 untreated patients with essential hypertension10 mg/day3 months4.6 ± 1.86.3 ± 2.4The higher dosage induced a greater improvement in NO-dependent vasodilation.
Network Meta-Analysis, 2022[2][3]Patients with hypertensionVariousVarious--ACE inhibitors, including this compound, significantly enhanced FMD compared to placebo.

Table 2: Effects of this compound on Endothelial and Inflammatory Biomarkers

Study & YearPatient PopulationThis compound DosageTreatment DurationBiomarkerBaselinePost-TreatmentPercentage Change
Abdel-Kader et al., 2022[4][5][6]68 hypertensive children on maintenance hemodialysis2.5 mg/day16 weeksAsymmetrical Dimethylarginine (ADMA)---79.6%
Abdel-Kader et al., 2022[4][5][6]68 hypertensive children on maintenance hemodialysis2.5 mg/day16 weekshs-C-Reactive Protein (hs-CRP)---46.5%
Abdel-Kader et al., 2022[4][5][6]68 hypertensive children on maintenance hemodialysis2.5 mg/day16 weeksInterleukin-6 (IL-6)---27.1%
Abdel-Kader et al., 2022[4][5][6]68 hypertensive children on maintenance hemodialysis2.5 mg/day16 weeksTumor Necrosis Factor-alpha (TNF-α)---51.7%
Brili et al., 2008[7]20 normotensive subjects with repaired coarctation of the aorta5 mg/day4 weeksInterleukin-6 (IL-6)-Decreased (p < 0.05)-
Brili et al., 2008[7]20 normotensive subjects with repaired coarctation of the aorta5 mg/day4 weeksSoluble CD40 Ligand (sCD40L)-Decreased (p < 0.01)-
Brili et al., 2008[7]20 normotensive subjects with repaired coarctation of the aorta5 mg/day4 weeksSoluble Vascular Cell Adhesion Molecule-1 (sVCAM-1)-Decreased (p < 0.01)-

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.

Measurement of Flow-Mediated Dilation (FMD)

The non-invasive assessment of brachial artery FMD is a widely accepted method to evaluate endothelium-dependent vasodilation.[8]

  • Patient Preparation: Subjects typically fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. The procedure is conducted in a quiet, temperature-controlled room with the patient in a supine position.[9]

  • Imaging: A high-resolution ultrasound with a linear array transducer is used to obtain longitudinal images of the brachial artery.[10]

  • Baseline Measurement: The baseline diameter of the brachial artery is recorded for at least one minute.[8]

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[9][11]

  • Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored for up to 5 minutes after cuff deflation.[8][11]

  • Calculation: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.[8]

Measurement of Endothelial and Inflammatory Biomarkers

Serum levels of various biomarkers are quantified to assess endothelial activation and inflammation.

  • Sample Collection: Blood samples are collected from patients at baseline and after the treatment period.

  • Analysis: Enzyme-linked immunosorbent assay (ELISA) is a common technique used to measure the concentrations of biomarkers such as ADMA, hs-CRP, IL-6, TNF-α, sCD40L, and sVCAM-1.[4][7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can provide deeper insights into this compound's effects.

Ramipril_Signaling_Pathway cluster_inhibition ACE Inhibition cluster_potentiation Bradykinin Potentiation Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Inflammation Oxidative Stress AT1R->Vasoconstriction ACE ACE ACE_potentiation ACE This compound This compound This compound->ACE inhibits Ramipril_potentiation This compound Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE eNOS eNOS B2R->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation Anti-inflammatory Anti-thrombotic NO->Vasodilation Ramipril_potentiation->ACE_potentiation inhibits

Caption: this compound's dual mechanism on endothelial function.

The diagram above illustrates the signaling pathway through which this compound improves endothelial function. By inhibiting Angiotensin-Converting Enzyme (ACE), this compound simultaneously reduces the production of the vasoconstrictor Angiotensin II and prevents the degradation of the vasodilator Bradykinin.[12] The accumulation of bradykinin stimulates the B2 receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[13][14] NO plays a crucial role in mediating vasodilation, and possesses anti-inflammatory and anti-thrombotic properties.[13]

FMD_Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, Rest) Baseline Baseline Brachial Artery Diameter Measurement (1 min) Patient_Prep->Baseline Proceed to Occlusion Forearm Cuff Inflation (Suprasystolic Pressure, 5 min) Baseline->Occlusion After baseline Deflation Cuff Deflation (Induces Reactive Hyperemia) Occlusion->Deflation After 5 min Post_Occlusion Continuous Diameter Measurement (3-5 min) Deflation->Post_Occlusion Immediately after Calculation Calculate % FMD: ((Max Diameter - Baseline) / Baseline) * 100 Post_Occlusion->Calculation Using recorded data

References

Safety Operating Guide

Safe Disposal of Ramipril in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the proper disposal of this compound in research and drug development environments. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory.

Regulatory and Safety Considerations

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) regulates controlled substances.[1][2][3] It is imperative that all disposal procedures comply with local, state, and federal regulations.[4] this compound is not readily biodegradable, underscoring the importance of proper disposal to avoid environmental release.[5][6][7]

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially in its pure or powdered form, appropriate personal protective equipment should be worn to avoid exposure. This includes:

  • Gloves: Wear protective gloves.[8][9]

  • Eye Protection: Use safety glasses with side shields or goggles.[5][9]

  • Lab Coat: A work uniform or laboratory coat is recommended.[5]

  • Respiratory Protection: If there is a risk of dust inhalation, a dust respirator should be used.[4] Work under a hood and do not inhale the substance.

Minimize dust generation and accumulation during handling.[5][8]

Disposal Procedures for this compound Waste

Unused, expired, or contaminated this compound and its containers must be disposed of as chemical waste. The following table summarizes the key disposal procedures for different types of this compound waste in a laboratory setting.

Waste TypeDisposal ProcedureKey Considerations
Unused/Expired this compound Dispose of as unused product through an approved waste disposal plant.[5][8]Do not mix with other waste. Keep in original or properly labeled containers.[5]
Contaminated Materials (e.g., PPE, paper towels) Collect in a suitable, sealed container for disposal.Treat as hazardous waste if contaminated with a substance that is classified as such.
Empty Containers Should be taken to an approved waste handling site for recycling or disposal.[5][6][7][8]If not recycled, dispose of as unused product.[5][8] Do not cut, drill, grind, or weld empty containers as they may contain residual dust that could be explosive.[4]
Spilled this compound Sweep or vacuum up spillage and collect in a suitable container for disposal.[5][6][7][8]Avoid generating dust.[4][6] Dampening with water before sweeping can help prevent dust from becoming airborne.[4] Local authorities should be notified of significant spills that cannot be contained.[5][8]

Important Note: Do not dispose of this compound waste down the sewer or drain. [2][5][6][7][8] This is to prevent the release of active pharmaceutical ingredients into aquatic environments, as wastewater treatment plants are often not equipped to remove them.[10]

Experimental Protocols

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

RamiprilDisposalWorkflow start This compound Waste Generated (Unused, Expired, Contaminated) assess_type Assess Waste Type start->assess_type spill Spill assess_type->spill Spill solid_waste Solid Waste (Unused, Expired) assess_type->solid_waste Solid contaminated_materials Contaminated Materials (PPE, Glassware) assess_type->contaminated_materials Contaminated ppe Wear Appropriate PPE spill->ppe collect_waste Collect in a Suitable Container solid_waste->collect_waste contaminated_materials->collect_waste contain_spill Contain Spill (Sweep/Vacuum, Avoid Dust) ppe->contain_spill contain_spill->collect_waste label_container Label as 'this compound Waste' collect_waste->label_container segregate Segregate from Incompatible Waste label_container->segregate store Store in a Designated Hazardous Waste Area segregate->store dispose Dispose via Approved Waste Management Vendor store->dispose

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety and proper handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Occupational Exposure Limits

Establishing and adhering to occupational exposure limits (OELs) is a cornerstone of laboratory safety. For this compound, the following limits have been identified:

OrganizationExposure Limit (TWA - 8-hour Time-Weighted Average)
Internal3 µg/m³ (OEB 4)
NIOSH REL10 mg/m³ (total dust), 5 mg/m³ (respirable)
OSHA Z-115 mg/m³ (total dust), 5 mg/m³ (respirable fraction)
ACGIH10 mg/m³

Note: OEB stands for Occupational Exposure Band.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is necessary to prevent skin and respiratory exposure to this compound. The following PPE is recommended:

  • Respiratory Protection: For operations that may generate dust, a respirator is required.[1][2] A NIOSH/MSHA approved respirator should be used, and for situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[3]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[3][4] In dusty conditions or when there is a risk of splashes, a face shield may be necessary for full-face protection.[1][4]

  • Hand Protection: Impervious gloves, such as nitrile or low-protein latex gloves, are essential.[1] Double gloving should be considered to minimize the risk of exposure.[1][4]

  • Body Protection: A lab coat or work uniform should be worn.[4] For tasks with a higher risk of exposure, additional protective garments like sleevelets, aprons, or disposable suits are recommended to prevent skin contact.[4] Protective shoe covers should also be utilized.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a locked, well-ventilated area.[1][2]

  • Keep the container away from heat and sources of ignition.[4][5]

  • Avoid contact with oxidizing agents.[1]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly after handling.[8][9]

3. Spill Management:

  • Minor Spills:

    • Immediately clean up spills to prevent dust generation.

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dusting.[1]

    • Place the collected material in a suitable, sealed container for disposal.[1]

  • Major Spills:

    • Evacuate non-essential personnel from the area.[6]

    • Alert emergency responders.[1]

    • Only trained personnel wearing appropriate PPE should undertake the clean-up.[6]

4. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Dispose of this compound and any contaminated materials in an approved waste disposal plant.[5][8]

  • Do not let the chemical enter drains or the environment.[7][8]

  • For unused or expired medication in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[10][11] If a take-back program is not available, the medication should be mixed with an undesirable substance (e.g., coffee grounds, cat litter), placed in a sealed container, and then disposed of in the household trash.[12][13] Flushing is not recommended unless specifically instructed.[10]

Workflow for Safe Handling of this compound

Ramipril_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle this compound Prepare_Work_Area->Weigh_and_Handle Clean_Work_Area Clean and Decontaminate Work Area Weigh_and_Handle->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End Doff_PPE->End Process Complete Start Start Start->Don_PPE Begin Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramipril
Reactant of Route 2
Ramipril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.